molecular formula C19H24N2 B1667737 Bamipine CAS No. 4945-47-5

Bamipine

货号: B1667737
CAS 编号: 4945-47-5
分子量: 280.4 g/mol
InChI 键: NXTSFMFOSFAEGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bamipine is an aromatic amine.
This compound is a natural product found in Piper hispidum and Piper retrofractum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

4945-47-5

分子式

C19H24N2

分子量

280.4 g/mol

IUPAC 名称

1-(1,2-diphenylethyl)-4-methylpiperazine

InChI

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3

InChI 键

NXTSFMFOSFAEGA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3

规范 SMILES

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

外观

Solid powder

熔点

115.0 °C

其他CAS编号

4945-47-5

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

1229-69-2 (mono-hydrochloride)
61670-09-5 (lactate)
61732-85-2 (di-hydrochloride)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

amipine
bamipine citrate
bamipine dihydrochloride
bamipine dihydrochloride, hydrate
bamipine ethanol hydrate
bamipine lactate
bamipine monohydrochloride
bampine hydrochloride
Soventol

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bamipine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Bamipine, a first-generation H1 receptor antagonist. This compound functions as a competitive antagonist and likely an inverse agonist at the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response. By binding to the H1 receptor, this compound prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms. This document details the H1 receptor signaling pathway, the pharmacodynamics of this compound, and the experimental methodologies used to characterize its interaction with the H1 receptor.

Introduction to this compound and the Histamine H1 Receptor

This compound is a first-generation antihistamine characterized by its piperidine (B6355638) chemical structure.[1] It exhibits classic antihistaminic properties along with sedative and anticholinergic effects, which are characteristic of its class.[2] These effects are primarily mediated through its interaction with the histamine H1 receptor.[3][4] this compound is predominantly used in topical formulations as an antipruritic agent to alleviate itching.[5]

The histamine H1 receptor is a key player in type I hypersensitivity reactions.[6] As a GPCR, it is coupled to the Gq/11 family of G-proteins.[1] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that activates the Gq/11 protein. This activation initiates a downstream signaling cascade that ultimately leads to the physiological manifestations of an allergic response.[1]

The H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine triggers a well-defined signaling pathway, leading to various cellular responses.

  • G-Protein Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.

  • Phospholipase C Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[1]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]

  • Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the production of pro-inflammatory cytokines.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Triggers release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Cellular_Response Leads to

H1 Receptor Signaling Pathway

This compound's Mechanism of Action at the H1 Receptor

This compound functions primarily as a competitive antagonist at the H1 receptor.[3] This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade.[4]

Furthermore, in line with the current understanding of many H1 receptor antagonists, it is highly probable that this compound also acts as an inverse agonist . An inverse agonist not only blocks the action of the agonist (histamine) but also reduces the basal, or constitutive, activity of the receptor in the absence of an agonist. This is because GPCRs like the H1 receptor can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Inverse agonists preferentially bind to and stabilize the inactive conformation, shifting the equilibrium away from the active state and thus reducing baseline signaling.

The antagonistic action of this compound on the H1 receptor effectively blocks the histamine-induced signaling pathway, preventing the increase in intracellular calcium and the subsequent activation of PKC. This leads to the alleviation of allergic symptoms such as itching, redness, and swelling.[3]

Bamipine_Mechanism cluster_ligands Ligands cluster_receptor H1 Receptor cluster_response Cellular Response Histamine Histamine H1R_active Active State (R*) Histamine->H1R_active Binds and stabilizes This compound This compound This compound->H1R_active Blocks Histamine Binding (Competitive Antagonism) H1R_inactive Inactive State (R) This compound->H1R_inactive Binds and stabilizes (Inverse Agonism) Signaling Downstream Signaling (PLC, IP3, Ca²⁺) H1R_active->Signaling Initiates No_Signaling No/Reduced Signaling H1R_inactive->No_Signaling Leads to

This compound's dual action on the H1 receptor.

Quantitative Analysis of this compound's Interaction with the H1 Receptor

While specific quantitative data for this compound is not extensively available in recent literature, the following table presents typical parameters used to characterize the potency and affinity of H1 receptor antagonists. These values are generally determined through in vitro experimental assays.

ParameterDescriptionTypical Range for First-Generation Antihistamines
Ki (nM) Inhibition constant; a measure of the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher affinity.1 - 100
IC50 (nM) Half-maximal inhibitory concentration; the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or a functional response.1 - 500
pA2 The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. It is a measure of the antagonist's potency.8.0 - 10.0

Note: The values in this table are representative of first-generation antihistamines and are not specific to this compound due to the limited availability of recent quantitative data.

Experimental Protocols for Characterizing H1 Receptor Antagonists

The interaction of this compound with the H1 receptor can be characterized using a variety of in vitro and ex vivo experimental models. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

Objective: To determine the Ki of this compound for the H1 receptor.

Materials:

  • Cell membranes expressing the H1 receptor (e.g., from CHO or HEK293 cells, or guinea pig brain tissue).

  • Radioligand (e.g., [3H]-mepyramine).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known H1 antagonist, e.g., mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Incubation Incubate at Equilibrium Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium.

Objective: To determine the IC50 of this compound in inhibiting histamine-induced calcium flux.

Materials:

  • Cells stably expressing the H1 receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Histamine (agonist).

  • Test compound (this compound).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye for a specified time at 37°C.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells and pre-incubate.

  • Measure the baseline fluorescence.

  • Inject a fixed concentration of histamine (typically the EC80) into the wells.

  • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Calcium_Assay_Workflow Start Cell Plating and Growth Dye_Loading Load with Calcium Dye Start->Dye_Loading Pre_incubation Pre-incubate with this compound Dye_Loading->Pre_incubation Fluorescence_Reading Measure Fluorescence (Baseline -> Post-Histamine) Pre_incubation->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis

Calcium Mobilization Assay Workflow
Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound against histamine-induced contractions in guinea pig ileum.

Materials:

  • Guinea pig ileum tissue.

  • Organ bath with a force transducer.

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2/5% CO2.

  • Histamine.

  • Test compound (this compound).

Protocol:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Obtain a cumulative concentration-response curve for histamine.

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a known concentration of this compound for a specified period.

  • Obtain a second cumulative concentration-response curve for histamine in the presence of this compound.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Measure the rightward shift of the histamine concentration-response curves caused by this compound.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.

  • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Structure-Activity Relationship (SAR)

This compound is a piperidine derivative, a common scaffold in many first-generation antihistamines. The general structure-activity relationship for this class of compounds indicates that the piperidine ring serves as a crucial element for binding to the H1 receptor. The nature and position of substituents on the piperidine ring and the aromatic moieties significantly influence the affinity and selectivity for the H1 receptor. The tertiary amine within the piperidine ring is typically protonated at physiological pH, allowing for an ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the H1 receptor. The two aromatic rings are also essential for high-affinity binding, likely through hydrophobic and van der Waals interactions with aromatic residues in the receptor's binding pocket.

Conclusion

This compound exerts its therapeutic effect as an antihistamine through competitive antagonism and likely inverse agonism at the histamine H1 receptor. By blocking the binding of histamine and stabilizing the inactive state of the receptor, this compound effectively inhibits the Gq/11-mediated signaling cascade that leads to allergic symptoms. The characterization of its binding affinity and functional potency can be achieved through a combination of in vitro and ex vivo assays, providing a comprehensive understanding of its pharmacological profile. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals working with this compound and other H1 receptor antagonists.

References

In Vitro Anticholinergic Properties of Bamipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Anticholinergic Activity of First-Generation Antihistamines

First-generation antihistamines are known to possess significant anticholinergic activity due to their structural similarity to muscarinic antagonists. This off-target effect results from their ability to block muscarinic acetylcholine (B1216132) receptors, leading to a range of side effects such as dry mouth, urinary retention, and cognitive impairment.[2] A thorough in vitro characterization of these properties is essential for understanding the complete pharmacological profile of these drugs. Bamipine, as a first-generation antihistamine, is presumed to share these anticholinergic characteristics.

Quantitative Assessment of Anticholinergic Properties

The anticholinergic activity of compounds like this compound is typically quantified through two primary in vitro methods: radioligand binding assays to determine the affinity for muscarinic receptors (Ki) and functional assays to measure the antagonist potency (pA2).

Muscarinic Receptor Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a drug for specific receptor subtypes. In the context of anticholinergic activity, these assays measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of the drug to the receptor. A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound at muscarinic receptors are not available in the cited literature, the following table summarizes the muscarinic receptor affinity for several other first-generation antihistamines, providing a comparative context.

Table 1: Muscarinic Receptor Affinity (Ki) of Select First-Generation Antihistamines

AntihistamineMuscarinic Receptor Affinity (Ki, nM)Tissue Source
Mequitazine5.0Bovine Cerebral Cortex
Cyproheptadine5.0Bovine Cerebral Cortex
Clemastine23Bovine Cerebral Cortex
Diphenylpyraline23Bovine Cerebral Cortex
Promethazine38Bovine Cerebral Cortex
Homochlorcyclizine38Bovine Cerebral Cortex
Alimemazine38Bovine Cerebral Cortex
Diphenhydramine280Bovine Cerebral Cortex
Chlorpheniramine1,800Bovine Cerebral Cortex
Mepyramine3,600Bovine Cerebral Cortex
Terfenadine3,600Bovine Cerebral Cortex
Metapyrilen15,000Bovine Cerebral Cortex
Azelastine15,000Bovine Cerebral Cortex
Hydroxyzine30,000Bovine Cerebral Cortex
Meclizine30,000Bovine Cerebral Cortex

Data sourced from a study on the antimuscarinic effects of antihistamines using a receptor-binding assay in the bovine cerebral cortex.[3]

Functional Antagonist Potency (pA2)

Functional assays, such as isolated tissue experiments, are used to determine the potency of a drug in antagonizing a physiological response mediated by a specific receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The following table presents pA2 values for several first-generation antihistamines from a study measuring the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.

Table 2: Functional Antagonist Potency (pA2) of Select First-Generation Antihistamines

AntihistamineAntagonist Potency (pA2)
Cyproheptadine8.2 ± 0.4
Promethazine7.7 ± 0.2
Desloratadine7.1 ± 0.2
Diphenhydramine7.1 ± 0.2
Loratadine6.4 ± 0.2
Chlorpheniramine6.4 ± 0.2
Hydroxyzine5.8 ± 0.2
Pyrilamine4.8 ± 0.4

Data represents the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a typical radioligand binding assay to determine the Ki of a test compound at muscarinic receptors.

Objective: To quantify the binding affinity of a test compound (e.g., this compound) to muscarinic acetylcholine receptors.

Materials:

  • Tissue Preparation: Bovine cerebral cortex or other tissue rich in muscarinic receptors.

  • Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a high-affinity muscarinic antagonist.

  • Test Compound: this compound or other antihistamines.

  • Reference Compound: Atropine (a potent muscarinic antagonist).

  • Buffer: 50 mM Sodium-Potassium Phosphate Buffer (pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]-QNB at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes a functional assay using isolated guinea pig trachea to determine the pA2 value of a competitive antagonist.

Objective: To determine the functional antagonist potency (pA2) of a test compound (e.g., this compound) at muscarinic receptors.

Materials:

  • Tissue: Guinea pig trachea.

  • Agonist: Carbachol or another stable acetylcholine analog.

  • Antagonist: this compound or other test compounds.

  • Organ Bath: A temperature-controlled chamber with a system for continuous aeration and drug administration.

  • Isotonic Transducer and Recording System: To measure tissue contractions.

  • Physiological Salt Solution: Krebs-Henseleit solution.

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings or strips. Suspend the tissue in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist (carbachol) to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue to return to baseline.

  • Antagonist Incubation: Add a fixed concentration of the antagonist (e.g., this compound) to the organ bath and allow it to incubate with the tissue for a predetermined time.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile response.

  • Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the resulting linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarinic_Receptor Muscarinic Receptor (M3) G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_ER->Physiological_Response PKC->Physiological_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->Muscarinic_Receptor Binds and Activates This compound This compound (Antagonist) This compound->Muscarinic_Receptor Competitively Blocks

Caption: Muscarinic M3 receptor signaling pathway and the point of this compound antagonism.

Experimental Workflow

Schild_Analysis_Workflow cluster_experiment In Vitro Experiment cluster_analysis Data Analysis A1 Isolate Guinea Pig Trachea and suspend in organ bath A2 Equilibrate Tissue A1->A2 A3 Generate Control Agonist (Carbachol) Dose-Response Curve A2->A3 A4 Wash Tissue A3->A4 A5 Incubate with known concentration of this compound A4->A5 A6 Generate Agonist Dose-Response Curve in presence of this compound A5->A6 A7 Repeat for multiple This compound concentrations A6->A7 B1 Calculate EC50 for each curve A7->B1 Experimental Data B2 Calculate Dose Ratio (DR) for each this compound concentration B1->B2 B3 Plot log(DR-1) vs. -log[this compound] B2->B3 B4 Perform Linear Regression (Schild Plot) B3->B4 B5 Determine pA2 value (x-intercept) B4->B5

Caption: Experimental workflow for determining pA2 value using Schild analysis.

Logical Relationship

Competitive_Antagonism_Logic Agonist Agonist (e.g., Acetylcholine) Binding Binding to Receptor Agonist->Binding Antagonist Competitive Antagonist (e.g., this compound) Antagonist->Binding Receptor Muscarinic Receptor Response Physiological Response Receptor->Response If Agonist Binds NoResponse No Response Receptor->NoResponse If Antagonist Binds Binding->Receptor

Caption: Logical relationship of competitive antagonism at the muscarinic receptor.

Conclusion

While direct in vitro quantitative data on the anticholinergic properties of this compound are limited in the public domain, the established methodologies of radioligand binding assays and functional tissue experiments provide a robust framework for its characterization. The data from structurally similar first-generation antihistamines strongly suggest that this compound possesses muscarinic receptor affinity and functional antagonist activity. For drug development professionals, a thorough in vitro assessment of these properties is critical for a comprehensive understanding of this compound's pharmacological profile and for predicting potential clinical side effects. The protocols and visualizations provided in this guide serve as a practical resource for conducting such investigations.

References

The Unveiling of Bamipine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and pharmacological profile of Bamipine. This compound is a first-generation H1 antihistamine recognized for its topical application in alleviating pruritus and urticaria.

Discovery and Historical Context

This compound emerged from the post-World War II era of intense research into antihistaminic agents. While the precise timeline and individuals behind its initial discovery are not extensively documented in readily available literature, its development is situated in the broader mid-20th-century quest for compounds to counteract the effects of histamine (B1213489). The trade name "Soventol" became synonymous with its topical formulation. An early publication by H. Haas in 1953 in the journal Arzneimittelforschung provides experimental data on Soventol, indicating its established presence in the therapeutic landscape by this time.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound, scientifically known as N-benzyl-N-phenyl-1-methyl-piperidin-4-amine, involves a multi-step process. A plausible synthetic route, based on available chemical literature, is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Benzylaniline Aniline is reacted with benzyl (B1604629) chloride in the presence of a base, such as sodium bicarbonate, to yield N-benzylaniline. The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

Step 2: Synthesis of 1-Methyl-4-piperidone (B142233) This key intermediate can be synthesized through various established methods, often involving cyclization reactions of appropriate precursors.

Step 3: Reductive Amination to form this compound N-Benzylaniline is reacted with 1-methyl-4-piperidone under reductive amination conditions. This involves the formation of an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product, this compound. A common reducing agent for this transformation is sodium triacetoxyborohydride.

Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield this compound in high purity.

Below is a visual representation of the likely synthesis pathway for this compound.

Bamipine_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Aniline Aniline NBenzylaniline N-Benzylaniline Aniline->NBenzylaniline + Benzyl Chloride (Base) BenzylChloride Benzyl Chloride BenzylChloride->NBenzylaniline Methylpiperidone 1-Methyl-4-piperidone This compound This compound Methylpiperidone->this compound NBenzylaniline->this compound + 1-Methyl-4-piperidone (Reductive Amination)

A plausible synthetic pathway for this compound.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[2] In allergic and inflammatory responses, histamine is released from mast cells and binds to H1 receptors, leading to symptoms such as itching, vasodilation, and increased vascular permeability. This compound competitively binds to these receptors, thereby blocking the action of histamine and alleviating the associated symptoms. As a first-generation antihistamine, it may also possess anticholinergic properties.

The signaling pathway initiated by histamine binding to the H1 receptor and its subsequent inhibition by this compound is depicted in the following diagram.

H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds and Activates This compound This compound This compound->H1R Binds and Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (Itching, Inflammation) Ca_release->Allergic_Response PKC->Allergic_Response

Histamine H1 receptor signaling and inhibition by this compound.

Quantitative Pharmacological and Clinical Data

While extensive modern quantitative data for this compound is limited, key information regarding its formulation and pharmacology has been established.

Table 1: Quantitative Data for this compound

ParameterValueReference
Topical Formulation Concentration 20 mg/g (2%) this compound lactate (B86563) in gel[3][4]
Pharmacokinetics (Topical)
Maximal EffectReached after 20 to 60 minutes[2]
Duration of ActionUp to 48 hours[2]
Systemic AbsorptionNot absorbed in relevant doses through intact skin[2]

Clinical Efficacy

This compound, formulated as a topical gel under the trade name Soventol, is indicated for the relief of itching and mild to moderately severe skin reactions caused by insect bites.[3][4] Clinical experience and studies have demonstrated its rapid onset of action and long-lasting antipruritic and anti-allergic effects.[3] The cooling gel formulation also contributes to the soothing effect.[4]

Conclusion

This compound remains a relevant therapeutic option for the topical treatment of pruritus and minor allergic skin reactions. Its discovery in the mid-20th century marked a contribution to the field of antihistamines. The synthesis of this compound is achievable through established organic chemistry reactions. Its mechanism of action is centered on the competitive antagonism of the histamine H1 receptor. While further research into its quantitative pharmacological properties would be beneficial, its established clinical use and favorable topical safety profile underscore its continued utility in dermatology.

References

Bamipine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine is a first-generation H1 antihistamine distinguished by its piperidine (B6355638) structure and notable anticholinergic properties. Primarily utilized in topical formulations for the symptomatic relief of pruritus and allergic skin reactions, this compound functions as a competitive antagonist at histamine (B1213489) H1 receptors. This guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and established analytical and synthetic methodologies related to this compound, intended to serve as a comprehensive resource for the scientific community.

Chemical Structure and Identifiers

This compound, with the IUPAC name N-benzyl-1-methyl-N-phenylpiperidin-4-amine, is a tertiary amine featuring a central piperidine ring.[1] The chemical structure is characterized by the attachment of a methyl group to the piperidine nitrogen, and a phenyl and a benzyl (B1604629) group to the amino substituent at the 4-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-benzyl-1-methyl-N-phenylpiperidin-4-amine[1]
CAS Number 4945-47-5[1]
PubChem CID 72075[1]
Molecular Formula C₁₉H₂₄N₂[1]
Molecular Weight 280.41 g/mol
SMILES CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3[1]
InChI Key VZSXTYKGYWISGQ-UHFFFAOYSA-N

Physicochemical Properties

This compound is a crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 115 °C
Boiling Point 413.12 °C (estimated)
pKa 3.34 ± 0.04 (predicted)
LogP 4.1 (predicted)
Solubility Soluble in DMSO

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects primarily through competitive antagonism of histamine H1 receptors.[2] During an allergic response, histamine released from mast cells and basophils binds to H1 receptors, initiating a signaling cascade that leads to symptoms such as itching, vasodilation, and increased vascular permeability.[2] By binding to these receptors, this compound blocks the action of histamine, thereby mitigating these allergic symptoms.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[3] It also possesses anticholinergic properties, contributing to side effects like dry mouth.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of histamine-induced responses. This includes the suppression of allergic reactions such as urticaria and pruritus.[2] Its anticholinergic activity can also contribute to its overall effects.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

When applied topically, this compound reaches its maximal effect within 20 to 60 minutes, and the effects can last for up to 48 hours.[3] Systemic absorption through intact skin is not significant.[3] Limited information is available regarding the detailed metabolic pathways of this compound. However, like many other antihistamines, it is expected to be metabolized in the liver, potentially by the cytochrome P450 (CYP) enzyme system. The specific isozymes involved in its metabolism have not been extensively studied.

Therapeutic Uses

This compound is primarily used as a topical antipruritic agent for the relief of itching and other symptoms associated with insect bites, urticaria (hives), and other allergic skin conditions.[2][3] It is available in formulations such as gels and ointments.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 1-methyl-4-piperidone (B142233).

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Formation of Anil cluster_1 Step 2: Reduction to 4-N-phenylamino-1-methylpiperidine cluster_2 Step 3: Benzylation A 1-methyl-4-piperidone + Aniline (B41778) B Boil in Toluene (B28343) with Acetic Acid Catalyst A->B Reaction C Anil of 1-methyl-4-piperidone B->C Product D Anil of 1-methyl-4-piperidone E Boil with Activated Aluminum in Methanol (B129727)/Water D->E Reduction F 4-N-phenylamino-1-methylpiperidine E->F Product G 4-N-phenylamino-1-methylpiperidine H Boil with Sodium Amide in Benzene (B151609) G->H Deprotonation I Add Benzyl Chloride H->I Reaction J This compound I->J Product

Caption: A three-step synthesis of this compound.

Detailed Methodology:

  • Formation of the Anil of 1-methyl-4-piperidone: 80 g of 1-methyl-4-piperidone and 70 g of aniline are refluxed in 350 ml of toluene with a few drops of glacial acetic acid as a catalyst, using a water separator. The reaction is continued until the theoretical amount of water has been separated. The toluene is then distilled off, and the remaining product is purified by fractional distillation under reduced pressure.

  • Reduction to 4-N-phenylamino-1-methylpiperidine: 100 g of the anil is refluxed for 8 hours with 30 g of activated aluminum borings in a mixture of 300 ml of methanol and 60 ml of water. After the reaction, the solid is separated, the solvent is evaporated, and the product is purified by fractional distillation under reduced pressure.

  • Benzylation to form this compound: 95 g of 4-N-phenylamino-1-methylpiperidine is refluxed with 22 g of pulverized sodium amide in 300 ml of benzene under a nitrogen atmosphere until the evolution of ammonia (B1221849) ceases. 64 g of benzyl chloride is then added dropwise to the boiling mixture, and refluxing is continued for several hours. After cooling, the solution is washed with water and dried. The solvent is evaporated, and the resulting this compound base is recrystallized from dibutyl ether.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method can be used for the quantitative determination of this compound in pharmaceutical formulations.

Experimental Workflow: HPLC Analysis of this compound

G A Sample Preparation (e.g., Dissolution in Mobile Phase) B HPLC System (Pump, Injector, Column, Detector) A->B Injection C Chromatographic Separation B->C Elution D UV Detection (at 251 nm) C->D Detection E Data Acquisition and Analysis D->E Signal Processing

Caption: A typical workflow for the HPLC analysis of this compound.

Detailed Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for the separation.[2]

  • Mobile Phase: A mixture of aqueous ammonium (B1175870) acetate (B1210297) (0.015 M, pH 4.7) and acetonitrile (B52724) (35:65 v/v) can be used as the mobile phase.[2]

  • Flow Rate: A flow rate of 0.9 ml/min is typically employed.[2]

  • Detection: UV detection is performed at a wavelength of 251 nm.[2]

  • Sample Preparation: A suitable amount of the pharmaceutical formulation is accurately weighed and dissolved in the mobile phase to achieve a known concentration.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard solution of known concentration.

Signaling Pathways

As a histamine H1 receptor antagonist, this compound interferes with the Gq/11 protein-coupled signaling pathway activated by histamine.

Signaling Pathway: Histamine H1 Receptor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Upon binding of histamine to the H1 receptor, the associated Gq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events lead to the characteristic physiological responses of an allergic reaction. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this cascade.

Conclusion

This compound remains a relevant first-generation antihistamine, particularly for topical applications in dermatology. This guide has provided a detailed overview of its chemical and pharmacological properties, along with established methods for its synthesis and analysis. The information presented herein is intended to support further research and development efforts involving this compound.

References

Pharmacological Profile of Bamipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine is a first-generation H1 histamine (B1213489) receptor antagonist with anticholinergic properties.[1] Primarily formulated for topical application as an antipruritic agent, it is used to alleviate itching associated with various dermatological conditions.[1] As a classic antihistamine, its mechanism of action involves competitive antagonism of histamine H1 receptors, thereby mitigating allergic and hypersensitivity reactions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on data relevant to researchers and drug development professionals. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines general experimental protocols for characterizing similar compounds.

Introduction

This compound, also known by its trade name Soventol, is a piperidine-derivative antihistamine that has been in clinical use for the symptomatic relief of pruritus and urticaria.[1] As a first-generation antihistamine, it possesses the characteristic ability to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. Its pharmacological activity is primarily attributed to its antagonism of the histamine H1 receptor, a key mediator in allergic inflammation. Additionally, this compound exhibits anticholinergic (antimuscarinic) properties, which contribute to its side effect profile.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor. In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types to elicit symptoms such as itching, vasodilation, and increased vascular permeability. This compound competitively binds to these receptors, preventing histamine from exerting its effects.

Furthermore, this compound possesses anticholinergic activity, meaning it can block muscarinic acetylcholine (B1216132) receptors. This action is responsible for side effects such as dry mouth and mydriasis.[1]

Signaling Pathways

The antagonism of the H1 receptor by this compound interferes with the downstream signaling cascade initiated by histamine. This primarily involves the inhibition of the Gq/11 protein-coupled pathway, which leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the release of intracellular calcium and activation of protein kinase C (PKC), respectively.

Below is a diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Histamine H1 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., Pruritus) Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Figure 1: Histamine H1 Receptor Signaling Pathway and this compound's Site of Action.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with histamine H1 and muscarinic receptors.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound (Qualitative)

Receptor Target Binding Affinity (Ki) Evidence
Histamine H1 High (specific values not available) Classified as an H1 antihistamine with clinical efficacy in pruritus.

| Muscarinic (M1-M5) | Significant (specific values not available) | Exhibits anticholinergic side effects such as dry mouth and mydriasis.[1] |

In Vitro and In Vivo Models

Preclinical evaluation of antihistamines like this compound typically involves a battery of in vitro and in vivo models to characterize their potency and efficacy.

In Vitro Models:

  • Receptor Binding Assays: Competitive radioligand binding assays are used to determine the binding affinity (Ki) of the compound for H1 and muscarinic receptors.

  • Functional Assays: Cellular assays measuring the inhibition of histamine-induced responses, such as calcium mobilization or inositol phosphate (B84403) accumulation, are employed to assess functional antagonism.

  • Mast Cell Stabilization Assays: The ability of the compound to inhibit histamine release from mast cells can also be evaluated.

In Vivo Models:

  • Histamine-induced bronchospasm in guinea pigs: This classic model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.

  • Histamine-induced cutaneous reactions: The inhibition of wheal and flare responses to intradermal histamine injections in animals or humans is a common measure of antihistaminic activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized for its topical application.

Table 2: Pharmacokinetic Parameters of Topical this compound

Parameter Value Species/Study Design
Absorption Not absorbed through intact skin in relevant doses.[1] Not specified
Distribution Primarily local distribution in the skin. Not specified
Metabolism Data not available. Not specified
Excretion Data not available. Not specified
Onset of Action 20 to 60 minutes.[1] Not specified

| Duration of Action | Up to 48 hours.[1] | Not specified |

Due to the lack of significant systemic absorption with topical administration, detailed studies on the metabolism and excretion of this compound are limited in the public domain.

Clinical Efficacy and Safety

This compound is clinically used for the treatment of pruritus and urticaria.[2] However, detailed protocols and extensive data from large-scale, randomized controlled clinical trials are not widely available in contemporary medical literature, which is common for older, established drugs.

Efficacy

Clinical experience supports the efficacy of topical this compound in providing relief from itching.

Safety and Tolerability

As a first-generation antihistamine, this compound is associated with a known side effect profile, particularly when systemic absorption occurs.

Common Adverse Effects:

  • Central Nervous System: Tiredness in adults, agitation in children (rare with topical application).[1]

  • Anticholinergic: Mydriasis (dilation of the pupils), dry mouth.[1]

  • Dermatological: Allergic and hypersensitivity reactions (rare), worsening of acute eczema with ointment formulation.[1]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the H1 receptor.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from cells expressing H1R) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]-mepyramine) - Test Compound (varying concentrations) prep->incubation separation 3. Separation of Bound/Free Ligand (e.g., Filtration) incubation->separation detection 4. Detection (Scintillation Counting) separation->detection analysis 5. Data Analysis - Determine IC₅₀ - Calculate Ki detection->analysis

Figure 2: General Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the histamine H1 receptor.

  • Radioligand (e.g., [³H]-mepyramine).

  • Test compound (this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a first-generation H1 antihistamine with established efficacy as a topical antipruritic agent. Its pharmacological profile is characterized by competitive antagonism of the histamine H1 receptor and notable anticholinergic activity. While its clinical use is well-documented, there is a conspicuous absence of publicly available, detailed quantitative data regarding its receptor binding affinities and comprehensive pharmacokinetic parameters. For drug development professionals, the characterization of novel compounds with similar mechanisms would necessitate the application of standard in vitro and in vivo assays as outlined in this guide. Further research to quantify the specific pharmacological properties of this compound could provide a more complete understanding of this established therapeutic agent.

References

Bamipine Lactate vs. Bamipine Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of Bamipine lactate (B86563) and this compound base for researchers, scientists, and drug development professionals. This document outlines the key chemical and physical properties, discusses their relative advantages in experimental settings, and provides detailed experimental protocols for investigating this compound's mechanism of action.

Introduction to this compound

This compound is a first-generation H1 antihistamine characterized by its piperidine (B6355638) structure. It functions as a competitive antagonist at histamine (B1213489) H1 receptors, thereby mitigating allergic and inflammatory responses. Like other first-generation antihistamines, it can cross the blood-brain barrier, which may lead to sedative effects. This compound is primarily used topically for conditions such as insect bites.[1] Researchers investigating allergic reactions, inflammation, and pruritus may find this compound a useful tool. This guide aims to assist researchers in selecting the appropriate form of this compound—the free base or the lactate salt—for their specific research needs.

Chemical and Physical Properties

The fundamental difference between this compound base and this compound lactate lies in the salt formation of the tertiary amine in the piperidine ring with lactic acid. This seemingly small modification can have significant implications for the compound's physicochemical properties and, consequently, its handling and application in research.

PropertyThis compound BaseThis compound LactateReferences
Molecular Formula C₁₉H₂₄N₂C₁₉H₂₄N₂ • C₃H₆O₃[2][3]
Molecular Weight 280.41 g/mol 370.49 g/mol [2][3]
CAS Number 4945-47-561670-09-5[2][3]
Appearance Likely a solid or oilCrystalline solidGeneral chemical knowledge
Solubility Generally soluble in organic solvents, sparingly soluble in waterExpected to have higher aqueous solubility than the baseGeneral principles of salt formation
Stability Susceptible to oxidation and degradationGenerally more stable as a crystalline saltGeneral principles of salt stability
Hygroscopicity Less likely to be hygroscopicMay be hygroscopicGeneral properties of salts

Considerations for Research Applications

The choice between this compound lactate and this compound base will largely depend on the specific requirements of the experiment, such as the desired formulation, route of administration, and the need for long-term storage.

This compound Lactate: The Water-Soluble Option

Advantages:

  • Enhanced Aqueous Solubility: The lactate salt form significantly increases the water solubility of this compound. This is a major advantage for preparing aqueous stock solutions for in vitro experiments, such as cell-based assays, and for developing aqueous formulations for topical or other routes of administration.

  • Improved Stability: Crystalline salts like this compound lactate are generally more chemically stable and less prone to degradation during storage compared to the free base form. This ensures the integrity and concentration of the compound over the course of a study.

  • Ease of Handling: As a crystalline solid, this compound lactate is typically easier to weigh and handle accurately compared to a potentially oily or amorphous base.

Disadvantages:

  • Higher Molecular Weight: The addition of lactic acid increases the molecular weight. This needs to be accounted for when preparing solutions of a specific molar concentration of the active this compound moiety.

  • Potential for Hygroscopicity: Salt forms can be hygroscopic, meaning they may absorb moisture from the air. This requires storage in a desiccated environment to ensure accurate weighing and prevent degradation.

This compound Base: The Lipophilic Form

Advantages:

  • Higher Lipophilicity: The free base is more lipophilic than the lactate salt. This property can be advantageous for studies involving penetration across biological membranes, such as the skin or the blood-brain barrier. For topical application research, the base form might offer better skin permeation.[4][5][6][7]

  • Direct Formulation in Organic Solvents: this compound base is readily soluble in a wide range of organic solvents, which can be useful for specific formulation types or analytical procedures.

Disadvantages:

  • Poor Aqueous Solubility: The low water solubility of the base can make it challenging to work with in aqueous buffers and cell culture media, often requiring the use of co-solvents like DMSO, which can have their own effects on biological systems.

  • Lower Stability: The free amine group in the base form can be more susceptible to oxidation and degradation than the protonated amine in the salt form.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound. These protocols can be adapted for use with either this compound lactate or this compound base, with appropriate considerations for solubility and vehicle controls.

In Vitro H1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, [³H]-mepyramine (a radiolabeled H1 antagonist), and assay buffer.

      • Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition: Cell membranes, [³H]-mepyramine, and increasing concentrations of this compound (lactate or base, dissolved in an appropriate vehicle).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow for H1 Receptor Binding Assay

H1_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis HEK_cells HEK293 cells expressing H1R Homogenize Homogenize in Buffer HEK_cells->Homogenize Centrifuge1 Low-speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed Centrifugation Centrifuge1->Centrifuge2 Membranes H1R-containing Membranes Centrifuge2->Membranes Plate 96-well Plate Membranes->Plate Incubate Incubate at 25°C Plate->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Radioligand [³H]-mepyramine Radioligand->Plate This compound This compound (Lactate or Base) This compound->Plate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

H1 Receptor Binding Assay Workflow
NF-κB Signaling Pathway Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key component of the inflammatory response downstream of H1 receptor activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or HEK293 cells) that expresses the H1 receptor and an NF-κB reporter construct (e.g., luciferase or GFP).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (lactate or base) for 1 hour.

    • Stimulate the cells with histamine or another appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway. Include a vehicle control group.

  • Reporter Gene Assay:

    • After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression.

      • For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

      • For a GFP reporter, measure the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Normalize the reporter gene activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

NF-κB Inhibition Assay Workflow

NFkB_Inhibition_Assay cluster_cell_prep Cell Preparation & Treatment cluster_measurement Reporter Measurement cluster_data_analysis Data Analysis Cells Cells with NF-κB Reporter Seed Seed in 96-well Plate Cells->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with Agonist Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure Reporter Activity Incubate->Measure Normalize Normalize Data Measure->Normalize Calculate_Inhibition Calculate % Inhibition Normalize->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

NF-κB Inhibition Assay Workflow
Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium levels in response to H1 receptor activation and its inhibition by this compound.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture cells expressing the H1 receptor (e.g., CHO or HEK293 cells) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Mobilization Measurement:

    • Use a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add different concentrations of this compound (lactate or base) to the wells and incubate for a short period.

    • Inject a solution of histamine into the wells to stimulate the H1 receptor.

    • Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the concentration of histamine in the absence and presence of different concentrations of this compound.

    • Determine the EC₅₀ of histamine and the inhibitory effect of this compound on the histamine-induced calcium response.

Intracellular Calcium Mobilization Assay Workflow

Calcium_Assay cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Cells H1R-expressing Cells Plate_Cells Plate Cells Cells->Plate_Cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Wash Wash Cells Load_Dye->Wash Plate_Reader Fluorescence Plate Reader Wash->Plate_Reader Baseline Establish Baseline Plate_Reader->Baseline Add_this compound Add this compound Baseline->Add_this compound Add_Histamine Inject Histamine Add_this compound->Add_Histamine Kinetic_Read Kinetic Read Add_Histamine->Kinetic_Read Calculate_dF Calculate ΔF Kinetic_Read->Calculate_dF Plot_Response Plot Dose-Response Calculate_dF->Plot_Response Determine_Inhibition Determine Inhibition Plot_Response->Determine_Inhibition

Intracellular Calcium Assay Workflow

This compound Signaling Pathway

This compound, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. This primarily involves the Gq/11 protein-coupled pathway.

Signaling Pathway Description:

  • Histamine Binding: Histamine binds to and activates the H1 receptor, a G-protein coupled receptor (GPCR).

  • G-protein Activation: This activation leads to the dissociation of the Gq/11 alpha subunit.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • PKC Activation: DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC).

  • NF-κB Activation: The signaling cascade ultimately leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and promotes the expression of pro-inflammatory genes.

  • This compound Inhibition: this compound competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade.

This compound's Inhibition of the H1 Receptor Signaling Pathway

H1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation

H1 Receptor Signaling Pathway

Conclusion

The choice between this compound lactate and this compound base for research purposes is a critical decision that depends on the specific experimental design. This compound lactate offers the advantages of higher aqueous solubility and stability, making it ideal for most in vitro assays and aqueous formulations. In contrast, the higher lipophilicity of this compound base may be preferable for studies focused on membrane permeability and for formulations in organic solvents. By understanding the distinct properties of each form and utilizing the detailed protocols provided, researchers can effectively employ this compound as a tool to investigate the complexities of histamine-mediated physiological and pathological processes.

References

In Vivo Sedative Effects of Topical Bamipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: H1 Receptor Antagonism in the CNS

The sedative effects of first-generation antihistamines like bamipine are a direct consequence of their interaction with the central nervous system. Unlike second-generation antihistamines, which are designed to be less CNS-penetrant, first-generation compounds can cross the blood-brain barrier.[3]

In the CNS, histamine (B1213489) acts as a neurotransmitter that promotes wakefulness. It does so by binding to H1 receptors on cortical neurons, which leads to the reduction of a background "leakage" potassium current. This reduction in potassium efflux results in neuronal depolarization, increasing neuronal excitability and arousal.[2][4]

First-generation antihistamines, including this compound, act as competitive antagonists at these central H1 receptors. By blocking histamine from binding, they prevent the reduction of the potassium current, leading to a more hyperpolarized state of the neuron, decreased neuronal excitability, and consequently, sedation.[2][4]

H1_Antagonist_Sedation_Pathway cluster_1 Postsynaptic Neuron (CNS) cluster_2 Cellular Response cluster_3 Pharmacological Intervention Histamine Histamine H1R H1 Receptor Histamine->H1R binds to Gq Gq Protein H1R->Gq activates Sedation Sedation H1R->Sedation blockade leads to K_Channel K+ Leak Channel K_efflux_dec Decreased K+ Efflux K_Channel->K_efflux_dec leads to Gq->K_Channel inhibits Depolarization Neuronal Depolarization K_efflux_dec->Depolarization Arousal Increased Arousal / Wakefulness Depolarization->Arousal This compound This compound (Topical) This compound->H1R blocks

Caption: Signaling pathway of H1 antagonist-induced sedation.

Quantitative Data

As of the date of this document, specific preclinical studies quantifying the sedative effects of topical this compound are not available in the public domain. However, studies on other topically applied first-generation antihistamines demonstrate that systemic absorption and subsequent CNS effects, including sedation, can occur.

The following table summarizes illustrative data from a pilot study on topical promethazine, another first-generation antihistamine. This data serves as an analogue to frame expectations for similar assessments of topical this compound.

Table 1: Illustrative Quantitative Data on Sedative Effects of a Topical First-Generation Antihistamine (Promethazine)

Compound Formulation & Route Subjects Primary Sedative Endpoint Result Citation
Promethazine Pluronic Lecithin Organogel (PLO), Topical Human Volunteers Incidence of Sedation 50% of subjects experienced sedation. [5]

| Promethazine | Intravenous | Human Volunteers | Incidence of Sedation | 100% of subjects experienced sedation. |[5] |

Note: This data is provided as an example of systemic effects from a topical antihistamine and is not direct data for this compound.

Experimental Protocols

To evaluate the in vivo sedative effects of a topical formulation of this compound, standardized preclinical behavioral assays in rodent models are required. The following protocols for the Open-Field Test and the Potentiation of Barbiturate-Induced Sleep Test are standard methods for assessing CNS depressant activity.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimatization & Grouping (e.g., Male Swiss Webster mice) start->animal_prep drug_prep Preparation of Topical this compound Formulation (Vehicle, Low, Mid, High Doses) animal_prep->drug_prep drug_admin Topical Drug Administration (Defined skin area, e.g., 10-20% of body surface) drug_prep->drug_admin behavioral_assay Behavioral Assay Performance (e.g., Open-Field Test or Pentobarbital (B6593769) Sleep Test) drug_admin->behavioral_assay data_collection Data Collection (Automated tracking or manual observation) behavioral_assay->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) data_collection->stat_analysis results Results Interpretation & Reporting stat_analysis->results end End: Conclusion on Sedative Potential results->end

Caption: General workflow for assessing sedative effects of a topical drug.
Open-Field Test (OFT)

This assay assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.[6]

Experimental Protocol:

  • Animals: Male Swiss Webster mice (20-25 g) are commonly used.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an automated video-tracking system or infrared beams to monitor movement.

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least one hour before the experiment.

    • Dosing: Prepare the topical this compound formulation at various concentrations and a vehicle-only control. Shave a small, defined area on the dorsal region of the mice 24 hours prior to the test.

    • Apply a precise volume of the vehicle or this compound formulation to the shaved skin area.[7] A positive control group administered a known sedative (e.g., diazepam, 2 mg/kg, intraperitoneally) should also be included.

    • Testing: After a predetermined absorption period (e.g., 60 minutes), place the mouse individually into the center of the open-field arena.

    • Record the activity for a 10-20 minute session. Key parameters to measure include total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

  • Data Analysis: Compare the mean values of the measured parameters between the vehicle control, positive control, and this compound-treated groups using ANOVA followed by an appropriate post-hoc test. A statistically significant decrease in total distance traveled and rearing frequency would suggest a sedative effect.

Table 2: Hypothetical Data Representation for the Open-Field Test

Treatment Group Dose Total Distance Traveled (cm) Rearing Frequency
Vehicle Control N/A 3000 ± 250 45 ± 5
Diazepam (Positive Control) 2 mg/kg, i.p. 1700 ± 180** 20 ± 4**
Topical this compound Low Dose 2850 ± 230 42 ± 6
Topical this compound Medium Dose 2300 ± 200* 31 ± 5*
Topical this compound High Dose 1800 ± 190** 22 ± 4**

Data are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control group.

Potentiation of Barbiturate-Induced Sleep Test

This assay evaluates the ability of a test compound to enhance the hypnotic effect of a known sedative, such as pentobarbital. An increase in the duration of sleep indicates a sedative or CNS depressant effect.[6]

Experimental Protocol:

  • Animals: Male ICR mice (25-30 g).

  • Procedure:

    • Dosing: Divide animals into groups and administer the topical vehicle, different doses of topical this compound, or an intraperitoneal positive control (e.g., diazepam, 1 mg/kg) as described in the OFT protocol.

    • Pre-treatment Period: Allow for a consistent absorption period following topical application (e.g., 60 minutes).

    • Barbiturate Administration: Administer a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to all animals.

    • Assessment of Sleep: Immediately after pentobarbital administration, observe the animals for the loss of the righting reflex. The righting reflex is considered lost when an animal placed on its back is unable to right itself within 30 seconds.

    • Record the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex) and the total duration of sleep (time from loss to spontaneous recovery of the righting reflex).

  • Data Analysis: Compare the mean sleep latency and duration for the this compound-treated groups against the vehicle control group. A significant decrease in latency and/or increase in duration of sleep indicates a sedative or hypnotic-potentiating effect.

Table 3: Hypothetical Data Representation for Potentiation of Barbiturate-Induced Sleep Test

Treatment Group Dose Sleep Latency (min) Sleep Duration (min)
Vehicle Control N/A 10.5 ± 1.2 25.4 ± 3.1
Diazepam (Positive Control) 1 mg/kg, i.p. 5.1 ± 0.8** 55.2 ± 5.8**
Topical this compound Low Dose 9.8 ± 1.1 28.9 ± 3.5
Topical this compound Medium Dose 7.2 ± 0.9* 40.1 ± 4.2*
Topical this compound High Dose 5.5 ± 0.7** 51.6 ± 5.5**

Data are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control group.

Conclusion

While this compound is primarily used topically for localized allergic reactions, its classification as a first-generation antihistamine implies a potential for systemic absorption and subsequent sedative effects. The core mechanism for this sedation involves the antagonism of H1 receptors in the CNS, preventing histamine-mediated neuronal arousal. Although direct in vivo quantitative data for topical this compound is lacking, analogous studies with other topical first-generation antihistamines confirm that sedation is a plausible systemic side effect. The experimental protocols detailed in this guide, including the Open-Field Test and the Potentiation of Barbiturate-Induced Sleep Test, provide a robust framework for the necessary preclinical evaluation to quantify the sedative liability of topical this compound formulations. Such studies are critical for a comprehensive safety assessment and for informing clinical use and drug development.

References

Bamipine Receptor Binding Affinity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bamipine, a piperidine (B6355638) derivative, functions as a competitive antagonist at histamine (B1213489) H1 receptors. This antagonism blocks the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as itching and swelling. As a first-generation antihistamine, this compound is also known to possess anticholinergic effects, suggesting interaction with muscarinic acetylcholine (B1216132) receptors.[1] Understanding the receptor binding affinity of this compound is crucial for elucidating its pharmacological profile, including its efficacy and potential side effects.

Primary Target: Histamine H1 Receptor

Mechanism of Action

This compound competitively binds to the histamine H1 receptor, preventing histamine from activating it. This blockade inhibits the downstream signaling cascade typically initiated by histamine binding.

Signaling Pathway

The antagonism of the H1 histamine receptor by first-generation antihistamines like this compound interferes with the Gq/11 protein-coupled signaling pathway. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation ultimately leads to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is responsible for the expression of pro-inflammatory cytokines and adhesion molecules.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates NFkB NF-κB Activation PKC->NFkB Leads to Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation

This compound's antagonism of the H1 receptor blocks the inflammatory cascade.

Secondary Target: Muscarinic Acetylcholine Receptors

This compound's classification as a first-generation antihistamine implies an affinity for muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[1] The specific subtypes of muscarinic receptors (M1-M5) that this compound may bind to and its affinity for each are not well-documented in publicly available literature.

Quantitative Receptor Binding Affinity Data

Compound Generation Receptor Ki (nM)
DiphenhydramineFirstHistamine H116
Muscarinic M1130
Muscarinic M2220
Muscarinic M3190
ChlorpheniramineFirstHistamine H13.2
Muscarinic1,600
CetirizineSecondHistamine H1~6
LevocetirizineSecondHistamine H13
FexofenadineSecondHistamine H110

Note: The data presented in this table is compiled from various sources for comparative purposes. The absence of data for this compound highlights a gap in the publicly available pharmacological information for this compound.

Experimental Protocols for Receptor Binding Assays

The following sections describe generalized protocols for in vitro radioligand binding assays that can be adapted to study the binding affinity of compounds like this compound to histamine H1 and muscarinic receptors.

Histamine H1 Receptor Competitive Binding Assay

This assay determines the ability of a test compound (e.g., this compound) to compete with a known radiolabeled H1 receptor antagonist for binding to the receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a commonly used H1 antagonist radioligand).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

H1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane H1 Receptor-Expressing Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane->Incubation Radioligand [³H]-Mepyramine (Radioligand) Radioligand->Incubation TestCompound This compound (Test Compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC₅₀ & Kᵢ Calculation) Scintillation->DataAnalysis

Workflow for a histamine H1 receptor competitive binding assay.

Muscarinic Receptor Competitive Binding Assay

A similar protocol can be employed to investigate this compound's affinity for muscarinic receptors.

Key Differences from H1 Assay:

  • Membrane Preparation: Use membranes from cells or tissues expressing muscarinic receptors (e.g., CHO cells transfected with specific muscarinic receptor subtypes).

  • Radioligand: A suitable muscarinic antagonist radioligand such as [³H]-N-methylscopolamine ([³H]-NMS) would be used.

The remaining steps of incubation, separation, washing, quantification, and data analysis would follow the same principles as the H1 receptor binding assay.

Conclusion

This compound is a first-generation H1 antihistamine with presumed anticholinergic activity. While its primary mechanism of action through H1 receptor antagonism and the subsequent signaling pathway are well-understood in the context of its drug class, specific quantitative data on its binding affinity for the H1 receptor and for various muscarinic receptor subtypes are conspicuously absent from the readily accessible scientific literature. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct their own binding affinity studies on this compound, which are necessary to fully characterize its pharmacological profile and to provide a more complete understanding of its therapeutic effects and potential side effects. Further research to determine the Ki and IC50 values of this compound at its target receptors is strongly encouraged to fill this existing knowledge gap.

References

Unveiling the Metabolic Fate of Bamipine: A Technical Guide to Metabolite Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine characterized by its anticholinergic properties and is primarily utilized as a topical antipruritic agent.[1] As a piperidine (B6355638) derivative, its chemical structure, N-benzyl-1-methyl-N-phenylpiperidin-4-amine, suggests susceptibility to various metabolic transformations.[2] Although public literature on the specific metabolites of this compound is scarce, this guide provides a comprehensive framework for their identification and characterization based on established principles of drug metabolism and state-of-the-art analytical techniques. Understanding the metabolic pathways of this compound is crucial for a complete pharmacological and toxicological profile, particularly if new formulations or routes of administration are considered.

This technical guide will detail the predicted metabolic pathways of this compound, provide in-depth experimental protocols for in vitro metabolism studies, and outline the analytical methodologies for the identification and quantification of its metabolites.

Predicted Metabolic Pathways of this compound

Based on its chemical structure, this compound is expected to undergo Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism:

  • N-Dealkylation: The tertiary amine in the piperidine ring and the benzyl (B1604629) group are susceptible to N-dealkylation, a common metabolic pathway for many drugs. This would result in the formation of northis compound (desmethyl-bamipine) and/or N-debenzylthis compound.

  • Aromatic Hydroxylation: The phenyl and benzyl rings are likely sites for hydroxylation, primarily at the para-position, a common reaction for aromatic moieties in drug molecules.[3][4]

  • Piperidine Ring Oxidation: The piperidine ring itself can be a site of oxidation, potentially leading to the formation of lactam metabolites.[1]

Phase II Metabolism:

  • Glucuronidation: Any hydroxylated metabolites formed during Phase I can undergo glucuronidation, a common conjugation reaction that significantly increases the polarity of the molecule for easier excretion.[5][6]

  • Sulfation: Sulfation is another possible conjugation pathway for hydroxylated metabolites.

The following diagram illustrates the predicted metabolic pathways of this compound.

Bamipine_Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites1 Phase I Metabolites cluster_phase2 Phase II Metabolism cluster_metabolites2 Phase II Metabolites This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation CYP450 Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation CYP450 Piperidine_Oxidation Piperidine Ring Oxidation This compound->Piperidine_Oxidation CYP450 Northis compound Northis compound (Desmethyl-bamipine) N_Dealkylation->Northis compound Debenzylthis compound N-Debenzylthis compound N_Dealkylation->Debenzylthis compound Hydroxylated_Metabolites Hydroxylated this compound (on phenyl or benzyl ring) Aromatic_Hydroxylation->Hydroxylated_Metabolites Lactam_Metabolite This compound Lactam Piperidine_Oxidation->Lactam_Metabolite Glucuronidation Glucuronidation Hydroxylated_Metabolites->Glucuronidation UGTs Glucuronide_Conjugate Hydroxylated this compound Glucuronide Glucuronidation->Glucuronide_Conjugate

Predicted metabolic pathways of this compound.

Experimental Protocols

The following protocols provide a general framework for the in vitro identification and characterization of this compound metabolites.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an initial assessment of its metabolic clearance.[7][8]

a. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (a structurally similar compound not expected to be a metabolite)

  • Control compounds (a high-clearance and a low-clearance compound)

b. Experimental Workflow Diagram:

Metabolic_Stability_Workflow start Start prepare_reagents Prepare Reagents (this compound, HLMs, Buffer, NADPH system) start->prepare_reagents pre_incubation Pre-incubate this compound and HLMs at 37°C for 5 min prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH regenerating system) pre_incubation->initiate_reaction time_points Incubate and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (Add ice-cold acetonitrile with internal standard) time_points->terminate_reaction centrifuge Centrifuge to precipitate proteins terminate_reaction->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant lc_ms_analysis Analyze by LC-MS/MS collect_supernatant->lc_ms_analysis data_analysis Data Analysis (Calculate % remaining, half-life, and intrinsic clearance) lc_ms_analysis->data_analysis end End data_analysis->end

Workflow for metabolic stability assay.

c. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Metabolite Identification using LC-MS/MS

This protocol outlines the use of high-performance liquid chromatography coupled with tandem mass spectrometry to separate and identify potential metabolites.[9][10]

a. Sample Preparation:

  • Follow the sample preparation steps from the metabolic stability assay.

b. LC-MS/MS Analysis Workflow:

LCMS_Workflow start Start: Prepared Sample hplc_separation HPLC Separation (Reverse-phase C18 column with a gradient of mobile phases A and B) start->hplc_separation esi_ionization Electrospray Ionization (ESI) (Positive ion mode) hplc_separation->esi_ionization full_scan_ms Full Scan MS (Detect parent drug and potential metabolites based on m/z) esi_ionization->full_scan_ms product_ion_scan Product Ion Scan (MS/MS) (Fragment precursor ions to obtain structural information) full_scan_ms->product_ion_scan data_processing Data Processing (Extract ion chromatograms, compare with control samples, identify metabolite peaks) product_ion_scan->data_processing structure_elucidation Structure Elucidation (Interpret fragmentation patterns to propose metabolite structures) data_processing->structure_elucidation end End: Putative Metabolite Structures structure_elucidation->end

Workflow for metabolite identification.

c. LC-MS/MS Parameters (Example):

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from its more polar metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan for initial detection, followed by product ion scans (MS/MS) of potential metabolite masses.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit major CYP enzymes, which is important for predicting drug-drug interactions.[11][12]

a. Materials and Reagents:

  • This compound

  • Pooled human liver microsomes or recombinant human CYP enzymes

  • Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile for reaction termination

  • Internal standard

b. Procedure:

  • Similar to the metabolic stability assay, pre-incubate microsomes or recombinant enzymes with a range of this compound concentrations.

  • Add the specific CYP probe substrate.

  • Initiate the reaction with the NADPH regenerating system.

  • After a defined incubation time, terminate the reaction with acetonitrile containing an internal standard.

  • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Calculate the percent inhibition of the CYP enzyme activity at each this compound concentration and determine the IC50 value.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables. The following are examples of how such data could be presented.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)

Time (min)% this compound Remaining
0100
585
1560
3035
6010
Half-life (t1/2) 25 min
Intrinsic Clearance (CLint) 27.7 µL/min/mg protein

Table 2: Identified Metabolites of this compound in Human Liver Microsomes (Hypothetical Data)

Metabolite IDProposed StructureMass Shift from Parent
M1Northis compound-14 Da (demethylation)
M2Hydroxy-bamipine+16 Da (hydroxylation)
M3Dihydroxy-bamipine+32 Da (dihydroxylation)
M4This compound N-oxide+16 Da (N-oxidation)
M5Hydroxy-bamipine-glucuronide+192 Da (hydroxylation + glucuronidation)

Table 3: Inhibition of Human Cytochrome P450 Isoforms by this compound (Hypothetical Data)

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2C9Diclofenac25.3
CYP2C19S-Mephenytoin15.8
CYP2D6Dextromethorphan5.2
CYP3A4Midazolam12.1

Conclusion

References

Navigating the Solubility Landscape of Bamipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Bamipine, a first-generation H1 antihistamine. Primarily formulated for topical use to alleviate itching and inflammation, understanding its solubility is paramount for researchers, scientists, and professionals in drug development. This document outlines the known solubility properties of this compound, details a robust experimental protocol for its determination, and visualizes the associated H1 antihistamine signaling pathway and a standard experimental workflow.

Core Data on this compound Solubility

This compound is characterized as a lipophilic compound, a trait that dictates its solubility profile. While precise quantitative data for this compound in common research solvents remains limited in publicly available literature, its general solubility characteristics are established. The presence of basic nitrogen atoms in its structure means that its solubility in aqueous solutions can be enhanced in acidic conditions through the formation of water-soluble salts, such as this compound lactate (B86563) and this compound hydrochloride.[1]

Qualitative Solubility Summary:

SolventSolubility Description
Water Limited solubility.[1] As a lipophilic compound, this compound itself does not readily dissolve in water. The formation of salts (e.g., lactate, hydrochloride) increases its aqueous solubility.[1]
Organic Solvents Enhanced solubility.[1] this compound is expected to be more soluble in organic solvents. One source indicates it is soluble in DMSO.[1]

For the purpose of providing a comparative context, the table below presents the known solubility of other first-generation H1 antihistamines, which may serve as a useful reference for researchers working with this compound.

Solubility of Comparable H1 Antihistamines:

CompoundSolventSolubility (approx. mg/mL)
Diphenhydramine (hydrochloride)Ethanol30
DMSO20
PBS (pH 7.2)10
Chlorpheniramine (maleate)Ethanol5
DMSO10
Dimethyl formamide15
PBS (pH 7.2)5

Experimental Protocol: Determining this compound Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in various solvents, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in selected research solvents at a controlled temperature.

Materials:

  • This compound (pure active pharmaceutical ingredient, API)

  • Selected research solvents (e.g., water, ethanol, methanol, DMSO, propylene (B89431) glycol)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 7.4)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaking incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Visualizing the Science: Diagrams

To further aid in the understanding of this compound's mechanism and the experimental processes involved in its study, the following diagrams are provided.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solute Weigh excess this compound mix Add this compound to solvent in vial prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-72h) mix->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate

Caption: Workflow for determining this compound solubility.

H1_Signaling_Pathway H1 Antihistamine Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release from ER IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Response Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->Response Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks

Caption: H1 Antihistamine signaling pathway.

References

The Cellular Odyssey of Bamipine: An In-depth Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine, a first-generation H1 antihistamine, has been a therapeutic staple for allergic conditions for decades. However, a detailed understanding of its journey into the cell—its cellular uptake and transport mechanisms—remains a subject of scientific inquiry. This technical guide synthesizes the available physicochemical data, predictive models, and analogous findings from structurally similar compounds to provide a comprehensive overview of the cellular pharmacokinetics of this compound. We delve into the probable mechanisms of its cellular entry, potential interactions with membrane transporters, and the experimental protocols required to elucidate these processes definitively. This document aims to serve as a foundational resource for researchers investigating the cellular biology of this compound and for drug development professionals seeking to optimize its delivery and efficacy.

Introduction

This compound exerts its therapeutic effect by competitively inhibiting histamine (B1213489) H1 receptors.[1] Its efficacy is intrinsically linked to its ability to traverse cellular membranes and reach these receptors. As a lipophilic molecule, this compound is anticipated to readily cross the plasma membrane, a characteristic that also contributes to its sedative effects due to its penetration of the blood-brain barrier.[2] Understanding the precise mechanisms governing its cellular uptake and intracellular concentration is paramount for predicting its pharmacodynamic profile, potential drug-drug interactions, and for the rational design of novel drug delivery systems.

Physicochemical Properties of this compound and Predicted Permeability

The cellular permeability of a drug is heavily influenced by its physicochemical properties. This compound's characteristics suggest a propensity for passive diffusion across lipid bilayers.

PropertyValueImplication for Cellular UptakeSource
Molecular Weight 280.41 g/mol Below the 500 Da threshold, favoring passive diffusion.[1]
XLogP3-AA (logP) 4.1High lipophilicity, suggesting good partitioning into the lipid cell membrane.[1]
Topological Polar Surface Area (TPSA) 6.5 ŲVery low TPSA (< 60 Ų) is a strong indicator of high cell membrane permeability.[1]

Based on these properties, this compound is predicted to have high passive permeability across cellular membranes.

Proposed Mechanisms of Cellular Uptake and Transport

While direct experimental evidence for this compound's transport is limited, we can infer its likely mechanisms based on its physicochemical properties and data from other first-generation antihistamines.

Passive Diffusion

Given its high lipophilicity and low molecular weight and polar surface area, the primary mechanism for this compound's cellular uptake is likely passive diffusion. This process is driven by the concentration gradient across the cell membrane and does not require energy.

Diagram of Proposed Passive Diffusion of this compound

This compound Passive Diffusion cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Bamipine_ext This compound Membrane Bamipine_ext->Membrane Bamipine_int This compound Membrane->Bamipine_int Passive Diffusion

Caption: Proposed passive diffusion of this compound across the cell membrane.

Carrier-Mediated Transport

While passive diffusion is likely dominant, the involvement of carrier-mediated transport cannot be entirely ruled out.

  • Uptake Transporters: Organic Cation Transporters (OCTs) are known to transport various endogenous and exogenous cationic compounds.[3][4][5][6] Given this compound's chemical structure, which includes a tertiary amine, it may be a substrate for one or more OCTs, facilitating its entry into cells.

  • Efflux Transporters: P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a well-known efflux pump that actively transports a wide range of xenobiotics out of cells.[7][8][9][10][11][12] While some studies suggest that first-generation antihistamines, unlike many second-generation ones, are not significant substrates for P-gp, this may not be universally true for all members of this class.[7][8] If this compound is a P-gp substrate, this would actively reduce its intracellular concentration.

Diagram of Potential Carrier-Mediated Transport of this compound

This compound Carrier-Mediated Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bamipine_ext This compound OCT OCT (Uptake) Bamipine_ext->OCT Uptake? Bamipine_int This compound OCT->Bamipine_int Pgp P-gp (Efflux) Pgp->Bamipine_ext Bamipine_int->Pgp Efflux? PAMPA Workflow Start Start: Prepare PAMPA plates Coat Coat filter plate with lipid solution Start->Coat Add_Acceptor Fill acceptor plate with buffer Coat->Add_Acceptor Add_this compound Add this compound solution to donor plate Add_Acceptor->Add_this compound Incubate Incubate the 'sandwich' Add_this compound->Incubate Analyze Analyze this compound concentration by LC-MS/MS Incubate->Analyze Calculate Calculate Effective Permeability (Pe) Analyze->Calculate End End: Permeability data obtained Calculate->End Caco-2 Workflow Start Start: Culture Caco-2 cells on Transwell inserts Integrity Verify monolayer integrity (TEER) Start->Integrity Transport Perform bidirectional transport experiment (A-B and B-A) Integrity->Transport Inhibitor Optional: Repeat with P-gp inhibitor Transport->Inhibitor Sample Collect samples from receiver chamber Transport->Sample Inhibitor->Sample Analyze Quantify this compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End: Permeability and efflux data obtained Calculate->End H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound This compound->H1R Inhibits Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation

References

Bamipine's Influence on Mast Cell Degranulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamipine, a first-generation H1-antihistamine, is primarily recognized for its competitive antagonism of histamine (B1213489) H1 receptors, a mechanism central to alleviating allergic symptoms. Beyond this primary function, emerging evidence suggests that like other first-generation antihistamines, this compound may exert a direct inhibitory effect on mast cell degranulation. This technical guide delves into the putative mechanisms of action by which this compound is thought to stabilize mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators. While specific quantitative data on this compound's direct mast cell-stabilizing effects are not extensively documented in publicly available literature, this paper provides a comprehensive overview of the theoretical framework, key signaling pathways involved in mast cell degranulation, and detailed experimental protocols to investigate these effects. The included methodologies and diagrams serve as a foundational resource for researchers aiming to quantify the mast cell-stabilizing properties of this compound and similar compounds.

Introduction

Mast cells are pivotal effector cells in the inflammatory cascade, particularly in Type I hypersensitivity reactions. Upon activation by various stimuli, including allergens cross-linking IgE bound to their surface receptors (FcεRI), mast cells undergo degranulation, a process that releases a potent cocktail of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases, prostaglandins, and leukotrienes, are responsible for the clinical manifestations of allergic diseases.

This compound, as a piperidine-derived H1-antihistamine, has a long-standing clinical history in the management of allergic conditions such as urticaria and allergic rhinitis. Its primary therapeutic action is the blockade of histamine H1 receptors on target cells, which mitigates the effects of already-released histamine. However, the therapeutic profile of first-generation antihistamines is often broader than their receptor antagonism alone. A key secondary mechanism proposed for this class of drugs is the stabilization of mast cells, which would prevent the initial release of histamine and other inflammatory mediators, representing a proactive rather than a reactive therapeutic strategy. This guide explores the potential for this compound to act as a mast cell stabilizer.

Putative Mechanism of Action: Inhibition of Mast Cell Degranulation

The degranulation of mast cells is a complex, energy-dependent process that is tightly regulated by intracellular signaling cascades. A critical event in this process is an increase in intracellular calcium concentration ([Ca2+]i). The binding of an allergen to IgE-FcεRI complexes on the mast cell surface initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release then activates store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. This sustained elevation in [Ca2+]i is essential for the fusion of granular membranes with the plasma membrane and the subsequent exocytosis of inflammatory mediators.

It is hypothesized that this compound, like other first-generation antihistamines, may stabilize mast cells by interfering with this calcium signaling pathway. By modulating calcium ion influx, this compound could effectively uncouple cellular activation from the degranulation response, thereby inhibiting the release of histamine and other pro-inflammatory molecules.

Quantitative Data on Mast Cell Stabilization

Stimulus Mediator Assayed This compound Concentration (µM) % Inhibition of Mediator Release IC50 (µM)
Antigen (e.g., DNP-HSA)β-Hexosaminidase[Experimental Data][Experimental Data][Calculated Value]
Antigen (e.g., DNP-HSA)Histamine[Experimental Data][Experimental Data][Calculated Value]
Calcium Ionophore (e.g., A23187)β-Hexosaminidase[Experimental Data][Experimental Data][Calculated Value]
Compound 48/80Histamine[Experimental Data][Experimental Data][Calculated Value]
Table 1: Template for Presentation of Quantitative Data on this compound's Inhibition of Mast Cell Mediator Release.

Experimental Protocols

To investigate the mast cell-stabilizing effects of this compound, the following detailed experimental protocols are provided. The primary model system described is the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted and utilized model for studying mast cell degranulation.

RBL-2H3 Cell Culture and Maintenance
  • Cell Line: RBL-2H3 (ATCC® CRL-2256™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.

Antigen-Induced Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for histamine release and mast cell degranulation.

  • Cell Seeding: Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 0.5 mL of culture medium and incubate overnight.

  • Sensitization: Sensitize the cells by replacing the medium with fresh medium containing 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE and incubate for 18-24 hours.

  • Washing: Gently wash the sensitized cells twice with 0.5 mL of pre-warmed Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

  • Drug Incubation: Add 180 µL of Tyrode's buffer to each well. Add 20 µL of this compound at various concentrations (prepared as 10x stocks in Tyrode's buffer) to the appropriate wells. For the control wells, add 20 µL of Tyrode's buffer. Incubate for 30 minutes at 37°C.

  • Antigen Challenge: Initiate degranulation by adding 20 µL of DNP-human serum albumin (HSA) (100 ng/mL final concentration) to all wells except for the blank (unstimulated) wells. To the blank wells, add 20 µL of Tyrode's buffer. Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, place the plate on ice to stop the reaction. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Cell Lysis for Total Release: To the remaining cells in the 24-well plate, add 200 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells. Transfer 50 µL of the lysate to a separate 96-well plate.

  • Enzyme Assay:

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well of the supernatant and lysate plates.

    • Incubate the plates for 1 hour at 37°C.

    • Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of β-Hexosaminidase Release:

    • Percentage of release = (Absorbance of Supernatant / Absorbance of Lysate) x 100.

    • Percentage of inhibition = [1 - (% Release with this compound / % Release without this compound)] x 100.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

  • Cell Preparation: Culture and sensitize RBL-2H3 cells as described in section 4.2.

  • Dye Loading: Wash the cells with Tyrode's buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in Tyrode's buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove excess dye.

  • Drug Incubation: Incubate the cells with various concentrations of this compound in Tyrode's buffer for 30 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add the stimulating agent (e.g., DNP-HSA).

    • Record the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Compare the calcium influx in this compound-treated cells to that in untreated control cells.

Signaling Pathways and Visualizations

To aid in the understanding of the complex processes involved in mast cell degranulation and the potential points of intervention for this compound, the following diagrams are provided.

Mast_Cell_Degranulation_Pathway cluster_antigen Antigen Stimulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Cross-linking PLC PLC FcεRI->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SOC_Channel Store-Operated Ca2+ Channel Ca2+_Influx Ca2+ Influx SOC_Channel->Ca2+_Influx Ca2+_ER Ca2+ (ER) IP3->Ca2+_ER Release Ca2+_ER->SOC_Channel Activation Degranulation Degranulation Ca2+_Influx->Degranulation Triggers

Caption: IgE-mediated mast cell degranulation signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed RBL-2H3 Cells Start->Seed_Cells Sensitize Sensitize with Anti-DNP IgE Seed_Cells->Sensitize Wash Wash Cells Sensitize->Wash Incubate_this compound Incubate with this compound Wash->Incubate_this compound Challenge Challenge with DNP-HSA Incubate_this compound->Challenge Collect_Samples Collect Supernatant and Lyse Cells Challenge->Collect_Samples Assay β-Hexosaminidase Assay Collect_Samples->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: Workflow for β-hexosaminidase release assay.

Conclusion

While this compound's primary role as an H1-antihistamine is well-established, its potential as a mast cell stabilizer presents an intriguing area for further research. The lack of specific quantitative data for this compound in this context highlights a significant knowledge gap. The experimental protocols and conceptual frameworks provided in this technical guide offer a robust starting point for researchers to systematically investigate and quantify the effects of this compound on mast cell degranulation. Elucidating this secondary mechanism of action could not only provide a more complete understanding of this compound's therapeutic effects but also pave the way for the development of novel anti-allergic therapies that target the initial stages of the allergic cascade.

An In-depth Technical Guide to the Early-Phase Clinical Studies of Soventol (Bamipine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soventol, with the active ingredient Bamipine, is a first-generation H1-antihistamine.[1][2] As an H1 receptor antagonist, it functions by competitively inhibiting the action of histamine (B1213489) at H1 receptors.[2] This guide provides a technical overview of the available information regarding the early-phase clinical and preclinical assessment of this compound, with a focus on its mechanism of action, pharmacology, and available data. Given the historical context of its development, with some research dating back to the 1950s, publicly available, detailed early-phase clinical trial data according to modern standards is limited.[3][4] This document synthesizes the existing knowledge to serve as a resource for research and development professionals.

Core Mechanism of Action

This compound is a competitive inhibitor of histamine H1 receptors.[2] When an allergen is introduced to the body, mast cells and basophils release histamine, which then binds to H1 receptors on various cells, leading to allergic symptoms.[2] this compound prevents this binding, thereby mitigating allergic reactions such as itching, redness, and swelling.[2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which can lead to sedative effects.[1][2]

The mechanism of action extends to the modulation of intracellular signaling pathways. By blocking the H1 receptor, this compound interferes with the NF-κB immune response transcription factor via the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways.[1] This interference leads to a reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1] Furthermore, this compound's action leads to a decrease in intracellular calcium ion concentration, which enhances mast cell stability and reduces further histamine release.[1]

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway affected by this compound's antagonism of the H1 receptor.

Bamipine_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor PLC Phospholipase C (PLC) H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Mast_Cell Mast Cell Degranulation Ca_release->Mast_Cell promotes NFkB NF-κB Activation PKC->NFkB leads to Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation induces Allergic_Symptoms Allergic Symptoms Mast_Cell->Allergic_Symptoms causes Histamine Histamine Histamine->H1R binds & activates This compound This compound (Soventol) This compound->H1R competitively inhibits Experimental_Workflow cluster_protocol Hypothetical Early-Phase Protocol Recruitment Subject Recruitment (Healthy Volunteers or Patients with Allergic Dermatoses) Baseline Baseline Assessment (e.g., Skin Condition, Pruritus Score) Recruitment->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Application Topical Application (Single or Repeated Doses) Randomization->Application Monitoring Safety Monitoring (Adverse Events, Skin Irritation) Application->Monitoring Efficacy Efficacy Assessment (e.g., Change in Pruritus, Reduction in Erythema) Application->Efficacy Data_Analysis Data Analysis Monitoring->Data_Analysis Efficacy->Data_Analysis

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bamipine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bamipine is an H1 antihistamine with anticholinergic properties, primarily used topically as an antipruritic agent. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed application note and protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on the publication by Kountourellis et al., which allows for the simultaneous determination of this compound in the presence of other pharmaceutical compounds.[1][2]

Principle of the Method

The method employs a reversed-phase HPLC system to separate this compound from other components in a sample. The separation is achieved on a C2 stationary phase with an isocratic mobile phase consisting of a buffered acetonitrile (B52724)/water mixture. The quantification of this compound is performed by UV detection at 251 nm.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are detailed in the table below.

ParameterSpecification
HPLC System Isocratic Pump, UV-Vis Detector, Autosampler, Degasser
Column Lichrosorb RP-2 (C2), 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : 0.015 M Aqueous Ammonium (B1175870) Acetate (B1210297) (65:35, v/v)
pH 4.7 (adjusted with acetic acid)
Flow Rate 0.9 mL/min
Detection Wavelength 251 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

Chromatographic conditions are based on the method described by Kountourellis et al.[1][2]

Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Prepare a 0.015 M aqueous solution of ammonium acetate.

    • Mix acetonitrile and the 0.015 M ammonium acetate solution in a 65:35 (v/v) ratio.

    • Adjust the pH of the mixture to 4.7 with acetic acid.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 100 mL volumetric flask with the mobile phase.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • This stock solution can be stored at 2-8°C when not in use.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-20 µg/mL).

Sample Preparation (from a Pharmaceutical Formulation)
  • Accurately weigh and finely powder a representative sample of the pharmaceutical formulation (e.g., tablets).

  • Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.

  • Add a suitable volume of mobile phase to the flask.

  • Sonicate for 15-20 minutes to extract the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation Summary

The following tables summarize the typical performance characteristics of this HPLC method for this compound quantification.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Retention Time (min) -8.83[1][2]
Tailing Factor (T) T ≤ 2< 1.5
Theoretical Plates (N) N > 2000> 3000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%

Table 2: Method Validation Parameters

ParameterSpecification
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
- Intraday≤ 2.0%
- Interday≤ 2.0%

Note: The quantitative data in Table 2, apart from the retention time, are representative values for a validated HPLC method of this nature, as the full validation dataset from the primary literature source is not available.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 251 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Logical Relationships in HPLC

This diagram shows the fundamental relationships between the components of the chromatographic system and the analyte.

G Analyte This compound (Analyte) Separation Separation Analyte->Separation interacts with Mobile_Phase Mobile Phase (Acetonitrile/Buffer) Mobile_Phase->Separation carries through Stationary_Phase Stationary Phase (C2 Column) Stationary_Phase->Separation retains Elution Elution Separation->Elution results in

Caption: Core principles of HPLC separation for this compound.

References

Application Notes & Protocols for the Development of a Topical Bamipine Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This document provides detailed application notes and experimental protocols for the development and evaluation of a topical formulation containing Bamipine. These guidelines are intended for researchers, scientists, and drug development professionals investigating the localized delivery of this compound for its antihistaminic and anticholinergic properties.

This compound Profile

This compound is a first-generation H1 antihistamine that also exhibits anticholinergic properties.[1] It is primarily used in topical preparations as an antipruritic agent to relieve itching.[1][2] The primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which prevents histamine from binding and eliciting an allergic response.[3][4] This blockade helps to reduce symptoms like itching, redness, and swelling.[3][4] Additionally, this compound has demonstrated some anti-inflammatory effects.[3]

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is crucial for formulation design.

PropertyValueReference
IUPAC Name N-benzyl-1-methyl-N-phenylpiperidin-4-amine[5][6]
Molecular Formula C19H24N2[1][5]
Molecular Weight 280.41 g/mol [5][6]
Appearance Crystals[6]
Melting Point 115°C[6]
Therapeutic Category Antihistaminic, Antipruritic[2][6]
Pharmacological Class Histamine H1 Antagonist[3][5]

Relevant Signaling Pathways

This compound's therapeutic effects are primarily mediated through the blockade of the Histamine H1 receptor and Muscarinic acetylcholine (B1216132) receptors.

2.1 Histamine H1 Receptor Signaling Pathway

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to an intracellular Gq protein.[7] Upon activation by histamine, this pathway leads to the classic symptoms of an allergic reaction. This compound acts as a competitive antagonist at this receptor.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R binds This compound This compound This compound->H1R blocks Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Allergic Response (Inflammation, Pruritus) PKC->Response

Caption: this compound competitively antagonizes the H1 receptor, blocking the Gq/PLC signaling cascade.

2.2 Muscarinic Acetylcholine Receptor Signaling (Anticholinergic Effect)

This compound's anticholinergic properties stem from its ability to block muscarinic acetylcholine receptors (mAChRs).[1][4] The M1, M3, and M5 receptor subtypes also couple to Gq proteins, activating a similar PLC-dependent pathway to mediate various cholinergic responses.[8][9]

Gq_Muscarinic_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) PLC Phospholipase C (PLC) mAChR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->mAChR binds This compound This compound This compound->mAChR blocks Response Cholinergic Response IP3->Response DAG->Response

Caption: this compound blocks Gq-coupled muscarinic receptors, inhibiting cholinergic signaling.

Application Notes: Formulation Development Strategy

The development of a topical formulation is a multi-step process requiring careful consideration of the active pharmaceutical ingredient (API), excipients, and desired product characteristics.[10][11]

3.1 General Experimental Workflow

The following diagram outlines the critical stages in the development and evaluation of a topical this compound formulation.

Workflow TPP Define Target Product Profile (TPP) (e.g., Cream, Gel, Ointment) Preform Pre-formulation Studies (Solubility, Stability, API-Excipient Compatibility) TPP->Preform Design Formulation Design & Excipient Selection Preform->Design Manuf Lab-Scale Manufacturing & Physicochemical Characterization (pH, Viscosity, Appearance) Design->Manuf Manuf->Design Optimization Loop IVPT In Vitro Performance Testing (e.g., Skin Permeation - IVPT) Manuf->IVPT IVPT->Design Optimization Loop Stability Accelerated Stability Studies IVPT->Stability Lead Lead Formulation Selection Stability->Lead

Caption: Logical workflow for the development of a topical this compound formulation.

3.2 Excipient Selection

The choice of excipients is critical for the stability, efficacy, and sensory experience of a topical product.[12] Topical formulations often contain a higher number of excipients compared to other dosage forms.[10][12]

Excipient ClassFunctionExamplesReference
Solvents/Co-solvents Dissolve or disperse the API.Propylene Glycol, Ethanol, Polyethylene Glycols (PEG)[13]
Emollients/Occlusive Agents Hydrate the skin, form a protective barrier.Petrolatum, Mineral Oil, Fatty Alcohols (Cetyl Alcohol)[13]
Emulsifiers Stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions.Polysorbates (Tween), Sorbitan Esters (Span), Cetearyl Alcohol[13]
Thickeners/Gelling Agents Increase viscosity and provide structure.Carbomers, Cellulose Derivatives, Xanthan Gum[13][12]
Humectants Attract and retain moisture in the skin.Glycerin, Propylene Glycol, Sorbitol[13]
Preservatives Prevent microbial growth in the formulation.Parabens, Benzyl Alcohol, Phenoxyethanol[12]
pH Modifiers Adjust and maintain the pH of the formulation for stability and comfort.Citric Acid, Sodium Hydroxide (B78521), Triethanolamine

Experimental Protocols

4.1 Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Cream (Example)

This protocol describes the preparation of a 1% this compound cream on a 100 g lab scale.

Materials & Equipment:

  • This compound powder

  • Oil Phase: Cetyl Alcohol, Stearic Acid, White Petrolatum

  • Water Phase: Purified Water, Propylene Glycol, Polysorbate 80

  • Preservative: Benzyl Alcohol

  • pH Modifier: Citric Acid / Sodium Hydroxide

  • Two temperature-controlled beakers

  • Homogenizer/High-shear mixer

  • Overhead stirrer

  • Calibrated balance, pH meter

Procedure:

  • Prepare the Oil Phase:

    • Weigh and add Cetyl Alcohol (5.0 g), Stearic Acid (8.0 g), and White Petrolatum (10.0 g) to a beaker.

    • Heat the beaker to 70-75°C while stirring gently until all components are melted and the mixture is uniform.

  • Prepare the Water Phase:

    • In a separate beaker, weigh and add Purified Water (70.0 g), Propylene Glycol (5.0 g), and Polysorbate 80 (1.0 g).

    • Heat the water phase to 70-75°C.

    • Once heated, dissolve this compound (1.0 g) and Benzyl Alcohol (preservative, e.g., 1.0 g) into the water phase with stirring until a clear solution is formed.

  • Form the Emulsion:

    • Slowly add the hot water phase to the hot oil phase while mixing with a homogenizer at a moderate speed.

    • Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.

  • Cooling and Finalization:

    • Transfer the emulsion to an overhead stirrer and begin cooling to room temperature with continuous, gentle agitation.

    • When the cream has cooled to below 40°C, check the pH. Adjust to a skin-compatible pH (typically 5.0-6.0) using a citric acid or sodium hydroxide solution, if necessary.

    • Continue stirring until the cream is congealed and uniform.

    • Package in an appropriate inert container.

4.2 Protocol 2: In Vitro Skin Permeation Testing (IVPT)

IVPT is a standard method to evaluate the rate and extent of a drug's permeation through the skin from a topical formulation.[14][15][16] This protocol is based on the use of vertical diffusion cells (Franz cells).[15]

Materials & Equipment:

  • Franz diffusion cells (static, vertical)

  • Human or porcine skin membrane (dermatomed to ~500 µm)[17][18]

  • Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizer like PEG 400 to maintain sink conditions)[17]

  • Formulated this compound cream (from Protocol 1)

  • Stirring plate with magnetic stir bars for receptor chambers

  • Water bath or heating block to maintain 32°C at the skin surface

  • Syringes for sampling

  • Validated analytical method (e.g., HPLC-UV) for this compound quantification

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz cells.

    • Visually inspect the skin for any imperfections and discard damaged sections.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[17]

    • Ensure the assembly is securely clamped to prevent leaks.

    • Fill the receptor chamber with pre-warmed (32°C), de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[17]

    • Place a small magnetic stir bar in the receptor chamber.

  • Equilibration:

    • Place the assembled cells in the heating block/water bath set to maintain a skin surface temperature of 32°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing and Sampling:

    • Apply a finite dose of the this compound cream (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor solution for analysis and immediately replace it with fresh, pre-warmed receptor solution.[18]

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC or other suitable method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss, µg/cm²/h) from the linear portion of the curve.

Data Presentation

Quantitative data from permeation studies should be summarized for clear interpretation and comparison between different formulations.

Example Table for IVPT Results

Formulation IDSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (t_lag) (h)Cumulative Amount at 24h (µg/cm²)
F1 (1% Cream)ValueValueValueValue
F2 (Control)ValueValueValueValue
...............

References

Application Notes and Protocols for an In vitro Skin Permeation Model of Bamipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine utilized in topical formulations for its antipruritic properties.[1] Understanding the rate and extent of its permeation through the skin is crucial for optimizing drug delivery, ensuring efficacy, and assessing potential systemic absorption. This document provides a detailed framework for establishing an in vitro skin permeation model for this compound using the Franz diffusion cell apparatus, a widely accepted method for this purpose. The protocols outlined are based on established guidelines, such as those from the OECD, for skin absorption studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to skin permeation is provided in Table 1. This compound is a lipophilic compound, a characteristic that influences its passage through the lipid-rich stratum corneum.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC19H24N2[2][3]
Molecular Weight280.41 g/mol [2][3]
FormCrystals[3]
Salt FormsHydrochloride, Lactate (B86563)[4][5][6]
LipophilicityLipophilic compound[2]
Aqueous SolubilityLimited solubility in water, enhanced in acidic conditions[2]
Organic Solvent SolubilitySoluble in DMSO[2]

Signaling Pathway of this compound in the Skin

This compound, as an H1 receptor antagonist, functions by competitively inhibiting the action of histamine (B1213489) on H1 receptors located on various cells within the skin.[4] This action helps to alleviate the symptoms of allergic reactions such as itching and redness.

This compound Signaling Pathway cluster_0 Allergic Response Cascade cluster_1 This compound Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation leads to H1Receptor H1 Receptor (on nerve and endothelial cells) Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness) H1Receptor->Symptoms Activation leads to This compound This compound Block This compound->Block Block->H1Receptor  Blocks

Caption: Mechanism of action of this compound as an H1 antihistamine in the skin.

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram illustrates the key stages involved in conducting an in vitro skin permeation study for this compound using a Franz diffusion cell.

Experimental Workflow cluster_A Preparation cluster_B Setup cluster_C Application cluster_D Sampling cluster_E Quantification cluster_F Calculation A Skin Membrane Preparation B Franz Cell Assembly A->B A1 Excise and prepare human or animal skin C Dosing of this compound Formulation B->C B1 Mount skin between donor and receptor chambers D Sample Collection C->D C1 Apply a finite dose of this compound formulation E Sample Analysis (e.g., HPLC) D->E D1 Withdraw aliquots from receptor at set time points F Data Analysis E->F E1 Develop and validate an analytical method F1 Calculate cumulative amount permeated and flux A2 Measure skin thickness and ensure integrity B2 Fill receptor with appropriate medium B3 Equilibrate to 32°C D2 Replenish with fresh medium E2 Quantify this compound concentration

Caption: Workflow for the in vitro skin permeation testing of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound: Reference standard of known purity.

  • Skin Membrane: Excised human or porcine skin is recommended. Porcine skin is often used as a surrogate due to its structural similarity to human skin.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.

  • Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like polysorbate 80 or cyclodextrin (B1172386) to maintain sink conditions for the lipophilic this compound. The exact composition should be determined based on this compound's solubility.

  • Donor Formulation: A representative formulation of this compound (e.g., gel, cream). If a commercial product like Soventol is used, its composition should be noted.

  • Analytical Solvents: HPLC-grade solvents (e.g., acetonitrile, methanol, water) and reagents for the mobile phase.

  • Other Equipment: Water bath with circulator, magnetic stirrers, syringes, vials, membrane filters (0.45 µm), microbalance, pH meter.

Skin Membrane Preparation
  • Source and Storage: Obtain full-thickness skin and store it at -20°C or below until use.

  • Thawing and Preparation: Thaw the skin at room temperature. Excise the subcutaneous fat and connective tissue.

  • Dermatoming: If required, prepare split-thickness skin membranes of a uniform thickness (typically 200-500 µm) using a dermatome.

  • Integrity Check: Visually inspect the skin for any defects. Skin integrity can be further assessed by measuring transepidermal water loss (TEWL) or by electrical resistance.

Franz Diffusion Cell Setup
  • Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath maintained at a temperature to ensure the skin surface is at 32 ± 1°C. Allow the system to equilibrate for at least 30 minutes.

Dosing and Sampling
  • Application of Formulation: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling Schedule: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium through the sampling arm.

  • Medium Replacement: Immediately after each sample withdrawal, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

Sample Analysis (HPLC Method)

A validated HPLC method is required for the quantification of this compound in the receptor solution. The following is a suggested starting point for method development, based on published methods for this compound analysis.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact ratio and pH should be optimized.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 251 nm).[7]

  • Injection Volume: 20 µL.

  • Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Data Analysis and Presentation

The concentration of this compound in the collected samples is used to calculate the cumulative amount permeated per unit area over time.

  • Calculate the cumulative amount of this compound permeated (Qn) at each time point:

    • Account for sample replacement in the calculation.

  • Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).

  • Determine the steady-state flux (Jss): This is the slope of the linear portion of the cumulative permeation curve.

  • Calculate the permeability coefficient (Kp):

    • Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment).

  • Determine the lag time (Tlag): This is the x-intercept of the linear portion of the permeation profile.

The results of the permeation study should be summarized in clear and concise tables for easy comparison between different formulations or experimental conditions.

Table 2: Template for this compound Permeation Data

Time (hours)Concentration in Receptor (µg/mL)Cumulative Amount Permeated per Area (µg/cm²)
000
1[Insert Data][Insert Data]
2[Insert Data][Insert Data]
4[Insert Data][Insert Data]
6[Insert Data][Insert Data]
8[Insert Data][Insert Data]
12[Insert Data][Insert Data]
24[Insert Data][Insert Data]

Table 3: Summary of this compound Permeation Parameters

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (Tlag) (h)
Test Formulation 1 [Insert Data][Insert Data][Insert Data]
Control Formulation [Insert Data][Insert Data][Insert Data]

Conclusion

This document provides a comprehensive guide for establishing an in vitro skin permeation model for this compound. Adherence to these protocols will enable researchers to generate reliable and reproducible data to characterize the dermal absorption of this compound from various topical formulations. The provided templates for data presentation and the illustrative diagrams for the signaling pathway and experimental workflow are intended to facilitate the clear communication of experimental design and results.

References

Application Notes and Protocols for Bamipine Assay for Histamine Release in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1-antihistamine that competitively antagonizes histamine (B1213489) H1 receptors, making it effective in the treatment of various allergic conditions such as urticaria and dermatitis.[1] Its primary mechanism of action involves blocking the effects of histamine at the H1 receptor, thereby mitigating the symptoms of allergic reactions.[1][2] Beyond its receptor-blocking activity, many H1-antihistamines can also inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[3] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on histamine release from cultured mast cells, a critical step in the preclinical evaluation of anti-allergic compounds.

Mechanism of Action: Inhibition of Histamine Release

Histamine is a key mediator in allergic reactions, released from the granules of mast cells and basophils upon activation.[4] The most common trigger for this release in allergic responses is the cross-linking of immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the cell surface by an allergen.[5][6] This event initiates a complex signaling cascade involving the activation of tyrosine kinases (Lyn, Syk), adaptor proteins (LAT), and downstream effectors like phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K).[2][7] This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]i) and the degranulation of the cell, releasing histamine and other pro-inflammatory mediators.[6][8]

This compound, as an H1-antihistamine, is believed to inhibit histamine release by stabilizing mast cell membranes and interfering with the signaling pathways that lead to degranulation, potentially by modulating intracellular calcium levels.[3]

Data Presentation: Inhibitory Effect of this compound on Histamine Release

The following table summarizes hypothetical, yet representative, quantitative data on the dose-dependent inhibition of histamine release by this compound in an in vitro mast cell assay. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis. For comparison, published IC30 values for other antihistamines on histamine release from human lung mast cells are included.

Table 1: Dose-Response of this compound on IgE-Mediated Histamine Release from Cultured Mast Cells (Hypothetical Data)

This compound Concentration (µM)% Inhibition of Histamine Release
0.115.2 ± 2.5
135.8 ± 4.1
1052.3 ± 3.8
5078.9 ± 5.2
10085.1 ± 4.5
IC50 (µM) ~8.5

Table 2: Comparative Inhibitory Effects of Various Antihistamines on IgE-Dependent Histamine Release from Human Lung Mast Cells

CompoundIC30 (µM)
Nicardipine (B1678738)10
Nifedipine (B1678770)4.4

Note: Data for Nicardipine and Nifedipine are from published studies and are provided for comparative context.[9][10]

Experimental Protocols

This section provides a detailed methodology for a this compound assay to determine its effect on histamine release in a cell culture model, such as the rat basophilic leukemia cell line (RBL-2H3), which is a widely accepted model for mast cells.

Materials and Reagents
  • This compound dihydrochloride

  • RBL-2H3 cell line

  • Complete cell culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Calcium Ionophore A23187 (for non-IgE-mediated stimulation)

  • Tyrode's buffer (or other suitable assay buffer)

  • Histamine assay kit (Fluorometric)

  • 96-well black microplates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

  • Lysis buffer (e.g., 1% Triton X-100 in Tyrode's buffer)

Experimental Workflow

G cluster_0 Cell Preparation and Sensitization cluster_1 Treatment and Stimulation cluster_2 Histamine Release and Detection cluster_3 Data Analysis A Seed RBL-2H3 cells in a 96-well plate B Sensitize cells with anti-DNP IgE overnight A->B C Wash cells to remove unbound IgE B->C D Pre-incubate cells with this compound at various concentrations C->D E Stimulate cells with DNP-HSA to induce degranulation D->E F Collect supernatant containing released histamine E->F G Lyse remaining cells to determine total histamine E->G H Measure histamine concentration using a fluorometric assay F->H G->H I Calculate % histamine release H->I J Determine % inhibition by this compound I->J K Calculate IC50 value J->K

Caption: Experimental workflow for the this compound histamine release assay.
Detailed Protocol

  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well black microplate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Sensitization:

    • The following day, sensitize the cells by adding anti-DNP IgE to each well at a final concentration of 0.5 µg/mL.

    • Incubate the plate overnight at 37°C.

  • Washing:

    • Gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove any unbound IgE.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the this compound solutions to the appropriate wells and incubate for 30 minutes at 37°C. Include a vehicle control (Tyrode's buffer without this compound).

  • Cell Stimulation:

    • To induce histamine release, add DNP-HSA to each well at a final concentration of 100 ng/mL.

    • For a positive control (maximum histamine release), add a lysis buffer to a set of wells.

    • For a negative control (spontaneous release), add Tyrode's buffer instead of DNP-HSA.

    • Incubate the plate for 1 hour at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for histamine measurement.

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatants and the lysates (total histamine) using a fluorometric histamine assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

    • Calculate the percentage of inhibition by this compound using the formula: % Inhibition = [1 - (% Histamine Release with this compound / % Histamine Release without this compound)] x 100

    • Determine the IC50 value of this compound by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

The following diagram illustrates the IgE-mediated signaling pathway for mast cell degranulation and the proposed point of inhibition by this compound.

G cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Degranulation Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Binds to Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk Cross-linking activates LAT LAT Phosphorylation Lyn_Syk->LAT PLC PLCγ Activation LAT->PLC PI3K PI3K Activation LAT->PI3K IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Granule Exocytosis Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Ca_release Inhibits This compound->Ca_influx Inhibits

Caption: IgE-mediated mast cell degranulation pathway and this compound's inhibitory action.

References

Protocol for Investigating the Antipruritic Effects of Bamipine in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for studying the efficacy of Bamipine, a histamine (B1213489) H1 receptor antagonist, in mitigating pruritus (itch) in mouse models.[1] The protocols detailed herein are designed for preclinical evaluation and are intended for an audience with a background in biomedical research.

Introduction

Pruritus is a prevalent and distressing symptom associated with various dermatological and systemic conditions. This compound, a first-generation H1 antihistamine, functions by competitively inhibiting histamine at H1 receptor sites, thereby reducing allergic symptoms like itching.[1] While clinically used in topical formulations for localized allergic reactions, its efficacy and mechanism in preclinical models of pruritus warrant detailed investigation.[1][2] This protocol outlines two acute pruritus models in mice—Compound 48/80-induced and Substance P-induced itching—to assess the antipruritic potential of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Catalogue No.
Animals Male C57BL/6 mice (8-10 weeks old)Charles RiverC57BL/6NCrl
Test Compound This compound lactate (B86563)Sigma-AldrichB1234
Pruritogens Compound 48/80Sigma-AldrichC2313
Substance PSigma-AldrichP8283
Vehicles Sterile Saline (0.9% NaCl)Thermo FisherSH3025601
Hydrophilic ointment base (for topical application)Medisca1234-01
Anesthetics IsofluranePiramal66794-017-60
Reagents for Molecular Analysis TRIzol ReagentInvitrogen15596026
High-Capacity cDNA Reverse Transcription KitApplied Biosystems4368814
PowerUp SYBR Green Master MixApplied BiosystemsA25742
Primers for IL-4, IL-13, TNF-α, and GAPDHIntegrated DNA TechnologiesCustom

Experimental Protocols

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines provided by the institutional animal care and use committee (IACUC).[3][4][5] Efforts should be made to minimize animal suffering, and the principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[6][7]

Animal Acclimatization and Housing

Upon arrival, mice should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to acclimatize.

Sample Size Calculation

The number of animals per group should be determined using a power analysis to ensure statistically significant results while minimizing animal use.[6][7][8][9] A power of 80% and a significance level of 0.05 are typically used.[6][7] Based on previous studies with similar compounds, a sample size of 6-8 mice per group is often sufficient to detect a meaningful effect.

Experimental Groups

The following experimental groups will be established for both the Compound 48/80 and Substance P models:

Group Treatment Route of Administration
1Vehicle (Saline or Ointment) + Vehicle (Saline)Topical/Systemic + Intradermal
2Vehicle (Saline or Ointment) + PruritogenTopical/Systemic + Intradermal
3This compound (Low Dose) + PruritogenTopical/Systemic + Intradermal
4This compound (Medium Dose) + PruritogenTopical/Systemic + Intradermal
5This compound (High Dose) + PruritogenTopical/Systemic + Intradermal
6Positive Control (e.g., Cyproheptadine) + PruritogenSystemic + Intradermal

Note: For topical administration, the vehicle will be a hydrophilic ointment base. For systemic administration, the vehicle will be sterile saline.

Drug Preparation and Administration
  • This compound (Topical): Prepare ointments with varying concentrations of this compound lactate (e.g., 1%, 2%, and 4% w/w) in a hydrophilic ointment base. 30 minutes prior to pruritogen injection, apply a standardized amount (e.g., 20 mg) of the ointment to the shaved nape of the neck.

  • This compound (Systemic): Dissolve this compound lactate in sterile saline to achieve the desired doses (e.g., 1, 5, and 10 mg/kg). Administer intraperitoneally (i.p.) 30 minutes before pruritogen injection.

  • Compound 48/80: Dissolve in sterile saline to a concentration of 2 mg/mL.

  • Substance P: Dissolve in sterile saline to a concentration of 2.7 mg/mL.

  • Positive Control (Cyproheptadine): Dissolve in sterile saline for a dose of 10 mg/kg and administer i.p. 30 minutes before pruritogen injection.[10]

Induction of Pruritus
  • Gently restrain the mouse.

  • Administer a 50 µL intradermal (i.d.) injection of either Compound 48/80 (100 µg) or Substance P (135 µg) into the nape of the neck.

Behavioral Assessment of Scratching
  • Immediately after the pruritogen injection, place the mouse in an observation chamber.

  • Videotape the mouse's behavior for 30-60 minutes.

  • A blinded observer will count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by the mouse licking its paw or returning it to the floor.

Molecular Analysis of Skin Tissue
  • At the end of the behavioral observation period, humanely euthanize the mice.

  • Collect a skin biopsy (approximately 5mm in diameter) from the injection site.

  • Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.

  • Homogenize the frozen skin tissue in TRIzol reagent to extract total RNA.

  • Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for target genes (IL-4, IL-13, TNF-α) and a housekeeping gene (GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Data Presentation and Statistical Analysis

Summarize all quantitative data in clearly structured tables. The number of scratching bouts and the relative mRNA expression levels should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of less than 0.05 will be considered statistically significant.

Table 1: Effect of Topical this compound on Compound 48/80-Induced Scratching
Treatment GroupNMean Scratching Bouts (± SEM)% Inhibition
Vehicle + Vehicle8
Vehicle + C48/808
1% this compound + C48/808
2% this compound + C48/808
4% this compound + C48/808
Table 2: Effect of Systemic this compound on Substance P-Induced Scratching
Treatment GroupNMean Scratching Bouts (± SEM)% Inhibition
Vehicle + Vehicle8
Vehicle + Substance P8
1 mg/kg this compound + Substance P8
5 mg/kg this compound + Substance P8
10 mg/kg this compound + Substance P8
Table 3: Relative mRNA Expression of Pro-inflammatory Cytokines
Treatment GroupRelative IL-4 Expression (Fold Change ± SEM)Relative IL-13 Expression (Fold Change ± SEM)Relative TNF-α Expression (Fold Change ± SEM)
Vehicle + Vehicle
Vehicle + Pruritogen
This compound + Pruritogen

Visualizations

Signaling Pathway of Histamine-Induced Pruritus

Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation releases H1R H1 Receptor (on Sensory Neuron) Histamine->H1R Binds to Neuron Sensory Neuron Activation H1R->Neuron Itch Itch Sensation Neuron->Itch

Caption: Histamine release from mast cells and subsequent activation of H1 receptors on sensory neurons.

Experimental Workflow

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping treatment This compound/Vehicle Administration (Topical or Systemic) grouping->treatment pruritogen Pruritogen Injection (Compound 48/80 or Substance P) treatment->pruritogen 30 min behavior Behavioral Assessment (Scratching Quantification) pruritogen->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia analysis Molecular Analysis (qRT-PCR) euthanasia->analysis data Data Analysis and Interpretation analysis->data end End data->end

References

Using Bamipine as a Tool Compound for H1 Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 receptor antagonist belonging to the piperidine (B6355638) class of antihistamines.[1] As a competitive antagonist, this compound binds to the histamine (B1213489) H1 receptor, effectively blocking the action of endogenous histamine.[2] This action mitigates the classic allergic responses, such as itching and swelling, mediated by H1 receptor activation.[2] Its properties as a first-generation antihistamine also suggest potential anticholinergic effects and the ability to cross the blood-brain barrier, leading to sedation.[3] These characteristics make this compound a useful, albeit non-selective, tool compound for in vitro and in vivo studies aimed at elucidating the role of the H1 receptor in various physiological and pathological processes.

Pharmacological Profile

This compound acts as a competitive antagonist at the histamine H1 receptor.[2] Like other first-generation antihistamines, it is expected to have a lower selectivity profile compared to second-generation agents, potentially interacting with other receptors such as muscarinic, adrenergic, and serotonergic receptors.[3]

Data Presentation

The following tables are provided as templates for summarizing the quantitative data for this compound once determined experimentally using the protocols outlined in this document. For comparative purposes, representative data for other common H1 receptor antagonists are included where available.

Table 1: H1 Receptor Binding Affinities (Ki)

CompoundChemical ClassReceptorRadioligandKi (nM)Reference
This compound PiperidineHuman H1[³H]-MepyramineTo be determined
MepyramineEthylenediamineHuman H1[³H]-Mepyramine~2.5[4]
DiphenhydramineEthanolamineHuman H1[³H]-Mepyramine~24[5]
CetirizinePiperazineHuman H1[³H]-Pyrilamine~6

Table 2: H1 Receptor Functional Antagonism (IC50)

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
This compound Calcium MobilizationHEK293 (hH1R)HistamineTo be determined
MepyramineCalcium MobilizationCHO-K1 (hH1R)Histamine2.1[4]
DiphenhydramineCalcium MobilizationHEK293 (hH1R)Histamine30[5]
LevocetirizineCalcium MobilizationCHO (hH1R)Histamine3.1

Table 3: Selectivity Profile of this compound

Receptor SubtypeAssay TypeKi or IC50 (nM)Fold Selectivity (vs. H1)
Histamine H1 Binding AssayTBD 1
Muscarinic M1Binding AssayTo be determinedTBD
Muscarinic M2Binding AssayTo be determinedTBD
Muscarinic M3Binding AssayTo be determinedTBD
Alpha-1 AdrenergicBinding AssayTo be determinedTBD
Serotonin 5-HT2ABinding AssayTo be determinedTBD

Signaling Pathways and Experimental Workflows

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway. Upon activation by histamine, the receptor initiates a cascade of intracellular events, leading to the release of calcium from the endoplasmic reticulum. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this signaling cascade.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Response Cellular Response Ca_ER->Response

H1 Receptor Signaling Pathway
Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for characterizing this compound as an H1 receptor tool compound.

Experimental_Workflow A Start: This compound Compound B Radioligand Binding Assay (Determine Ki) A->B C Functional Assay (Calcium Mobilization) (Determine IC50) A->C D Selectivity Profiling (Binding to other receptors) B->D C->D E Data Analysis & Interpretation D->E F Conclusion: Characterized H1 Tool Compound E->F

Experimental Workflow for this compound Characterization

Experimental Protocols

Protocol 1: H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor using a competitive radioligand binding assay.

Materials:

  • Membranes: Membranes prepared from HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-Mepyramine (a well-characterized H1 receptor antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Control: Mianserin (B1677119) or another high-affinity H1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human H1 receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add a fixed concentration of [³H]-Mepyramine (typically at its Kd concentration).

    • For total binding wells, add assay buffer.

    • For non-specific binding wells, add a high concentration of mianserin (e.g., 10 µM).

    • For competition binding wells, add varying concentrations of this compound.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced intracellular calcium release.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: Appropriate for the chosen cell line.

  • Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compound: this compound hydrochloride.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating:

    • Seed the H1 receptor-expressing cells into the microplates and grow them to confluency.

  • Dye Loading:

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

    • Wash the cells with assay buffer to remove any excess dye.

  • Functional Assay:

    • Place the cell plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Add varying concentrations of this compound to the wells and incubate for a defined pre-incubation period.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of histamine (typically the EC80 concentration) to stimulate the cells.

    • Immediately record the fluorescence signal over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of histamine alone (positive control).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve.

Conclusion

This compound serves as a valuable, albeit non-selective, tool compound for investigating the histamine H1 receptor. Its established mechanism as a competitive antagonist makes it suitable for a range of in vitro studies. The protocols provided herein offer a robust framework for researchers to determine the specific binding affinity and functional potency of this compound, enabling its effective use in H1 receptor research and drug discovery efforts. It is recommended that a comprehensive selectivity profile be established to fully understand its off-target effects in any experimental system.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anticholinergic Activity of Bamipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine that is known to possess anticholinergic properties, which can lead to side effects such as dry mouth and drowsiness.[1][2] Understanding and quantifying the anticholinergic activity of this compound is crucial for a comprehensive pharmacological profile and for predicting potential clinical side effects. This document provides detailed application notes and protocols for cell-based assays designed to characterize the anticholinergic activity of this compound by evaluating its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

Anticholinergic agents act as antagonists at muscarinic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate various physiological functions. The M1, M3, and M5 subtypes couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i). The M2 and M4 subtypes couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.

This guide details two primary types of cell-based assays to assess this compound's anticholinergic activity:

  • Radioligand Binding Assays: To determine the binding affinity of this compound to muscarinic receptors.

  • Functional Assays: To measure the antagonistic effect of this compound on the signaling pathways initiated by muscarinic receptor activation.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity (Ki values in nM)

CompoundM1 Receptor (Ki)M2 Receptor (Ki)M3 Receptor (Ki)M4 Receptor (Ki)M5 Receptor (Ki)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Atropine (Reference)1-51-51-51-51-5
Diphenhydramine20-100100-50050-200100-500100-500
Promethazine5-2020-10010-5020-10020-100

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism (IC50 values in nM)

CompoundCalcium Mobilization (M1/M3/M5)cAMP Inhibition (M2/M4)
This compound Data to be determinedData to be determined
Atropine (Reference)5-205-20
Diphenhydramine100-500500-2000
Promethazine20-100100-500

Note: IC50 values represent the concentration of an antagonist that inhibits the response to an agonist by 50%. Lower IC50 values indicate higher antagonist potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with various cell lines expressing the muscarinic receptor subtypes of interest, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to muscarinic receptors expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-M1, HEK-M2).

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • This compound and reference compounds (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a muscarinic agonist in cells expressing Gq/11-coupled receptors.

Materials:

  • Cells stably expressing M1, M3, or M5 muscarinic receptors (e.g., CHO-M1, U2OS-M3).[3]

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol).

  • This compound and reference antagonist (e.g., atropine).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation).[4]

Protocol:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes to allow the dye to enter the cells.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound or the reference antagonist. Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cAMP Assay (for M2 and M4 Receptors)

This functional assay measures the ability of this compound to block the agonist-induced decrease in intracellular cAMP levels in cells expressing Gi/o-coupled receptors.

Materials:

  • Cells stably expressing M2 or M4 muscarinic receptors (e.g., CHO-M2, HEK-M4).

  • Cell culture medium.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., carbachol).

  • This compound and reference antagonist (e.g., atropine).

  • cAMP detection kit (e.g., HTRF, GloSensor™).

Protocol:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound or the reference antagonist in a stimulation buffer. Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Stimulation: Add a mixture of the muscarinic agonist (at its EC80) and a fixed concentration of forskolin to the wells. The forskolin raises the basal cAMP level, allowing for a measurable decrease upon agonist stimulation. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: The signal from the detection kit will be proportional or inversely proportional to the cAMP concentration. Plot the percentage of inhibition of the agonist-induced cAMP decrease against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

Gq_signaling cluster_membrane Cell Membrane This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Inhibits ACh Acetylcholine ACh->M1_M3_M5 Activates Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_signaling cluster_membrane Cell Membrane This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Inhibits ACh Acetylcholine ACh->M2_M4 Activates Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Experimental Workflow

experimental_workflow start Start cell_plating Cell Plating (96/384-well plate) start->cell_plating pre_incubation Pre-incubate cells with this compound cell_plating->pre_incubation compound_prep Prepare this compound and Agonist Dilutions compound_prep->pre_incubation agonist_addition Add Muscarinic Agonist pre_incubation->agonist_addition signal_detection Signal Detection (Fluorescence or Luminescence) agonist_addition->signal_detection data_analysis Data Analysis (IC50 Determination) signal_detection->data_analysis end End data_analysis->end

Caption: Generalized workflow for functional cell-based antagonist assays.

References

Application of Bamipine in Dermatitis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine with anticholinergic properties, primarily utilized as a topical antipruritic agent.[1] Its mechanism of action centers on the competitive antagonism of histamine (B1213489) H1 receptors, which play a crucial role in the pathophysiology of allergic and inflammatory skin conditions such as atopic dermatitis and contact dermatitis.[1] Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various skin cells, including keratinocytes and endothelial cells, leading to pruritus, vasodilation, and the production of pro-inflammatory mediators.[2][3] this compound, by blocking these receptors, mitigates the downstream effects of histamine, thereby reducing itching and inflammation.[1][4] This document provides detailed application notes and protocols for the use of this compound in established preclinical models of dermatitis, offering a framework for investigating its therapeutic potential.

Mechanism of Action in Dermatitis

This compound's therapeutic effects in dermatitis are primarily mediated through the blockade of the histamine H1 receptor. This action interrupts key signaling pathways involved in the inflammatory cascade.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: Histamine binding to H1 receptors on keratinocytes can trigger the synthesis of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and IL-8. This process is mediated through the activation of intracellular signaling cascades including Ca2+-dependent protein kinase C (PKC), Raf/MEK/ERK, and IKK/IκB/NF-κB.[5] this compound, as an H1 receptor antagonist, is expected to inhibit these pathways, thereby reducing cytokine production.

  • Mast Cell Stabilization: First-generation antihistamines like this compound are suggested to contribute to mast cell stability by lowering intracellular calcium ion concentrations, which in turn reduces further histamine release.[4][6]

  • Reduction of Pruritus: By blocking the action of histamine on sensory nerve endings in the skin, this compound directly addresses the sensation of itching, a hallmark symptom of dermatitis.[2]

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways in a keratinocyte that are influenced by histamine and subsequently inhibited by this compound.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds PLC Phospholipase C (PLC) H1_Receptor->PLC Activates This compound This compound This compound->H1_Receptor Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Raf Raf PKC->Raf IKK IKK PKC->IKK Activates MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Activates IkB IκB IKK->IkB Phosphorylates for degradation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8) NFkB->Gene_Expression Translocates and Activates

This compound's inhibition of histamine-induced pro-inflammatory signaling in keratinocytes.

Experimental Protocols for Dermatitis Research Models

While direct experimental data on the application of this compound in standardized dermatitis models is limited in publicly available literature, the following protocols are provided as representative examples based on established methodologies for inducing dermatitis and the known properties of topical antihistamines.

DNCB-Induced Contact Hypersensitivity Model in Mice

This model is widely used to mimic allergic contact dermatitis, a condition for which topical antihistamines are often indicated.

Experimental Workflow:

DNCB_Workflow Day_minus_7 Day -7: Sensitization (Shaved abdomen, 1% DNCB) Day_0 Day 0: Challenge (Right ear, 0.5% DNCB) Day_minus_7->Day_0 Treatment Topical this compound Application (e.g., 1-2% cream, twice daily) Day_0->Treatment Measurement Endpoint Measurement (Ear thickness, Histology, Cytokine analysis) Treatment->Measurement MC903_Workflow Day_1_14 Days 1-14: Induction (Topical MC903 on ear) Treatment Topical this compound Application (e.g., 1-2% cream, daily) Day_1_14->Treatment Measurement Endpoint Measurement (Ear thickness, Scratching behavior, IgE levels, Histology) Treatment->Measurement

References

Application Notes and Protocols: Immunohistochemical Analysis of Histamine H1 Receptor Occupancy by Bamipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation piperidine (B6355638) H1-antihistamine that functions as a competitive antagonist at the histamine (B1213489) H1 receptor (H1R).[1] By blocking the action of histamine, this compound can mitigate allergic responses.[1] As a first-generation antihistamine, it has the potential to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Understanding the extent to which this compound occupies H1 receptors in target tissues is crucial for elucidating its therapeutic efficacy and potential side effects. Receptor occupancy (RO) studies provide valuable pharmacokinetic and pharmacodynamic data to inform dosing strategies.[3]

Immunohistochemistry (IHC) offers a powerful method to visualize the distribution of H1 receptors within tissue sections and to quantify the degree of receptor occupancy by a therapeutic agent like this compound. This application note provides a detailed protocol for assessing H1R occupancy by this compound in brain tissue using IHC, from tissue preparation to quantitative analysis.

Competitive Binding of this compound at the Histamine H1 Receptor

This compound competes with histamine for binding to the H1 receptor. This competitive antagonism prevents the downstream signaling cascade typically initiated by histamine binding, thereby reducing allergic symptoms.

cluster_0 Cell Membrane H1R Histamine H1 Receptor (H1R) Gq_protein Gq Protein Activation H1R->Gq_protein Activates No_Signal Signal Blocked H1R:e->No_Signal:w Leads to Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Competitively Binds (Inhibits) PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Increased Intracellular Ca²⁺ PIP2->Ca_release Allergic_Response Allergic Response Ca_release->Allergic_Response start Start: Animal Dosing (Vehicle & this compound Groups) tissue_prep Tissue Perfusion, Fixation & Paraffin Embedding start->tissue_prep sectioning Microtomy: Cut 5-8 µm Sections tissue_prep->sectioning staining IHC Staining Protocol (Deparaffinization to DAB) sectioning->staining imaging Microscopy: Image Acquisition staining->imaging analysis Quantitative Image Analysis (Measure Signal Intensity) imaging->analysis calc Calculate % Receptor Occupancy analysis->calc end End: Report Results calc->end

References

Application Notes and Protocols: Investigating the Effects of Bamipine on Ion Channels using the Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation antihistamine, acting as a competitive antagonist at histamine (B1213489) H1 receptors.[1] While its primary therapeutic action is the amelioration of allergic symptoms, the broader pharmacological profile of many H1 antagonists includes interactions with various ion channels.[2][3] These off-target effects can have significant physiological consequences, including potential cardiotoxicity.[4][5] Therefore, a thorough understanding of this compound's effects on ion channel function is crucial for a comprehensive safety and efficacy assessment.

The patch-clamp technique remains the gold standard for investigating the direct effects of a compound on ion channel activity with high fidelity.[6][7] It allows for the precise measurement of ionic currents through cell membranes in real-time, providing detailed insights into a drug's mechanism of action, including potency, kinetics, and state-dependence of the block.[8]

These application notes provide a detailed framework and standardized protocols for characterizing the potential effects of this compound on key physiological ion channels using the patch-clamp technique. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and safety pharmacology.

Potential Ion Channel Targets for this compound

Based on the known off-target effects of other H1-receptor antagonists, the following ion channels are recommended as primary targets for investigation:[2][4][5][9]

  • hERG (human Ether-à-go-go-Related Gene) Potassium Channels (Kv11.1): Inhibition of hERG channels is a primary concern for many non-cardiac drugs due to the risk of acquired long QT syndrome and potentially fatal arrhythmias like Torsades de Pointes.[3][4]

  • Other Cardiac Potassium Channels (e.g., Kv1.5, KCNQ1/KCNE1): These channels play crucial roles in cardiac action potential repolarization, and their modulation can also contribute to proarrhythmic events.

  • Voltage-gated Sodium Channels (Nav): Sodium channels are responsible for the rapid depolarization phase of the action potential in excitable cells.[10] Blockade of these channels can affect cardiac conduction and neuronal excitability.[11]

  • Voltage-gated Calcium Channels (Cav): Calcium channels are critical for cardiac contractility, smooth muscle function, and neurotransmitter release.[10]

  • Other Relevant Channels: Depending on the therapeutic indication and observed side-effect profile of this compound, other channels such as those in the two-pore-domain potassium (K2P) channel family may also be relevant targets.[11]

Data Presentation: Summary of Potential this compound Effects on Ion Channels

The following tables are templates for summarizing the quantitative data obtained from patch-clamp experiments. Researchers should populate these tables with their experimentally determined values for this compound. For illustrative purposes, hypothetical data is included.

Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Channels

Ion ChannelCell LineTemperature (°C)IC50 (µM)Hill Coefficient (nH)
hERG (Kv11.1)HEK29337[To be determined][To be determined]
Kv1.5CHO37[To be determined][To be determined]
Nav1.5 (Peak)HEK29322[To be determined][To be determined]
Nav1.5 (Late)HEK29322[To be determined][To be determined]
Cav1.2HEK29322[To be determined][To be determined]

Table 2: State-Dependent Inhibition of hERG Channels by this compound

StateProtocolThis compound Concentration (µM)% Inhibition
RestingHolding at -80 mV[Concentration][To be determined]
ActivatedDepolarizing pulse to +20 mV[Concentration][To be determined]
InactivatedLong depolarizing pulse to +20 mV[Concentration][To be determined]

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to assess the effect of this compound on hERG potassium channels and voltage-gated sodium channels. These protocols can be adapted for other ion channels.

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents

Objective: To determine the inhibitory effect of this compound on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hERG channels

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

  • Intracellular (pipette) solution: 130 mM KCl, 1 mM MgCl₂, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES; pH 7.2 with KOH.

Procedure:

  • Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Obtaining a Gigaseal: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV for 2 seconds to elicit a large tail current.

    • Repeat this protocol at a regular interval (e.g., every 15 seconds).

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow the drug effect to reach a steady state.

    • To determine the concentration-response relationship, apply increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current amplitude in the absence and presence of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.

Protocol 2: Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents (Nav1.5)

Objective: To assess the effect of this compound on the peak and late components of the cardiac sodium current (Nav1.5).

Materials:

  • HEK293 cells transiently or stably expressing Nav1.5 channels.

  • This compound stock solution.

  • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose; pH 7.4 with NaOH.

  • Intracellular solution: 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES; pH 7.2 with CsOH. (Cesium is used to block potassium channels).

Procedure:

  • Cell Preparation and Pipette Fabrication: As described in Protocol 1.

  • Recording Setup and Gigaseal Formation: As described in Protocol 1.

  • Whole-Cell Configuration: As described in Protocol 1.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -120 mV to ensure all channels are in the resting state.

    • Apply a depolarizing step to -20 mV for 50 ms (B15284909) to elicit the sodium current.

    • Repeat this protocol at a low frequency (e.g., 0.1 Hz) to prevent cumulative inactivation.

  • This compound Application: As described in Protocol 1.

  • Data Analysis:

    • Measure the peak inward current amplitude (peak Nav1.5) and the sustained current at the end of the depolarizing pulse (late Nav1.5).

    • Calculate the percentage of inhibition for both components at each this compound concentration.

    • Determine the IC50 for both peak and late sodium currents.

Visualizations

Signaling Pathway and Experimental Workflow

Bamipine_Ion_Channel_Interaction cluster_drug Drug Application cluster_cellular Cellular System cluster_technique Patch-Clamp Electrophysiology cluster_analysis Data Analysis This compound This compound IonChannel Target Ion Channel (e.g., hERG, Nav1.5) This compound->IonChannel Binds to and modulates channel function CellMembrane Cell Membrane IonChannel->CellMembrane Embedded within Amplifier Amplifier & Digitizer CellMembrane->Amplifier Measures ionic current PatchPipette Patch Pipette PatchPipette->CellMembrane Forms Gigaseal and whole-cell access DataAcquisition Data Acquisition (Current Traces) Amplifier->DataAcquisition Analysis Calculate % Inhibition, Fit Concentration-Response Curve DataAcquisition->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for studying this compound's effect on ion channels.

Logical Relationship of Potential Cardiac Effects

Bamipine_Cardiac_Effects cluster_channels Ion Channel Modulation cluster_cellular_effect Cellular Electrophysiological Effect cluster_organ_level_effect Organ Level (ECG) Effect This compound This compound hERG_Block hERG K+ Channel Block This compound->hERG_Block Nav_Block Nav1.5 Na+ Channel Block This compound->Nav_Block Cav_Block Cav1.2 Ca2+ Channel Block This compound->Cav_Block APD_Prolongation Action Potential Duration Prolongation hERG_Block->APD_Prolongation Conduction_Slowing Conduction Slowing Nav_Block->Conduction_Slowing QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation QRS_Widening QRS Widening Conduction_Slowing->QRS_Widening

Caption: Potential mechanisms of this compound's cardiac effects.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the electrophysiological evaluation of this compound's effects on key ion channels. A thorough investigation, as outlined, is essential for a complete understanding of the pharmacological profile of this compound and for predicting potential clinical side effects. The systematic application of the patch-clamp technique will yield crucial data for the risk assessment and continued development of this and other H1 receptor antagonists.

References

Troubleshooting & Optimization

Technical Support Center: Bamipine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Bamipine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a first-generation H1 antihistamine with anticholinergic properties.[1] It is a lipophilic compound, meaning it has limited solubility in water.[2] However, its solubility in aqueous solutions can be increased under acidic conditions due to the presence of basic nitrogen atoms in its structure.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[2] For in vitro assays, preparing a concentrated stock solution in DMSO is a common and recommended practice.[3]

Q3: Are there different forms of this compound with improved solubility?

A3: Yes, this compound is available in salt forms such as this compound lactate (B86563) and this compound hydrochloride.[4][5] These salt forms are designed to have enhanced aqueous solubility compared to the free base form.[2]

Q4: Why is my this compound precipitating when I dilute it in my aqueous assay buffer?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This can occur if the final concentration of the compound exceeds its aqueous solubility limit, even if the final DMSO concentration is low.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent.

Table 1: this compound Solubility Summary

SolventSolubilityRecommendations & Remarks
WaterLimitedSolubility can be increased in acidic conditions.[2] Consider using a salt form like this compound lactate or hydrochloride for better aqueous solubility.
DMSOSoluble[2]Recommended for preparing high-concentration stock solutions.
EthanolInformation not readily availableCan be tested as an alternative to DMSO, but miscibility with the final assay buffer should be confirmed.
Issue: My this compound stock solution in DMSO is precipitating when added to the cell culture medium.

Experimental Protocol: Serial Dilution to Avoid Precipitation

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock in your cell culture medium or assay buffer. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution.

  • Final Dilution: Use the intermediate dilution to prepare your final working concentrations. This gradual decrease in DMSO concentration can help prevent the compound from precipitating out of the solution.

  • Vortexing/Mixing: Ensure thorough mixing at each dilution step.

General Tips for Improving this compound Solubility:

  • pH Adjustment: For aqueous solutions, lowering the pH may improve the solubility of this compound free base.[2]

  • Use of Co-solvents: If your experimental design allows, the use of a small percentage of a co-solvent in your final assay buffer might help maintain solubility.[6][7]

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the initial solvent.[3]

  • Warming: Gently warming the solution can also help, but be cautious of potential compound degradation at higher temperatures.

Visualizing Experimental Workflows and Signaling Pathways

To further assist in your experimental design, the following diagrams illustrate a typical workflow for preparing this compound for in vitro assays and the signaling pathway it affects.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting & Execution a Weigh this compound Powder b Select Appropriate Solvent (e.g., DMSO) a->b Based on solubility data c Prepare High-Concentration Stock Solution b->c Dissolve completely d Perform Serial Dilutions in Assay Buffer c->d Dilute to working concentrations e Vortex/Mix Thoroughly d->e f Add to In Vitro Assay (e.g., cell culture) e->f g Observe for Precipitation f->g h If Precipitation Occurs, Optimize Protocol g->h Yes i Proceed with Experiment g->i No h->d e.g., adjust solvent concentration, try co-solvents

Caption: Experimental workflow for preparing this compound solutions.

G cluster_0 Extracellular cluster_1 Intracellular Signaling This compound This compound h1r Histamine H1 Receptor This compound->h1r Blocks gq Gq Protein h1r->gq Activates histamine Histamine histamine->h1r Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release nfkb NF-κB Activation dag->nfkb response Allergic & Inflammatory Response nfkb->response ca_release->response

Caption: this compound's mechanism of action via the H1 receptor pathway.[8][9]

References

Technical Support Center: Overcoming Bamipine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with bamipine in solution. Given that specific public data on this compound degradation is limited, this guide offers a framework based on general principles of pharmaceutical stability to empower users to investigate and resolve these challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A color change in your this compound solution, such as turning yellow, is often an indicator of chemical degradation. This could be due to oxidation or other degradation pathways that produce chromophoric (color-absorbing) byproducts. Exposure to light (photodegradation) or elevated temperatures can accelerate these reactions. It is recommended to conduct a stability study under various stress conditions to identify the specific cause.

Q2: I'm observing precipitation in my this compound solution over time. What should I do?

Precipitation may occur for several reasons:

  • Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent system, especially if the temperature fluctuates.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility.

  • Degradation: One of the degradation products might be less soluble than the parent this compound molecule, leading to its precipitation.

  • Excipient Incompatibility: If your formulation includes other excipients, they may be interacting with this compound, causing it to precipitate.

To troubleshoot, verify the solubility of this compound in your specific solvent and buffer system, ensure the pH is stable, and consider filtering a small sample of the precipitate for analysis.

Q3: My quantitative analysis shows a decrease in this compound concentration over a short period. How can I prevent this?

A rapid decrease in concentration points towards a significant instability issue. Potential causes include hydrolysis, oxidation, or adsorption to the container surface. To mitigate this:

  • Control pH: Use a buffered solution to maintain a stable pH, as many drugs are susceptible to pH-dependent hydrolysis.

  • Protect from Oxygen: For suspected oxidation, prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and consider adding an antioxidant.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

Q4: What are the common degradation pathways for antihistamines like this compound?

While specific pathways for this compound are not extensively documented in public literature, antihistamines, in general, can be susceptible to:

  • Oxidation: The tertiary amine group in this compound's piperidine (B6355638) ring could be susceptible to oxidation.

  • Photodegradation: Aromatic rings and conjugated systems, present in the this compound structure, can absorb UV light, leading to degradation.

  • Hydrolysis: Although this compound lacks highly labile ester or amide groups, hydrolysis can sometimes occur under extreme pH and temperature conditions.

A forced degradation study is the most effective way to determine the specific degradation pathways for this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving this compound instability in solution.

Observed Issue Potential Cause Recommended Action
Change in Appearance (Color, Clarity) Oxidation, Photodegradation, Formation of Insoluble Degradants1. Protect the solution from light. 2. De-gas solvents and purge with an inert gas (e.g., nitrogen). 3. Consider adding an appropriate antioxidant. 4. Analyze for degradation products.
Precipitation or Crystallization Poor Solubility, pH Shift, Excipient Incompatibility1. Verify the this compound concentration is within its solubility limit. 2. Use a buffer to maintain a stable pH. 3. Evaluate the compatibility of all excipients. 4. Consider using a co-solvent to improve solubility.
Decrease in Potency (Concentration) Hydrolysis, Oxidation, Adsorption1. Conduct a pH-rate profile study to find the pH of maximum stability. 2. Implement protective measures against oxidation and light. 3. Investigate potential adsorption to container surfaces (consider using different container materials like glass vs. polypropylene).
Change in pH Degradation to Acidic or Basic Byproducts1. Incorporate a suitable buffer system to maintain a constant pH. 2. Identify the degradation products to understand the reaction.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of this compound. This protocol is a general guideline and should be adapted based on the specific formulation.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution (in solid and/or solution form) at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

3. Sample Analysis: At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

4. Analytical Method: Use a stability-indicating HPLC method to analyze the samples. The method should be able to separate the intact this compound from all potential degradation products. A typical starting point for method development could be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode. Detection is typically done using a UV detector at a wavelength where this compound has maximum absorbance.

5. Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed under each stress condition. This will help in identifying the primary degradation pathways.

Visualizations

The following diagrams illustrate key workflows for investigating and addressing this compound instability.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathway Identify Degradation Pathways hplc->pathway formulation Develop Stable Formulation pathway->formulation

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Instability Observed (e.g., color change, precipitation) q1 Is the solution protected from light? start->q1 q2 Is the pH stable? q1->q2 Yes sol1 Store in amber vials or wrap in foil. q1->sol1 No a1_yes Yes a1_no No q3 Is the solution protected from oxygen? q2->q3 Yes sol2 Use a buffered system. q2->sol2 No a2_yes Yes a2_no No sol3 De-gas solvents and use inert atmosphere. q3->sol3 No end Optimized Stable Solution q3->end Yes a3_yes Yes a3_no No sol1->q1 sol2->q2 sol3->q3

Caption: Logical troubleshooting flow for this compound solution instability.

Technical Support Center: Enhancing Topical Penetration of Bamipine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this technical support center focuses on Bamipine, a comprehensive search of publicly available scientific literature did not yield specific quantitative skin permeation data (e.g., flux, permeability coefficients) for this compound. The quantitative data presented in the tables are representative examples for a generic topical antihistamine and are for illustrative purposes to guide researchers in how to present their own experimental data.

Frequently Asked Questions (FAQs) - this compound Topical Formulation & Penetration Enhancement

Q1: What is this compound and what is its primary mechanism of action in topical formulations?

A1: this compound is a first-generation H1 antihistamine with anticholinergic properties. In topical formulations, it acts as an antipruritic agent, providing relief from itching associated with conditions like insect bites, urticaria (hives), and other allergic skin reactions. Its primary mechanism of action is the competitive antagonism of histamine (B1213489) H1 receptors in the skin. By blocking these receptors, this compound prevents histamine from inducing symptoms like itching, redness, and swelling.[1]

Q2: Why is penetration enhancement important for topical this compound formulations?

A2: The outermost layer of the skin, the stratum corneum, serves as a formidable barrier, limiting the penetration of many drug molecules to the underlying viable epidermis and dermis where they exert their therapeutic effect. For this compound to effectively reach the histamine receptors in the skin, its penetration through the stratum corneum needs to be optimized. Penetration enhancers are therefore crucial for improving the efficacy of topical this compound formulations by increasing the amount of the drug that reaches its target site.

Q3: What are the main strategies for enhancing the skin penetration of topical drugs like this compound?

A3: Penetration enhancement strategies can be broadly categorized into physical and chemical methods.

  • Physical Methods: These involve the use of external energy or mechanical means to disrupt the stratum corneum temporarily. Examples include iontophoresis, sonophoresis, electroporation, and microneedles.

  • Chemical Methods: This is the most common approach and involves the inclusion of chemical penetration enhancers (CPEs) in the formulation. These enhancers can interact with the components of the stratum corneum to increase drug permeability.

Q4: What are the different classes of chemical penetration enhancers (CPEs) and how do they work?

A4: CPEs can be classified based on their chemical structure and mechanism of action. Common classes include:

  • Solvents: Such as propylene (B89431) glycol and ethanol, which can increase the solubility of the drug in the formulation and within the stratum corneum.

  • Fatty Acids: Like oleic acid and linoleic acid, which can disrupt the lipid organization of the stratum corneum.

  • Terpenes: Found in essential oils (e.g., menthol (B31143), limonene), these compounds can also fluidize the stratum corneum lipids.

  • Surfactants: Anionic (e.g., sodium lauryl sulfate), cationic, and non-ionic surfactants can interact with both lipids and proteins in the stratum corneum, altering its barrier function.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the measurement of this compound permeation through excised human or animal skin.

1. Skin Membrane Preparation:

  • Obtain full-thickness skin (e.g., human abdominal skin from elective surgery or porcine ear skin).
  • Carefully remove subcutaneous fat and dermatomize the skin to a uniform thickness (typically 500-1000 µm).
  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  • Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.

2. Franz Diffusion Cell Assembly: [2][3][4]

  • Mount the skin section on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
  • Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4, potentially with a solubilizing agent if this compound has low aqueous solubility) and ensure no air bubbles are trapped beneath the skin.
  • Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.
  • Stir the receptor medium continuously with a magnetic stir bar.

3. Dosing and Sampling:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound topical formulation to the surface of the stratum corneum in the donor compartment.
  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for analysis.
  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

4. Quantification:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
  • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (t_lag).

Tape Stripping for Stratum Corneum Sampling

This protocol is used to determine the amount of this compound retained in the stratum corneum.[5][6][7][8][9]

1. Application of Formulation:

  • Apply a known amount of the this compound formulation to a defined area of the skin (in vivo or ex vivo).
  • After a specified application time, gently remove any excess formulation from the skin surface.

2. Tape Stripping Procedure:

  • Firmly press a piece of adhesive tape (e.g., D-Squame®) onto the treated skin area with a consistent pressure for a few seconds.
  • Rapidly remove the tape strip in a single, smooth motion.
  • Repeat this process for a predetermined number of strips (e.g., 15-20) on the same skin area.

3. Extraction and Analysis:

  • Place each tape strip (or pools of strips) into a vial containing a suitable solvent to extract the this compound.
  • Vortex or sonicate the vials to ensure complete extraction.
  • Analyze the this compound concentration in the solvent using a validated analytical method (e.g., HPLC).

4. Data Analysis:

  • Quantify the amount of this compound on each tape strip or in each pool of strips.
  • This data can be used to construct a concentration profile of this compound within the stratum corneum.

In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This protocol assesses the potential of a topical formulation to cause skin irritation.

1. Tissue Culture and Preparation:

  • Use commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™).
  • Culture the tissues according to the manufacturer's instructions until they are ready for use.

2. Application of Test Substance:

  • Apply a defined amount of the this compound formulation to the surface of the RhE tissue.
  • Include positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., PBS) controls.
  • Incubate the treated tissues for a specified period (e.g., 60 minutes).

3. Viability Assay (MTT Assay):

  • After the exposure period, wash the tissues to remove the test substance.
  • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Incubate to allow viable cells to convert the MTT into a formazan (B1609692) precipitate.
  • Extract the formazan using an appropriate solvent (e.g., isopropanol).
  • Measure the absorbance of the extracted formazan using a spectrophotometer.

4. Data Interpretation:

  • Calculate the percentage of cell viability for the this compound-treated tissues relative to the negative control.
  • A significant reduction in cell viability below a certain threshold (e.g., 50%) indicates that the formulation has irritant potential.

Analytical Method Validation for HPLC

A brief overview of the parameters to be validated for an HPLC method to quantify this compound in skin-related matrices.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components from skin extracts, formulation excipients).

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (spiked samples).

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Troubleshooting Guides

Franz Diffusion Cell Experiments

Q: I am observing high variability between my replicate Franz cells. What could be the cause?

A: High variability is a common issue in in vitro permeation studies.[10] Potential causes include:

  • Skin Inhomogeneity: There is inherent variability between skin donors and even between different sites on the same donor.[11] Using skin from multiple donors and averaging the results can help.

  • Inconsistent Dosing: Ensure you are applying the same amount of formulation to each cell. For semi-solid formulations, this can be challenging.

  • Air Bubbles: Air bubbles trapped between the skin and the receptor medium will reduce the effective diffusion area. Ensure all bubbles are removed during cell setup.

  • Inadequate Stirring: Inconsistent or inadequate stirring of the receptor medium can lead to concentration gradients and affect the diffusion rate. Ensure the stir bar is spinning at a consistent and appropriate speed in all cells.[10]

  • Leaking Cells: Check for leaks around the seal between the donor and receptor compartments.

Q: My drug has low aqueous solubility, and I'm not maintaining sink conditions. What should I do?

A: Maintaining sink conditions (where the concentration of the drug in the receptor medium is less than 10% of its saturation solubility) is crucial for accurate permeation measurements. To address this for a drug like this compound, which may have limited water solubility as a free base:

  • Modify the Receptor Medium: Add a solubilizing agent to the receptor medium. Common choices include cyclodextrins, polysorbate 80 (Tween 80), or a small percentage of an organic solvent like ethanol. The chosen solubilizer should not affect the integrity of the skin barrier.

  • Increase Sampling Frequency: More frequent sampling and replacement of the receptor medium can help to keep the drug concentration low.

  • Use a Flow-Through System: A flow-through diffusion cell system continuously replaces the receptor medium, which is ideal for maintaining sink conditions for highly permeable or poorly soluble drugs.

Analytical Quantification

Q: I am having trouble extracting this compound from the tape strips/skin samples with good recovery.

A: Poor extraction recovery can be due to several factors:

  • Inappropriate Solvent: Ensure the extraction solvent is optimized to fully solubilize this compound while being compatible with your analytical method. A mixture of aqueous buffer and an organic solvent is often a good starting point.

  • Insufficient Extraction Time/Energy: You may need to increase the extraction time, or use more vigorous methods like sonication or homogenization to ensure complete extraction from the skin matrix.

  • Drug Binding: this compound, as an amine, may bind to components of the skin matrix. Adjusting the pH of the extraction solvent can help to disrupt these interactions and improve recovery.

Q: I am seeing interfering peaks in my chromatogram when analyzing skin extracts.

A: Skin extracts are complex matrices containing many endogenous compounds that can interfere with the analysis. To address this:

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation between this compound and the interfering peaks.

  • Sample Clean-up: Implement a sample clean-up step before HPLC analysis. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

  • Use a More Selective Detector: If using UV detection, switching to a more selective detector like a mass spectrometer (LC-MS) can eliminate interferences.

Data Interpretation

Q: My permeation profile does not reach a clear steady-state. How do I calculate the flux?

A: If a clear linear portion (steady-state) is not observed in your cumulative permeation plot, it could be due to several reasons, such as changes in the skin barrier over the course of the experiment or depletion of the drug from the formulation. In such cases:

  • Examine the Flux Plot: Plot the flux (amount permeated per unit time) versus time. This can help to identify if a pseudo-steady-state was reached.

  • Non-linear Modeling: You may need to use non-linear models to fit your data and estimate the permeation parameters.

  • Consider the Experimental Duration: The experiment may not have been run for a long enough duration for the drug to reach steady-state.

Data Presentation

As noted, the following tables contain representative data for a generic topical antihistamine and are intended to serve as a template for presenting experimental results.

Table 1: Physicochemical Properties of a Representative Topical Antihistamine

PropertyValue
Molecular Weight ( g/mol )280.41
logP (octanol/water)3.5
Water Solubility (mg/mL)0.15
pKa8.9

Table 2: In Vitro Permeation Parameters of a Representative Topical Antihistamine through Human Skin with Various Penetration Enhancers

FormulationPenetration Enhancer (5%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (x 10⁻³ cm/h)Lag Time (t_lag) (h)
Control (Hydrogel base)None0.25 ± 0.051.25 ± 0.253.5 ± 0.5
Formulation APropylene Glycol0.75 ± 0.103.75 ± 0.502.8 ± 0.4
Formulation BOleic Acid1.50 ± 0.207.50 ± 1.002.1 ± 0.3
Formulation CMenthol1.20 ± 0.156.00 ± 0.752.5 ± 0.4

Table 3: Skin Retention of a Representative Topical Antihistamine after 6 Hours of Application

FormulationPenetration Enhancer (5%)Amount in Stratum Corneum (µg/cm²)Amount in Viable Epidermis & Dermis (µg/cm²)
Control (Hydrogel base)None1.5 ± 0.30.5 ± 0.1
Formulation APropylene Glycol2.5 ± 0.41.0 ± 0.2
Formulation BOleic Acid4.0 ± 0.62.5 ± 0.4
Formulation CMenthol3.5 ± 0.52.0 ± 0.3

Signaling Pathways and Mechanisms

Mechanism of Fatty Acids (e.g., Oleic Acid)

Oleic acid is thought to enhance skin penetration primarily by disrupting the highly ordered lipid lamellae of the stratum corneum. It can also influence keratinocyte differentiation and signaling.[12] Unsaturated fatty acids like oleic acid may function via NMDA receptors, leading to an influx of calcium and subsequent cellular responses.[13] Additionally, fatty acids can activate the MAPK signaling pathway through the free fatty acid receptor 1 (FFA1).[14]

Fatty_Acid_Mechanism OA Oleic Acid SC_Lipids Stratum Corneum Lipid Disruption OA->SC_Lipids intercalates NMDA_R NMDA Receptor OA->NMDA_R activates FFA1 FFA1 Receptor OA->FFA1 activates Permeability Increased Permeability SC_Lipids->Permeability Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Keratinocyte_Diff Altered Keratinocyte Differentiation Ca_Influx->Keratinocyte_Diff MAPK MAPK Pathway (ERK1/2, p38) FFA1->MAPK MAPK->Keratinocyte_Diff

Mechanism of Oleic Acid as a Penetration Enhancer
Mechanism of Terpenes (e.g., Menthol)

Terpenes like menthol are lipophilic compounds that can partition into the stratum corneum and increase the fluidity of the intercellular lipids, thereby enhancing drug diffusion. Menthol can also interact with sensory receptors in the skin, such as TRPM8, which can lead to changes in calcium influx and activation of signaling pathways like Protein Kinase C (PKC).[15][16]

Terpene_Mechanism Menthol Menthol SC_Lipids Stratum Corneum Lipid Fluidization Menthol->SC_Lipids partitions into TRPM8 TRPM8 Receptor Menthol->TRPM8 activates Permeability Increased Permeability SC_Lipids->Permeability Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx PKC Protein Kinase C (PKC) Activation Ca_Influx->PKC

Mechanism of Menthol as a Penetration Enhancer
Mechanism of Surfactants (e.g., Sodium Lauryl Sulfate)

Anionic surfactants like Sodium Lauryl Sulfate (B86663) (SLS) can enhance penetration by interacting with both the lipids and proteins of the stratum corneum. SLS can disrupt the lipid bilayer and also denature keratin, the main protein in corneocytes. At the cellular level, SLS can interact with keratinocyte cell membranes, leading to an increase in intracellular calcium, which in turn can stimulate the generation of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines like IL-1α.[17][18] Surfactants have also been shown to affect the integrity of tight junctions between keratinocytes.[2][13]

Surfactant_Mechanism SLS Sodium Lauryl Sulfate (SLS) SC_Lipids Stratum Corneum Lipid Disruption SLS->SC_Lipids Keratin Keratin Denaturation SLS->Keratin Cell_Membrane Keratinocyte Cell Membrane SLS->Cell_Membrane interacts with Permeability Increased Permeability SC_Lipids->Permeability Keratin->Permeability Ca_Influx Ca²⁺ Influx Cell_Membrane->Ca_Influx ROS ROS Generation Ca_Influx->ROS IL1a IL-1α Release Ca_Influx->IL1a

Mechanism of SLS as a Penetration Enhancer

Experimental Workflows

Franz_Diffusion_Workflow prep_skin Prepare Skin (Excise, Dermatome) mount_skin Mount Skin on Franz Cell prep_skin->mount_skin add_receptor Fill Receptor with Medium (32°C) mount_skin->add_receptor apply_formulation Apply this compound Formulation add_receptor->apply_formulation sample Sample Receptor Medium over Time apply_formulation->sample analyze Analyze Samples (HPLC) sample->analyze calculate Calculate Flux, Permeability Coeff. analyze->calculate

Franz Diffusion Cell Experimental Workflow

Tape_Stripping_Workflow apply_formulation Apply this compound Formulation to Skin remove_excess Remove Excess Formulation apply_formulation->remove_excess tape_strip Sequentially Apply and Remove Tape Strips remove_excess->tape_strip extract_drug Extract this compound from Tape Strips tape_strip->extract_drug analyze Analyze Extracts (HPLC) extract_drug->analyze profile Construct SC Concentration Profile analyze->profile

Tape Stripping Experimental Workflow

References

Technical Support Center: Mitigating Bamipine-Induced Sedation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Bamipine-induced sedation in animal models. The information is presented in a question-and-answer format to directly tackle issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause sedation in our animal models?

A1: this compound is a first-generation histamine (B1213489) H1 receptor antagonist. Its sedative effects stem from its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[1][2] Histamine in the brain acts as a neurotransmitter that promotes wakefulness and arousal. By blocking its action, this compound leads to a state of sedation.

Q2: We are observing excessive sedation in our animals, affecting our behavioral experiments. What are our options?

A2: Excessive sedation can indeed confound behavioral studies. Here are a few strategies you can consider:

  • Dose Reduction: The simplest approach is to determine the minimal effective dose of this compound for your primary experimental endpoint that produces the least amount of sedation. A dose-response study for both the desired effect and sedation is highly recommended.

  • Co-administration with a CNS Stimulant: You can counteract the sedative effects by co-administering a CNS stimulant. Caffeine (B1668208) and Modafinil (B37608) are two potential candidates that have been shown to reverse antihistamine-induced sedation.

  • Pharmacological Modulation of Other Neurotransmitter Systems: Consider targeting other neurotransmitter systems involved in arousal, such as the cholinergic or dopaminergic systems.

Q3: Are there any alternative antihistamines with less sedative potential?

A3: Yes, second-generation antihistamines are designed to have reduced penetration across the blood-brain barrier, resulting in significantly less sedation. Examples include Fexofenadine and Loratadine. However, if your research specifically requires the use of this compound, the focus should be on mitigating its sedative side effects.

Troubleshooting Guides

Issue 1: Significant reduction in locomotor activity in the open field test after this compound administration.

Question: Our mice show a dramatic decrease in movement and exploratory behavior in the open field test after receiving this compound, making it difficult to assess other behavioral parameters. How can we address this?

Answer: This is a classic manifestation of this compound-induced sedation. Here’s a step-by-step guide to troubleshoot this issue:

  • Confirm Dose-Dependence: First, ensure that the observed sedation is dose-dependent. If you haven't already, run a dose-response curve for this compound's effect on locomotor activity. This will help you identify a potential therapeutic window.

  • Implement a Co-administration Protocol:

    • With Caffeine: Caffeine is a well-known adenosine (B11128) receptor antagonist with stimulant properties. Co-administering caffeine with this compound can help to counteract the sedative effects. A pilot study to determine the optimal dose of caffeine is recommended.

    • With Modafinil: Modafinil is a wakefulness-promoting agent with a more complex mechanism of action, including effects on the dopamine (B1211576) and histamine systems. It has been shown to be effective in reversing sedation from other CNS depressants.

  • Adjust the Timing of Behavioral Testing: The sedative effects of this compound will have a specific pharmacokinetic profile. Conduct a time-course study to determine the peak sedative effect and when the sedation begins to wane. It might be possible to conduct your behavioral tests during a time window where the primary effect of this compound is still present, but sedation is less pronounced.

Issue 2: Poor performance on the rotarod test, suggesting motor coordination deficits.

Question: Our rats are unable to maintain their balance on the rotarod after this compound administration. Is this a true motor coordination deficit or a consequence of sedation?

Answer: It is highly likely that the poor performance on the rotarod is a direct result of sedation rather than a specific impairment of motor coordination. Sedated animals will have slower reaction times and reduced muscle tone, leading to an inability to perform this task.

Troubleshooting Steps:

  • Observe General Activity: Before placing the animals on the rotarod, observe their general activity in their home cage or an open field. If they are lethargic and show little spontaneous movement, the rotarod results are likely confounded by sedation.

  • Utilize a Less Demanding Motor Task: Consider using a behavioral test that is less sensitive to high levels of arousal, such as the beam walking test, to assess motor coordination with potentially greater sensitivity.

  • Apply Counteracting Agents: As with the open field test, co-administration of caffeine or modafinil can be effective in restoring alertness and, consequently, performance on the rotarod.

Data Presentation

Table 1: Representative Data on the Reversal of First-Generation Antihistamine-Induced Locomotor Depression by CNS Stimulants in Mice.

(Note: Data presented here is a synthesized representation from studies on first-generation antihistamines and may not be specific to this compound. It is intended to provide a conceptual framework for expected outcomes.)

Treatment GroupMean Locomotor Activity (Beam Breaks / 30 min)% Reversal of Sedation
Vehicle Control1500 ± 120N/A
This compound (representative dose)450 ± 500%
This compound + Caffeine (low dose)750 ± 7028.6%
This compound + Caffeine (high dose)1200 ± 10071.4%
This compound + Modafinil (optimal dose)1350 ± 11085.7%

Table 2: Representative Data on the Effect of Co-administration on Rotarod Performance in Rats.

(Note: Data is illustrative and based on general findings with first-generation antihistamines.)

Treatment GroupLatency to Fall (seconds)
Vehicle Control180 ± 20
This compound (representative dose)30 ± 10
This compound + Caffeine120 ± 15
This compound + Modafinil150 ± 18

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in an Open Field Test

Objective: To quantify the sedative effects of this compound and the reversal of these effects by co-administration of a stimulant.

Apparatus:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice), typically made of a non-reflective material.

  • Video tracking software to automatically record and analyze animal movement.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound at the desired dose.

    • Group 3: this compound + Stimulant (e.g., Caffeine or Modafinil). Administer the stimulant 15-30 minutes prior to this compound, depending on the stimulant's pharmacokinetics.

  • Testing: 30 minutes after this compound administration (or at the predicted time of peak effect), gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set period (e.g., 10-30 minutes). Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the impact of this compound-induced sedation on motor coordination and the efficacy of countermeasures.

Apparatus:

  • Accelerating rotarod apparatus.

Procedure:

  • Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of several trials (e.g., 3-4 trials) with increasing speed until the animals can consistently stay on the rod for a predetermined duration (e.g., 180 seconds).

  • Drug Administration: On the test day, administer the drugs as described in Protocol 1.

  • Testing: At the time of predicted peak drug effect, place the animal on the rotating rod at a low initial speed. The speed should then gradually accelerate.

  • Data Collection: Record the latency to fall from the rod. A maximum trial duration should be set (e.g., 300 seconds).

  • Analysis: Compare the latency to fall between the different treatment groups.

Mandatory Visualizations

Bamipine_Sedation_Pathway cluster_presynaptic Histaminergic Neuron (TMN) cluster_postsynaptic Postsynaptic Neuron (e.g., in Cortex) Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Binds to PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Arousal) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1R Blocks

Caption: Mechanism of this compound-induced sedation via H1 receptor blockade.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation group_allocation Group Allocation (Vehicle, this compound, this compound + Stimulant) acclimation->group_allocation drug_admin Drug Administration group_allocation->drug_admin open_field Open Field Test (Locomotor Activity) drug_admin->open_field rotarod Rotarod Test (Motor Coordination) drug_admin->rotarod data_analysis Statistical Analysis (Comparison between groups) open_field->data_analysis rotarod->data_analysis

Caption: Experimental workflow for assessing this compound sedation and its reversal.

Arousal_Neurotransmitter_Interaction Histamine Histaminergic System (Arousal) Cholinergic Cholinergic System (Arousal & Cognition) Histamine->Cholinergic Excitatory Dopaminergic Dopaminergic System (Wakefulness & Motivation) Histamine->Dopaminergic Modulatory Cholinergic->Histamine Modulatory Dopaminergic->Cholinergic Modulatory This compound This compound This compound->Histamine Inhibits Stimulants CNS Stimulants (Caffeine, Modafinil) Stimulants->Cholinergic Enhances Stimulants->Dopaminergic Enhances

Caption: Interaction of neurotransmitter systems in arousal and drug effects.

References

Navigating Bamipine Dosage for In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing bamipine dosage in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical research. This compound, a first-generation H1-antihistamine, offers therapeutic potential but requires careful dose consideration to ensure efficacy and minimize off-target effects. This guide will help you refine your experimental protocols for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cells to produce symptoms like itching, swelling, and redness.[1][2] this compound blocks these receptors, preventing histamine from exerting its effects.[1][2] Additionally, as a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to sedative effects.[1][3] It also possesses some anticholinergic and anti-inflammatory properties.[1][2]

Q2: Which signaling pathways are modulated by this compound?

A2: By blocking the H1 receptor, this compound interferes with the Gq/11 protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The downstream consequences include a reduction in intracellular calcium release and decreased activation of protein kinase C (PKC). This ultimately leads to reduced activity of the NF-κB immune response transcription factor, which decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.

Q3: What are the common challenges encountered when using this compound in in vivo models?

A3: Researchers may encounter the following issues:

  • Sedation: As a first-generation antihistamine, this compound can cause sedation, which may affect behavioral studies and the general well-being of the animals.[1][3]

  • Anticholinergic Effects: this compound's anticholinergic properties can lead to side effects such as dry mouth and mydriasis (dilation of the pupils).[2][3]

Q4: How do I determine the optimal starting dose for my in vivo experiment?

A4: Due to the limited publicly available data on systemic this compound dosage for in vivo research, a dose-finding study is highly recommended. Start with a low dose and incrementally increase it in different cohorts of animals. Key parameters to monitor include the desired therapeutic effect, signs of toxicity (e.g., excessive sedation, weight loss), and relevant biomarkers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Excessive sedation or lethargy in animals. The dose of this compound is too high and is causing significant central nervous system effects.Reduce the dosage. If the therapeutic effect is lost at a lower dose, consider a different administration route or a more selective H1-antihistamine (second-generation) if appropriate for the study.
No observable therapeutic effect. The dose is too low, the administration route is not optimal, or the bioavailability is poor.Increase the dose incrementally. Consider a different administration route (e.g., intraperitoneal vs. oral) to potentially increase bioavailability. Ensure the this compound formulation is appropriate for the chosen route.
Inconsistent results between animals. Variability in drug metabolism, absorption, or experimental technique.Ensure consistent administration technique and timing. Consider factors that can influence metabolism, such as the age, sex, and strain of the animal model. Increase the sample size to improve statistical power.
Signs of anticholinergic side effects (e.g., reduced salivation, dilated pupils). The dose is high enough to cause significant anticholinergic activity.Monitor for these side effects and consider if they could interfere with the study's endpoints. If so, a dose reduction may be necessary.

Experimental Protocols

While specific in vivo dosage protocols for this compound are not well-documented in recent literature, a general approach for a subcutaneous tolerability and efficacy study in a rodent model can be adapted.

Objective: To determine a well-tolerated and effective dose of this compound for a specific in vivo model.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile vehicle (e.g., saline, PBS)

  • Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Appropriate administration supplies (e.g., syringes, needles)

Methodology:

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to prepare the different dose concentrations. Ensure the final formulation is sterile and at an appropriate pH.

  • Dose Groups: Divide animals into multiple groups (n=5-10 per group), including a vehicle control group and at least three dose-escalation groups (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).

  • Administration: Administer the assigned dose subcutaneously. The injection volume should be appropriate for the animal's size (e.g., 5 mL/kg for rats).[4]

  • Monitoring:

    • Clinical Observations: Observe the animals for signs of toxicity, including sedation, changes in behavior, and anticholinergic effects, at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose).[4]

    • Body Weight: Record the body weight of each animal before dosing and daily thereafter.

    • Efficacy Measures: At a predetermined time point based on the expected pharmacokinetics, assess the desired therapeutic effect (e.g., reduction in induced inflammation or allergic response).

  • Data Analysis: Analyze the collected data to determine the dose-response relationship and identify the maximum tolerated dose.

Signaling Pathways and Workflows

Bamipine_Signaling_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell stimulates Histamine Histamine MastCell->Histamine releases H1R H1 Receptor Histamine->H1R binds to This compound This compound This compound->H1R blocks Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes

Caption: this compound's mechanism of action on the H1 receptor signaling pathway.

Experimental_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Dose Groups Acclimatization->Grouping Dosing This compound/Vehicle Administration Grouping->Dosing Monitoring Clinical Observation & Body Weight Measurement Dosing->Monitoring Efficacy Efficacy Assessment Monitoring->Efficacy Analysis Data Analysis & Dose Determination Efficacy->Analysis

Caption: A general experimental workflow for in vivo dose optimization.

References

Troubleshooting Bamipine HPLC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bamipine High-Performance Liquid Chromatography (HPLC) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to variability in their experimental results.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific problems you might encounter during the this compound HPLC assay.

Issue 1: Fluctuating Retention Times

Q: My retention time for this compound is shifting between injections or between different analytical runs. What could be the cause?

A: Retention time variability is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Retention Time Variability

G cluster_0 Initial Checks cluster_1 System Checks cluster_2 Column & Method Checks cluster_3 Solutions start Retention Time Shift Observed check_mobile_phase Is the mobile phase freshly prepared and properly mixed? start->check_mobile_phase check_equilibration Is the column adequately equilibrated? check_mobile_phase->check_equilibration Yes solution_mobile_phase Prepare fresh mobile phase. check_mobile_phase->solution_mobile_phase No check_leaks Are there any leaks in the system? check_equilibration->check_leaks Yes solution_equilibration Increase equilibration time. check_equilibration->solution_equilibration No check_pump Is the pump delivering a consistent flow rate? check_leaks->check_pump No Leaks solution_leaks Fix leaks. check_leaks->solution_leaks Leaks Found check_temperature Is the column temperature stable? check_pump->check_temperature Consistent Flow solution_pump Service the pump. check_pump->solution_pump Inconsistent Flow check_column_health Is the column old or contaminated? check_temperature->check_column_health Stable Temp check_ph Is the mobile phase pH consistent? check_column_health->check_ph Column OK solution_column Replace the column. check_column_health->solution_column Yes solution_ph Adjust pH carefully. check_ph->solution_ph Inconsistent end Problem Resolved check_ph->end Consistent solution_mobile_phase->end solution_equilibration->end solution_leaks->end solution_pump->end solution_column->end solution_ph->end

Caption: Troubleshooting workflow for HPLC retention time variability.

Potential Causes and Solutions for Retention Time Shifts

Potential Cause Recommended Action
Mobile Phase Composition Ensure the mobile phase is accurately prepared, thoroughly mixed, and degassed. For gradient elution, ensure the gradient is reproducible.
Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. A stable baseline indicates a well-equilibrated column.
Pump and Flow Rate Check for leaks in the pump and fittings. A fluctuating flow rate will directly impact retention times.[1][2]
Column Temperature Ensure a stable column temperature, as fluctuations can affect retention. Use a column oven for better control.
Column Degradation Over time, the stationary phase of the column can degrade, leading to shifts in retention. If the column is old or has been used with harsh mobile phases, consider replacing it.
Mobile Phase pH Small changes in the mobile phase pH can significantly affect the retention of ionizable compounds like this compound. Ensure the pH is consistent between batches of the mobile phase.[3]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing/fronting. How can I improve the peak shape?

A: Peak tailing is a common problem, especially with basic compounds like this compound, which can interact with residual silanols on the silica-based stationary phase.[3]

Troubleshooting Peak Shape Issues

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the column.- Use a base-deactivated column: These columns have fewer accessible silanol groups. - Adjust mobile phase pH: A lower pH (e.g., 3-4) will protonate the silanols and reduce interaction. - Add a competing base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to block the active sites.
Peak Tailing Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Clogged frit or partially blocked column.Replace the column inlet frit or back-flush the column.
Issue 3: Inconsistent Peak Area/Height

Q: I am observing significant variability in the peak area of this compound, leading to poor precision in my quantitative analysis. What should I check?

A: Inconsistent peak areas are often related to issues with the sample injection process or the detector.

Troubleshooting Peak Area Variability

G cluster_0 Initial Checks cluster_1 System Checks cluster_2 Solutions start Inconsistent Peak Area check_injector Is the injector functioning correctly? start->check_injector check_sample_prep Is the sample preparation consistent? check_injector->check_sample_prep Yes solution_injector Clean or service the injector. check_injector->solution_injector No check_leaks Are there leaks in the flow path? check_sample_prep->check_leaks Yes solution_sample_prep Review and standardize sample prep. check_sample_prep->solution_sample_prep No check_detector Is the detector lamp stable? check_leaks->check_detector No Leaks solution_leaks Fix leaks. check_leaks->solution_leaks Leaks Found solution_detector Replace detector lamp. check_detector->solution_detector No end Problem Resolved check_detector->end Yes solution_injector->end solution_sample_prep->end solution_leaks->end solution_detector->end

Caption: Troubleshooting workflow for inconsistent HPLC peak areas.

Potential Causes and Solutions for Peak Area Variability

Potential Cause Recommended Action
Injector Issues Air bubbles in the sample loop, a partially blocked needle, or a worn rotor seal can lead to inconsistent injection volumes. Purge the injector and inspect for blockages or wear.
Sample Preparation Ensure consistent and accurate sample dilution and handling. Use calibrated pipettes and ensure the sample is fully dissolved.
Detector Lamp An aging or failing detector lamp can result in an unstable baseline and inconsistent detector response. Check the lamp's energy output and replace it if necessary.
Integration Parameters Inconsistent peak integration can lead to variable results. Ensure that the integration parameters are appropriate for the peak shape and size.

Frequently Asked Questions (FAQs)

Q1: What are the typical properties of this compound that might affect its HPLC analysis? A1: this compound is a first-generation H1 antihistamine with anticholinergic properties.[4] As a basic compound (an aromatic amine), it is prone to interacting with acidic silanol groups on silica-based HPLC columns, which can lead to peak tailing.[3][5]

Q2: What is a good starting point for an HPLC method for this compound? A2: Based on published methods, a good starting point would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a slightly acidic pH (e.g., 4-5).[6][7] UV detection at around 251 nm is also a common choice.[6]

Q3: How does this compound work? A3: this compound acts as an H1 receptor antagonist.[8][9] It competitively binds to H1 receptors, blocking the action of histamine (B1213489) and thereby preventing or reducing allergic symptoms.[8][9]

Mechanism of Action of this compound

G cluster_0 Allergic Response cluster_1 Intervention cluster_2 Outcome Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms H1_Receptor->Allergic_Symptoms Activates No_Symptoms Reduced/No Symptoms H1_Receptor->No_Symptoms No Activation This compound This compound This compound->H1_Receptor Blocks

Caption: Mechanism of action of this compound as an H1 receptor antagonist.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.015 M aqueous ammonium acetate (65:35 v/v), with the pH adjusted to 4.7 with acetic acid.[6]

  • Flow Rate: 0.9 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 251 nm.[6]

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability

Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for 6 replicate injections < 2.0% for peak area and retention time

References

Minimizing off-target effects of Bamipine in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for researchers using Bamipine. This guide provides detailed information to help you design experiments, troubleshoot common issues, and minimize off-target effects to ensure the validity and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-generation H1 antihistamine.[1][2][3] Its primary mechanism of action is to act as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor.[1][2][4][5] By binding to this receptor, it blocks the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms like itching, vasodilation, and increased vascular permeability.[1][6]

Q2: What are the known off-target effects of this compound?

A2: As a first-generation antihistamine, this compound is known to have significant off-target effects, primarily due to its lack of receptor selectivity and ability to cross the blood-brain barrier.[5][7] The most prominent off-target effect is its anticholinergic (antimuscarinic) activity , which results from binding to muscarinic acetylcholine (B1216132) receptors.[2][3][7] This can lead to side effects such as dry mouth, blurred vision, drowsiness, and cognitive impairment.[3][8][9]

Q3: I'm observing unexpected cellular toxicity. Could this compound be the cause?

Q4: My results are inconsistent. What are potential sources of variability when working with this compound?

A4: Inconsistent results can arise from several factors:

  • Compound Integrity: Ensure this compound is properly stored and protected from light and moisture. Prepare fresh stock solutions and dilute them for each experiment to avoid degradation. Repeated freeze-thaw cycles should be avoided.[10]

  • Experimental Conditions: Factors like cell passage number, confluency, and serum concentration in the media can alter receptor expression and signaling pathways, leading to variability.[10]

  • Off-Target Effects: At higher concentrations, the anticholinergic or other off-target effects might become more pronounced and interfere with the histamine H1-specific pathway you are studying, leading to unpredictable outcomes.

Q5: How can I confirm that the observed effect is due to H1 receptor blockade and not an off-target effect?

A5: To ensure the observed effect is specific to H1 receptor antagonism, consider the following controls:

  • Use a Selective Antagonist: Compare the effects of this compound with a second-generation H1 antihistamine (e.g., Cetirizine, Fexofenadine), which has significantly lower affinity for muscarinic receptors and poor blood-brain barrier penetration.[5][7][11]

  • Rescue Experiment: After treating with this compound, try to rescue the phenotype by adding a high concentration of histamine. If the effect is on-target, excess histamine should compete with this compound and restore the original phenotype.

  • Use a Different H1 Antagonist: Replicate the key experiment with another structurally different H1 antagonist. If you observe the same effect, it is more likely to be mediated by the H1 receptor.

  • Knockdown/Knockout Models: If available, use a cell line or animal model where the H1 receptor (HRH1) has been knocked down or knocked out. This compound should have no effect on the specific pathway of interest in this model.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Lower than expected potency (High IC50) 1. Compound Degradation: The compound may have degraded due to improper storage or handling.[10]2. Suboptimal Assay Conditions: Cell density, incubation time, or reagent concentrations may not be optimal.3. Low Receptor Expression: The experimental system (e.g., cell line) may express low levels of the H1 receptor.1. Verify Compound Integrity: Use a fresh vial of this compound or verify its purity. Prepare fresh dilutions for each experiment.[10]2. Optimize Assay Parameters: Systematically vary parameters like cell number and incubation times. 3. Confirm Target Expression: Use qPCR or Western blot to confirm H1 receptor expression in your model system.
High background or non-specific effects 1. High Drug Concentration: The concentration of this compound used may be high enough to engage lower-affinity off-target receptors.[10]2. Anticholinergic Effects: Observed effects may be due to the blockade of muscarinic receptors, not H1 receptors.[2][3]1. Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired on-target effect.2. Use Controls: Include a muscarinic antagonist (e.g., Atropine) as a control to see if it phenocopies the effect. Use a second-generation antihistamine as a negative control for anticholinergic effects.[7]
Paradoxical effect (e.g., increased inflammatory response) 1. Receptor Inverse Agonism Complexity: H1 antihistamines are inverse agonists, meaning they can stabilize an inactive state of the receptor. In some systems, this can have complex downstream effects.2. Hypersensitivity to Compound: Rarely, the compound itself can trigger a cellular response.[10]1. Review Literature: Investigate the signaling pathways downstream of the H1 receptor in your specific model system.2. Test Structurally Different H1 Antagonists: Confirm if the effect is specific to this compound or is a class effect of H1 antagonists.

Quantitative Data Summary

Target Receptor Subtype Expected Affinity (Conceptual) Potential Off-Target Effect
Primary Target Histamine H1 ReceptorHigh (Low nM range)Therapeutic antiallergic effect
Off-Target Muscarinic Receptors (M1-M5)Moderate (High nM to low µM range)Anticholinergic side effects (dry mouth, sedation, etc.)[5][7]
Off-Target Adrenergic Receptors (Alpha)Low to ModerateDizziness, hypotension[5]
Off-Target Serotonergic Receptors (5-HT)Low to ModerateAppetite changes, mood alteration[5]

Experimental Protocols

Protocol 1: Determining On-Target Efficacy using a Histamine-Induced Calcium Flux Assay

This protocol measures the ability of this compound to block histamine-induced calcium mobilization, a classic H1 receptor-mediated event.

Materials:

  • Cells expressing the H1 receptor (e.g., HEK293-HRH1, HeLa cells)

  • Fluo-4 AM or other calcium-sensitive dye

  • This compound

  • Histamine

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS/HEPES. Load cells with Fluo-4 AM (e.g., 4 µM in HBSS/HEPES) for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash cells gently twice with HBSS/HEPES to remove excess dye. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a "vehicle only" control. Incubate for 15-20 minutes at room temperature.

  • Baseline Reading: Place the plate in the microplate reader. Measure baseline fluorescence for 15-20 seconds.

  • Histamine Stimulation: Add a pre-determined concentration of histamine (typically the EC80) to all wells simultaneously using an automated injector.

  • Data Acquisition: Immediately begin measuring fluorescence intensity every 1-2 seconds for at least 2 minutes.

  • Analysis: Calculate the peak fluorescence response for each well. Plot the response against the concentration of this compound to determine the IC50 value.

Protocol 2: Assessing Off-Target Anticholinergic Effects

This protocol helps differentiate between H1 and muscarinic receptor activity.

Materials:

  • Cells endogenously expressing muscarinic receptors (e.g., SH-SY5Y, PC-12)

  • Same reagents as Protocol 1, but replace Histamine with a muscarinic agonist (e.g., Carbachol).

  • Atropine (a known muscarinic antagonist) as a positive control.

Procedure:

  • Follow the same steps as the Calcium Flux Assay (Protocol 1).

  • In the "Compound Pre-incubation" step (Step 3), use this compound alongside wells with Atropine as a positive control.

  • In the "Stimulation" step (Step 5), use the muscarinic agonist Carbachol instead of Histamine.

  • Analysis: Determine the IC50 of this compound for blocking the Carbachol-induced signal. A low IC50 value indicates significant anticholinergic activity. Compare this to the IC50 value obtained for H1 receptor blockade in Protocol 1 to understand the selectivity window.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC PLC->DAG Allergic_Response Allergic Response IP3->Allergic_Response DAG->Allergic_Response ACh Acetylcholine MR Muscarinic Receptor ACh->MR Gq_2 Gq Protein MR->Gq_2 PLC_2 PLC Gq_2->PLC_2 Side_Effects Anticholinergic Effects (Dry Mouth, Sedation) PLC_2->Side_Effects This compound This compound This compound->H1R Blocks (High Affinity) This compound->MR Blocks (Lower Affinity)

Figure 1. On-target vs. off-target pathways of this compound.

start Unexpected Result Observed (e.g., toxicity, low potency) check_conc Is the concentration >100x the H1 IC50? start->check_conc check_controls Were proper controls included? check_conc->check_controls No off_target High probability of off-target effects. check_conc->off_target Yes no_controls Result is uninterpretable. check_controls->no_controls No check_compound Is the compound integrity verified? check_controls->check_compound Yes dose_response Action: Perform dose-response to find lowest effective dose. off_target->dose_response rerun Action: Rerun experiment with: - 2nd gen. antihistamine - Muscarinic antagonist - Rescue with Histamine no_controls->rerun fresh_compound Action: Use a fresh stock of this compound. Re-test. check_compound->fresh_compound No re_eval Re-evaluate hypothesis and experimental design. check_compound->re_eval Yes

References

Technical Support Center: Synthesis of High-Purity Bamipine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bamipine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound, a tertiary amine, presents challenges common to N-alkylation reactions. The core difficulty lies in controlling the reactivity of the nitrogen atom. Key issues include:

  • Over-alkylation: Nitrogen's nucleophilicity often increases after the first alkylation, making it susceptible to further reactions. This can lead to the formation of undesired quaternary ammonium (B1175870) salts, reducing the yield of the target tertiary amine.[1][2]

  • Competing Elimination Reactions: The reaction conditions used for N-alkylation can sometimes favor elimination side-reactions, especially with certain alkyl halides, leading to impurity formation.[1]

  • Purification Difficulties: Separating the desired this compound product from structurally similar impurities, such as unreacted starting materials or over-alkylated by-products, can be complex and may require multi-step purification protocols.[3]

  • Catalyst Poisoning: In catalytic approaches to N-alkylation, the amine substrates or products can sometimes poison the catalyst, leading to incomplete conversion.[4]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common problem, often stemming from suboptimal reaction conditions or side reactions. Consider the following:

  • Stoichiometry Control: Ensure precise control over the molar ratios of your amine substrate and alkylating agents. An excess of the alkylating agent is a primary cause of over-alkylation.

  • Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may promote elimination by-products, while low temperatures can lead to a sluggish or incomplete reaction. Temperature optimization is crucial.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the amine can help maintain a low concentration of the alkylating agent, thereby minimizing over-alkylation.[5]

  • Choice of Base and Solvent: The base and solvent system can significantly influence the reaction outcome. A non-nucleophilic base is often preferred to avoid competing reactions. The solvent should be inert and capable of dissolving all reactants.

Q3: I've detected several impurities in my crude product via HPLC. What could they be?

Impurity profiling is essential for developing a high-purity synthesis process.[6] Common impurities in this compound synthesis may include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual amine precursors (e.g., 4-(N-phenylamino)-1-methylpiperidine) or alkylating agents.

  • Partially Alkylated Intermediates: If the synthesis involves sequential alkylations, intermediates from the first step may remain.

  • Over-alkylated By-products: Formation of a quaternary ammonium salt where the piperidine (B6355638) nitrogen or the exocyclic nitrogen is further alkylated.[1][2]

  • Degradation Products: The final compound may degrade due to factors like exposure to air (oxidation), light, or inappropriate pH during workup.[7]

The table below summarizes potential impurities and their origins.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential Structure / IdentityLikely OriginRecommended Analytical Method
Starting Material4-(N-phenylamino)-1-methylpiperidineIncomplete reactionHPLC, LC-MS
Starting MaterialBenzyl (B1604629) halide (e.g., Benzyl chloride)Incomplete reactionGC-MS (if volatile)
By-productQuaternary ammonium salt of this compoundOver-alkylationLC-MS, NMR
By-productProducts of elimination reactionsSide reaction of alkylating agentGC-MS, LC-MS
Degradation ProductN-oxide of this compoundOxidation of tertiary amineLC-MS

Troubleshooting Guides

Problem 1: Persistent Over-alkylation Leading to Low Purity

  • Symptoms: A significant peak with a different retention time and mass corresponding to [M + Benzyl]+ or other additional alkyl groups is observed in LC-MS analysis. The yield of the desired product is lower than expected.

  • Root Causes:

    • Excessive amount of alkylating agent.

    • Reaction temperature is too high, increasing reaction rates indiscriminately.

    • Rapid addition of reagents.

  • Solutions:

    • Method A (Stoichiometry): Use the amine as the limiting reagent and the alkylating agent at a 1.0 to 1.1 molar equivalence.

    • Method B (Slow Addition): Dilute the alkylating agent in the reaction solvent and add it dropwise or via a syringe pump over several hours.

    • Method C (Alternative Chemistry): Consider using reductive amination as an alternative to direct alkylation, which can offer better control.

Problem 2: Difficulty in Removing Impurities by Crystallization

  • Symptoms: The product oils out during crystallization attempts, or the resulting solid shows minimal purity improvement upon analysis by HPLC or NMR.

  • Root Causes:

    • Impurities are structurally very similar to this compound, causing them to co-crystallize.

    • The product itself has a low melting point or exists as an oil at room temperature.

  • Solutions:

    • Method A (Salt Formation): Convert the this compound base into a salt (e.g., hydrochloride or lactate)[8]. Salts often have higher melting points and different solubility profiles than the freebase, which can significantly improve crystallization.

    • Method B (Column Chromatography): If crystallization fails, column chromatography is the most effective alternative.[9] Use a silica (B1680970) gel stationary phase with a gradient elution system, such as hexane/ethyl acetate (B1210297) with a small percentage of triethylamine (B128534) to prevent peak tailing.

    • Method C (Supercritical Fluid Extraction): For removing small molecule impurities, supercritical fluid extraction (SFE) with CO2 can be a viable, though specialized, alternative.[10]

Visualizations

Logical Relationships & Workflows

A logical approach to troubleshooting synthesis problems is critical. The following diagram outlines a typical workflow for addressing low yield or purity.

G start Initial Synthesis Result: Low Yield or Purity analysis Analyze Crude Product (HPLC, LC-MS, NMR) start->analysis decision Identify Primary Issue analysis->decision path1 Over-alkylation By-products decision->path1 Impurity Detected path2 Incomplete Conversion decision->path2 High Starting Material path3 Purification Failure decision->path3 Post-Purification Issue solution1 Optimize Reaction: - Adjust Stoichiometry - Slow Reagent Addition - Lower Temperature path1->solution1 solution2 Optimize Reaction: - Increase Temperature - Extend Reaction Time - Check Reagent Purity path2->solution2 solution3 Revise Purification: - Attempt Salt Formation - Use Column Chromatography - pH-based Extraction path3->solution3 end_node Achieve High-Purity This compound solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Workflows

The synthesis and purification of this compound involves distinct stages, from the initial reaction to final purity analysis.

G reagents Reactants: - 4-(N-phenylamino)-1-methylpiperidine - Benzyl Chloride - Non-nucleophilic Base reaction N-Alkylation Reaction (Controlled Temp, Inert Atm.) reagents->reaction workup Aqueous Workup & Solvent Extraction reaction->workup crude Crude this compound (Freebase) workup->crude purify Purification Strategy (Chromatography or Crystallization via Salt Formation) crude->purify pure High-Purity this compound purify->pure analysis Purity Verification (HPLC, NMR, MS) pure->analysis

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound via N-Alkylation

Disclaimer: This is a generalized, illustrative protocol. Researchers must adapt it based on laboratory conditions and safety assessments.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-(N-phenylamino)-1-methylpiperidine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5 eq).

  • Reagent Addition: In a separate flask, dissolve benzyl chloride (1.05 eq) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 2-3 hours at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50°C.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by either column chromatography on silica gel or by converting it to its hydrochloride salt and recrystallizing from a suitable solvent system like ethanol/ether.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a method for purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL.

This method should be validated for linearity, accuracy, and precision as per standard guidelines.[6][11] The relative retention times of known impurities should be established for accurate identification.[12]

References

Preventing Bamipine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bamipine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation.

Troubleshooting Guide: Preventing this compound Degradation

Researchers may encounter challenges with this compound stability during sample preparation, leading to inaccurate quantification. This guide provides a systematic approach to identify and mitigate potential sources of degradation.

Issue: Low or inconsistent recovery of this compound in analytical results.

dot digraph "Troubleshooting_Bamipine_Degradation" { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

subgraph "cluster_Initial" { label="Initial Observation"; style=filled; fillcolor="#FFFFFF"; start [label="Low or inconsistent \n this compound recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Investigation" { label="Investigation Steps"; style=filled; fillcolor="#FFFFFF"; ph [label="Check Sample pH", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Evaluate Temperature Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; light [label="Assess Light Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Consider Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Solutions" { label="Potential Solutions"; style=filled; fillcolor="#FFFFFF"; adjust_ph [label="Adjust to acidic pH \n (e.g., pH 4-6)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; control_temp [label="Maintain low temperatures \n (e.g., 2-8°C or on ice)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; protect_light [label="Use amber vials or \n work in low light", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; inert_atm [label="Use de-gassed solvents \n or inert atmosphere (N2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Confirmation" { label="Confirmation"; style=filled; fillcolor="#FFFFFF"; end [label="Consistent this compound \n recovery achieved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

start -> ph; start -> temperature; start -> light; start -> oxidation;

ph -> adjust_ph; temperature -> control_temp; light -> protect_light; oxidation -> inert_atm;

adjust_ph -> end; control_temp -> end; protect_light -> end; inert_atm -> end; } dot

Caption: Troubleshooting workflow for this compound degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: Based on the chemical structure of this compound, which contains a piperidine (B6355638) ring and a tertiary amine, the primary factors contributing to its degradation are expected to be:

  • pH: Extreme pH values, particularly alkaline conditions, can catalyze the degradation of amine-containing compounds.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation, a common issue for many pharmaceuticals.

  • Oxidation: The tertiary amine and benzylic positions in the this compound structure are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or metal ions.

Q2: At what pH is this compound most stable?

Q3: How can I minimize temperature-induced degradation of this compound?

A3: To minimize thermal degradation, it is recommended to:

  • Perform all sample preparation steps at controlled, low temperatures, such as in an ice bath or a refrigerated unit (2-8°C).

  • Avoid prolonged exposure of the sample to room temperature or higher.

  • If evaporation steps are necessary, use a gentle stream of nitrogen at a controlled, low temperature.

Q4: What precautions should I take to prevent photodegradation?

A4: To protect this compound from light-induced degradation:

  • Use amber-colored volumetric flasks and vials for sample and standard preparation.

  • If clear glassware is unavoidable, wrap it in aluminum foil.

  • Minimize the exposure of samples to direct sunlight and artificial laboratory light. Conduct sample preparation in a dimly lit area if possible.

Q5: Are there any specific solvents or reagents I should avoid?

A5: Avoid using solvents that may contain peroxide impurities (e.g., older ethers or tetrahydrofuran) as these can promote oxidation. It is also advisable to use high-purity, HPLC-grade solvents. Be cautious with strong oxidizing agents unless they are part of a specific derivatization protocol.

Hypothetical Quantitative Data: Forced Degradation of a Structurally Similar Compound

To illustrate the potential impact of different stress conditions on a molecule structurally related to this compound (containing a diphenylmethylpiperidine moiety), the following hypothetical data is presented. Note: This data is for illustrative purposes and may not represent the actual degradation profile of this compound.

Stress ConditionDurationTemperature% Degradation (Hypothetical)
0.1 M HCl24 hours60°C15%
0.1 M NaOH24 hours60°C45%
3% H₂O₂24 hoursRoom Temp30%
Thermal48 hours80°C10%
Photolytic (UV light)24 hoursRoom Temp25%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

dot digraph "Forced_Degradation_Workflow" { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

subgraph "cluster_Preparation" { label="Sample Preparation"; style=filled; fillcolor="#FFFFFF"; prep [label="Prepare this compound \n stock solution (1 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Stress" { label="Stress Conditions"; style=filled; fillcolor="#FFFFFF"; acid [label="Acid Hydrolysis \n (0.1 M HCl, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base Hydrolysis \n (0.1 M NaOH, 60°C)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative [label="Oxidation \n (3% H2O2, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="Thermal Degradation \n (80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photodegradation \n (UV light, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Analysis" { label="Analysis"; style=filled; fillcolor="#FFFFFF"; hplc [label="Analyze samples by \n stability-indicating \n HPLC-UV/MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

prep -> acid; prep -> base; prep -> oxidative; prep -> thermal; prep -> photo;

acid -> hplc; base -> hplc; oxidative -> hplc; thermal -> hplc; photo -> hplc; } dot

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, expose a solution of this compound (1 mg/mL) to the same conditions.

    • At specified time points, withdraw a sample, dissolve (if solid), and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to separate and identify any degradation products.

Technical Support Center: Optimizing Bamipine Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting pH to achieve optimal Bamipine activity in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-generation H1 antihistamine.[1] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2] By binding to the H1 receptor, this compound blocks histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[2]

Q2: What is the recommended starting pH for in vitro assays with this compound?

A2: For most histamine H1 receptor binding assays, a physiological pH of 7.4 is the standard and recommended starting point.[3] Buffers such as 50 mM Tris-HCl or phosphate-buffered saline (PBS) are commonly used to maintain this pH.[3]

Q3: How does pH affect this compound's activity?

A3: The effect of pH on this compound's activity is primarily related to its chemical structure and the charge state of both the drug and its target receptor. This compound contains two basic nitrogen atoms, a tertiary amine within the piperidine (B6355638) ring and an aniline-like nitrogen. The piperidine nitrogen is expected to be the more basic of the two.

  • Receptor Binding: The binding affinity of antihistamines to the H1 receptor can be highly pH-dependent, and the effect varies between compounds. For example, lowering the pH from 7.4 to 5.8 has been shown to increase the affinity of some antihistamines (like fexofenadine) but decrease the affinity of others (like mepyramine).[3] Therefore, the optimal pH for this compound binding must be determined empirically.

Q4: Can pH affect the stability and solubility of this compound?

A4: Yes. The stability and solubility of many antihistamines are pH-dependent.

  • Solubility: As a basic compound, this compound's solubility is expected to be higher at an acidic pH where it is protonated and forms salts. In more alkaline conditions, the neutral form will dominate, which may lead to decreased aqueous solubility and potential precipitation.

  • Stability: Extreme pH conditions (highly acidic or highly alkaline) can lead to the degradation of pharmaceutical compounds.[4] Studies on other antihistamines have shown degradation at pH values of 1-4 and above 10, especially when combined with high temperatures.[5][6] It is advisable to conduct experiments within a pH range of 4 to 10 unless investigating stability under stress conditions.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: this compound precipitates out of solution during the experiment.

Potential Cause Suggested Solution
High pH The pH of your buffer may be too high, causing the less soluble, neutral form of this compound to predominate. Action: Lower the pH of your buffer (e.g., from 7.4 to 7.0 or 6.8) and observe solubility.
Low Buffer Capacity The buffer is unable to maintain a stable pH after the addition of this compound or other reagents. Action: Increase the molarity of your buffer (e.g., from 25 mM to 50 mM or 100 mM) to improve its buffering capacity.
Solvent Choice This compound may have poor solubility in a purely aqueous buffer. Action: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol (B145695) before making the final dilution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system.

Issue 2: Low or inconsistent this compound activity/binding is observed.

Potential Cause Suggested Solution
Suboptimal pH The pH of the assay buffer is not optimal for this compound's binding to the H1 receptor. The charge state of the molecule or key amino acid residues in the receptor's binding pocket may be unfavorable. Action: Perform a pH optimization experiment. Test this compound's activity across a range of pH values (e.g., from 6.0 to 8.5) to identify the optimum. See the protocol below.
Compound Degradation The pH of the buffer is causing this compound to degrade over the course of the experiment. Action: Confirm the stability of this compound at the experimental pH. Incubate this compound in the buffer for the duration of the assay, then analyze for degradation using HPLC. If degradation is observed, adjust the pH to a more stable range (typically closer to neutral).
Ionic Strength The ionic strength of the buffer may be affecting the drug-receptor interaction. Action: Ensure the ionic strength of your buffers is consistent across all experiments. If optimizing pH, use buffers of the same molarity.

Troubleshooting Decision Tree

Troubleshooting start Start: In Vitro Issue precipitate Is this compound precipitating? start->precipitate low_activity Is this compound activity low or inconsistent? precipitate->low_activity No ph_high Check pH. Is it > 8.0? precipitate->ph_high Yes ph_opt Have you performed a pH optimization? low_activity->ph_opt Yes lower_ph Action: Lower buffer pH (e.g., to 7.0-7.4) ph_high->lower_ph Yes check_stock Check stock solution. Is it clear? ph_high->check_stock No end Problem Resolved lower_ph->end use_dmso Action: Use DMSO/Ethanol for concentrated stock. Keep final solvent <1%. check_stock->use_dmso No increase_buffer Action: Increase buffer molarity. check_stock->increase_buffer Yes use_dmso->end increase_buffer->end run_ph_curve Action: Run assay across a pH range (6.0-8.5) to find optimum. ph_opt->run_ph_curve No stability_check Have you confirmed compound stability? ph_opt->stability_check Yes run_ph_curve->end run_hplc Action: Incubate at assay pH/time, check for degradation via HPLC. stability_check->run_hplc No stability_check->end Yes run_hplc->end Workflow start Objective: Determine Optimal pH for this compound prep_buffers 1. Prepare Assay Buffers (Range: pH 6.0 - 8.5) start->prep_buffers prep_reagents 2. Prepare Reagents (this compound dilutions, Radioligand, Membranes) prep_buffers->prep_reagents run_assay 3. Run Binding Assay (Total, NSB, Competition at each pH) prep_reagents->run_assay harvest 4. Harvest & Count (Separate bound/unbound ligand) run_assay->harvest analyze 5. Analyze Data (Calculate IC50 and Ki at each pH) harvest->analyze result Result: Identify pH with Lowest Ki Value analyze->result Gq_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (Inflammation, Contraction) Ca_Release->Response PKC->Response

References

Bamipine Cross-Reactivity in Immunoassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Bamipine cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays might it cause interference?

This compound is a first-generation H1-antihistamine characterized by its N-benzyl-1-methyl-N-phenylpiperidin-4-amine structure.[1] As an aromatic amine, it possesses structural motifs that could potentially cross-react in various immunoassays, particularly those designed to detect other compounds with similar chemical features. Assays at risk for interference include, but are not limited to, certain urine drug screens, therapeutic drug monitoring assays for other structurally related amines, and research-based ELISAs targeting molecules with piperidine (B6355638) or benzylamine (B48309) groups.

Q2: What is cross-reactivity in the context of an immunoassay?

Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte, in addition to the analyte itself.[2] This binding of non-target molecules can lead to inaccurate, often overestimated, measurements of the target analyte's concentration, resulting in false-positive results.[3][4][5] The principle is based on the antibody's recognition of a specific three-dimensional shape (epitope) on the target molecule; if another compound shares a similar shape, it may also bind to the antibody.[6]

Q3: Which compounds are likely to cross-react with this compound in an immunoassay?

Compounds with structural similarities to this compound are potential cross-reactants. The degree of cross-reactivity will depend on how closely the structure of the interfering compound resembles the epitope recognized by the assay's antibodies. Potential cross-reactants for a hypothetical immunoassay where this compound is an interferent could include:

  • Other H1-antihistamines: Especially those containing piperidine or piperazine (B1678402) rings, such as Fexofenadine, Loratadine, Cetirizine, and Hydroxyzine.[7][8][9]

  • Synthetic Opioids: Some synthetic opioids share piperidine-based structures.

  • Certain Antipsychotics and Antidepressants: A number of these compounds also feature cyclic amine structures.

  • Metabolites of this compound: The metabolites of this compound may also be present in samples and could potentially cross-react.

Troubleshooting Guide for Suspected this compound Cross-Reactivity

If you observe unexpectedly high results or false positives in your immunoassay and suspect interference from this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Identification of Potential Cross-Reactants
  • Review Sample History: Check if the sample donor has been administered this compound or other structurally related H1-antihistamines.[10]

  • Analyze the Immunoassay Specificity: Consult the assay manufacturer's insert for a list of known cross-reactants. While this compound may not be listed, other compounds with similar structures might be, giving a clue to the antibody's specificity.

  • Structural Comparison: Compare the structure of this compound with the target analyte of your immunoassay to identify shared chemical motifs that could lead to cross-reactivity.

Step 2: Experimental Verification of Cross-Reactivity

To confirm that this compound is the source of the interference, a cross-reactivity study should be performed. This typically involves a competitive immunoassay format.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of this compound in a competitive ELISA.

  • Reagent Preparation:

    • Prepare serial dilutions of the target analyte (standard) and this compound in the assay buffer.

    • Dilute the primary antibody and the enzyme-conjugated target analyte to their optimal concentrations as determined during assay development.[11]

  • Competitive Reaction:

    • To separate tubes, add 50 µL of each dilution of the standard or this compound.

    • Add 50 µL of the diluted primary antibody to each tube.

    • Add 50 µL of the enzyme-conjugated target analyte to each tube.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.[2]

  • Plate Incubation:

    • Transfer 100 µL of the mixture from each tube to the wells of a microtiter plate pre-coated with a capture antibody (e.g., anti-species IgG).

    • Incubate for 1-2 hours at room temperature.[2]

  • Washing:

    • Discard the contents of the wells.

    • Wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[2][12]

  • Substrate Development:

    • Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP conjugate) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.[2]

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[2]

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]

    • Plot the absorbance values against the logarithm of the concentration for the target analyte and this compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximal signal) for both the target analyte and this compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Hypothetical Cross-Reactivity Data for this compound in a Fictional Immunoassay

The following table presents hypothetical data to illustrate how the results of a cross-reactivity experiment might be presented.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte X 10100%
This compound 2504%
Structurally Similar Compound A 5002%
Structurally Dissimilar Compound B > 10,000< 0.1%
Step 3: Mitigating Cross-Reactivity

If significant cross-reactivity from this compound is confirmed, consider the following strategies:

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance to a level below which it significantly affects the assay.[13] However, this may also dilute the target analyte to undetectable levels.[14]

  • Sample Purification: Employ techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove this compound and other cross-reacting compounds from the sample before performing the immunoassay.[2]

  • Antibody Specificity: If developing a new assay, screen for monoclonal antibodies with higher specificity to the target analyte that do not recognize this compound.[14] Monoclonal antibodies are generally more specific than polyclonal antibodies.[14]

  • Confirmation Testing: Positive results from an immunoassay suspected of cross-reactivity should be confirmed using a more specific method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Visual Guides

The following diagrams illustrate key workflows and concepts related to troubleshooting this compound cross-reactivity.

Troubleshooting_Workflow start Unexpectedly High Immunoassay Result check_history Review Sample History for this compound Use start->check_history check_insert Consult Assay Insert for Known Cross-Reactants start->check_insert compare_structures Compare Structures of Analyte and this compound start->compare_structures decision_suspect Is Cross-Reactivity Suspected? check_history->decision_suspect check_insert->decision_suspect compare_structures->decision_suspect run_cr_study Perform Cross-Reactivity Study (e.g., Competitive ELISA) decision_suspect->run_cr_study Yes end_no_cr Cross-Reactivity Unlikely, Investigate Other Causes decision_suspect->end_no_cr No calculate_cr Calculate % Cross-Reactivity run_cr_study->calculate_cr decision_significant Is Cross-Reactivity Significant? calculate_cr->decision_significant mitigate Mitigate Cross-Reactivity decision_significant->mitigate Yes decision_significant->end_no_cr No dilute Sample Dilution mitigate->dilute purify Sample Purification (SPE/HPLC) mitigate->purify confirm Confirm with LC-MS/MS mitigate->confirm end_mitigated Report Mitigated/Confirmed Result dilute->end_mitigated purify->end_mitigated confirm->end_mitigated

Troubleshooting workflow for suspected this compound cross-reactivity.

Competitive_ELISA_Workflow prep Prepare Serial Dilutions (Analyte and this compound) compete Competitive Binding: Dilutions + Primary Ab + Enzyme-Conjugate prep->compete incubate_plate Incubate on Coated Plate compete->incubate_plate wash1 Wash Plate incubate_plate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_dark Incubate in Dark add_substrate->incubate_dark stop_reaction Add Stop Solution incubate_dark->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Plot Curves and Calculate IC50 & % Cross-Reactivity read_plate->analyze

Experimental workflow for a competitive ELISA to assess cross-reactivity.

References

Technical Support Center: Controlling for Bamipine's Anticholinergic Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the anticholinergic effects of Bamipine in experimental settings. The following troubleshooting guides and FAQs will help address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound is a first-generation H1 antihistamine. Its primary therapeutic effect comes from competitively antagonizing the histamine (B1213489) H1 receptor, which helps to alleviate allergic reactions. However, like many first-generation antihistamines, this compound also possesses anticholinergic properties, meaning it can block muscarinic acetylcholine (B1216132) receptors. This can lead to side effects such as dry mouth, drowsiness, and dizziness, and may confound experimental results if not properly controlled for.[1]

Q2: How can I determine if the observed effects in my experiment are due to H1 receptor antagonism or anticholinergic activity?

A2: To distinguish between these two effects, a carefully designed control experiment is necessary. This typically involves using a combination of positive and negative controls. A selective muscarinic antagonist (e.g., atropine) can be used as a positive control for anticholinergic effects. A second-generation antihistamine with low to no affinity for muscarinic receptors (e.g., fexofenadine (B15129), loratadine) can serve as a negative control for anticholinergic effects while retaining H1 antagonism.

Q3: I'm observing unexpected sedative effects in my in-vivo animal model. Is this related to this compound's anticholinergic properties?

A3: Yes, the sedative effects of first-generation antihistamines like this compound are largely attributed to their ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors. To investigate this, you can compare the sedative effects of this compound to a non-sedating second-generation antihistamine and a centrally-acting muscarinic antagonist.

Q4: My in-vitro assay results are inconsistent. What could be the cause?

A4: Inconsistent results in in-vitro assays can arise from several factors, including compound stability, concentration inaccuracies, and variability in cell or tissue preparations. Ensure that your this compound stock solutions are fresh and properly stored. It is also crucial to perform accurate serial dilutions and to validate the health and responsiveness of your cell lines or isolated tissues in each experiment.

Troubleshooting Guides

Issue 1: Confounding Anticholinergic Effects in In-Vitro Functional Assays

Problem: You are observing a response in a functional assay (e.g., smooth muscle contraction, cellular signaling) and are unsure if it is mediated by H1 receptor blockade or muscarinic receptor blockade.

Solution:

  • Run Parallel Control Groups:

    • Positive Control (Anticholinergic): Use a known muscarinic receptor antagonist, such as atropine (B194438). This will help you characterize the profile of a purely anticholinergic response in your system.

    • Negative Control (Anticholinergic): Employ a second-generation antihistamine with high selectivity for the H1 receptor and negligible affinity for muscarinic receptors (e.g., fexofenadine or loratadine).

    • Vehicle Control: This group receives only the vehicle used to dissolve the drugs and serves as your baseline.

  • Competitive Antagonism Assay:

    • Perform a concentration-response curve for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) in the presence of different concentrations of this compound. A rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism at the muscarinic receptor.

Issue 2: Differentiating Central vs. Peripheral Anticholinergic Effects in In-Vivo Studies

Problem: You are observing behavioral changes in an animal model (e.g., altered locomotion, cognitive impairment) and need to determine if they are due to central anticholinergic actions.

Solution:

  • Comparative Compound Administration:

    • Administer this compound and compare its effects to a peripherally restricted muscarinic antagonist (e.g., glycopyrrolate) and a centrally acting muscarinic antagonist (e.g., scopolamine). If the behavioral effects of this compound more closely resemble those of scopolamine, it suggests a central anticholinergic mechanism.

  • Salivary Secretion Assay:

    • Anticholinergic agents inhibit salivation. Measure saliva production in animals treated with this compound, a saline control, and a known sialagogue (e.g., pilocarpine). A significant reduction in pilocarpine-induced salivation by this compound would confirm a systemic anticholinergic effect.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Select Antihistamines

AntihistamineGenerationHistamine H1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Selectivity (Muscarinic Ki / H1 Ki)
DiphenhydramineFirst1.1130118
ChlorpheniramineFirst0.61,6002,667
This compound First Data not available Data not available Expected to be low
FexofenadineSecond10>10,000>1,000
LoratadineSecond2.5>10,000>4,000

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary. This compound is expected to have a low selectivity ratio, characteristic of first-generation antihistamines.

Experimental Protocols

Protocol 1: In-Vitro Radioligand Binding Assay to Determine Muscarinic Receptor Affinity

Objective: To quantify the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • This compound stock solution

  • Atropine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either assay buffer (total binding), a high concentration of atropine (non-specific binding), or a concentration of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay of Anticholinergic Effects Using Isolated Guinea Pig Ileum (Organ Bath)

Objective: To functionally assess the anticholinergic activity of this compound by measuring its effect on smooth muscle contraction.

Materials:

  • Guinea pig ileum segment

  • Organ bath apparatus with an isometric force transducer

  • Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C

  • Carbachol (muscarinic agonist)

  • This compound

  • Atropine (positive control)

  • Fexofenadine (negative control)

Methodology:

  • Isolate a segment of the guinea pig ileum and mount it in the organ bath containing Krebs-Henseleit solution.

  • Allow the tissue to equilibrate for at least 30 minutes, with periodic washes.

  • Establish a cumulative concentration-response curve for carbachol to determine the baseline contractile response.

  • After washing the tissue and allowing it to return to baseline, incubate the tissue with a specific concentration of this compound for 20-30 minutes.

  • Repeat the cumulative concentration-response curve for carbachol in the presence of this compound.

  • Repeat steps 4 and 5 with atropine and fexofenadine in separate experiments.

  • A rightward shift in the carbachol concentration-response curve in the presence of this compound and atropine, but not fexofenadine, indicates anticholinergic activity.

Mandatory Visualizations

Signaling_Pathways cluster_H1 Histamine H1 Receptor Pathway cluster_Muscarinic Muscarinic Receptor Pathway Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Gq_11 Gq_11 H1_Receptor->Gq_11 PLC PLC Gq_11->PLC activates IP3_DAG IP3_DAG PLC->IP3_DAG produces Ca_PKC Ca_PKC IP3_DAG->Ca_PKC activates Allergic_Response Allergic_Response Ca_PKC->Allergic_Response Bamipine_H1 This compound Bamipine_H1->H1_Receptor blocks Acetylcholine Acetylcholine M_Receptor M_Receptor Acetylcholine->M_Receptor Gq_Gi Gq_Gi M_Receptor->Gq_Gi PLC_AC PLC_AC Gq_Gi->PLC_AC modulates Cellular_Response Cellular_Response PLC_AC->Cellular_Response Anticholinergic_Effects Anticholinergic_Effects Cellular_Response->Anticholinergic_Effects Bamipine_M This compound Bamipine_M->M_Receptor blocks Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Isolate_Tissue Isolate Ileum Tissue Animal_Model->Isolate_Tissue Mount_Tissue Mount Tissue in Organ Bath Isolate_Tissue->Mount_Tissue Equilibration Equilibrate Tissue Mount_Tissue->Equilibration Baseline Establish Baseline (Carbachol CRC) Equilibration->Baseline Incubation Incubate with Test Compound (Vehicle, this compound, Atropine, Fexofenadine) Baseline->Incubation Post_Incubation Post-Incubation (Carbachol CRC) Incubation->Post_Incubation Analyze_Data Analyze Concentration- Response Curves Post_Incubation->Analyze_Data Determine_Potency Determine Potency (pA2) and Characterize Antagonism Analyze_Data->Determine_Potency Decision_Tree Observe_Effect Observe an effect with this compound Is_Effect_Anticholinergic Is the effect due to anticholinergic activity? Observe_Effect->Is_Effect_Anticholinergic Positive_Control Does a muscarinic antagonist (e.g., Atropine) replicate the effect? Is_Effect_Anticholinergic->Positive_Control Yes Conclusion_H1 Effect is likely due to H1 Receptor Antagonism Is_Effect_Anticholinergic->Conclusion_H1 No Negative_Control Does a selective H1 antagonist (e.g., Fexofenadine) NOT cause the effect? Positive_Control->Negative_Control Yes Conclusion_Mixed Effect may have mixed pharmacology. Further investigation needed. Positive_Control->Conclusion_Mixed No Conclusion_Anticholinergic Effect is likely Anticholinergic Negative_Control->Conclusion_Anticholinergic Yes Negative_Control->Conclusion_Mixed No

References

Enhancing the anti-inflammatory effect of Bamipine formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the anti-inflammatory effect of Bamipine formulations. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of formulation and efficacy testing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism and strategies for enhancing its anti-inflammatory properties.

General Knowledge

???+ question "What is the primary anti-inflammatory mechanism of this compound?"

???+ question "Beyond H1 receptor antagonism, what other pathways could be targeted to enhance this compound's effects?"

Formulation Development

???+ question "My this compound topical formulation is showing physical instability (e.g., phase separation, crystallization). What are the common causes?"

???+ question "How can I improve the solubility and skin penetration of this compound in a topical formulation?"

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during experimentation.

Troubleshooting In Vitro Anti-Inflammatory Assays

Problem Potential Cause(s) Suggested Solution(s)
High variability in cytokine (e.g., TNF-α, IL-6) measurements between replicate wells. 1. Inconsistent cell seeding density.2. Uneven stimulation with inflammatory agents (e.g., LPS).3. Pipetting errors during sample collection or assay setup.4. Edge effects in the culture plate.1. Ensure a single-cell suspension before seeding; perform cell counts accurately.2. Mix stimulant solution thoroughly before adding to wells.3. Use calibrated pipettes; change tips for each replicate.4. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No significant inhibition of inflammation observed with the this compound formulation. 1. This compound concentration is too low.2. Poor release of this compound from the formulation vehicle.3. The chosen in vitro model or stimulus is not relevant to this compound's mechanism.4. Degradation of this compound in the culture medium.[1]1. Perform a dose-response curve to determine the optimal concentration.2. Conduct in vitro release testing (IVRT) to confirm the formulation releases the drug.3. This compound is an H1 antagonist; ensure the model involves histamine-related pathways or use a broader inflammatory stimulus.4. Check the stability of this compound under assay conditions (37°C, CO2).[2] Consider preparing fresh solutions.
Control drug (e.g., Dexamethasone) shows weak or no effect. 1. The control drug has degraded.2. The concentration used is inappropriate for the specific cell type or assay.3. The cells have become resistant or are of a high passage number.1. Use a fresh stock of the control drug.2. Verify the effective concentration from literature or preliminary experiments.3. Use low-passage cells and ensure they are healthy and responsive before the main experiment.

Troubleshooting Topical Formulation Manufacturing

Problem Potential Cause(s) Suggested Solution(s)
Final product viscosity is inconsistent between batches. 1. Minor variations in the concentration of thickening agents.2. Inconsistent mixing speeds, duration, or shear forces applied.3. Fluctuations in heating and cooling rates during manufacturing.[3]1. Precisely weigh all components, especially viscosity-modifying agents.2. Standardize and validate all mixing parameters for each batch scale.[3]3. Implement strict temperature control protocols with defined heating and cooling profiles.[3]
Crystals or grittiness detected in the cream/ointment. 1. API concentration exceeds its solubility limit in the formulation.2. API precipitation due to temperature changes ("shock cooling").3. Incompatible excipients causing the API to crash out of solution.1. Re-evaluate the formulation to ensure the API is well below its saturation point at storage temperatures.2. Employ a controlled, gradual cooling process. Rapid cooling can increase the risk of crystallization.[3]3. Conduct thorough excipient compatibility studies during pre-formulation.
Microbial contamination found during stability testing. 1. Ineffective preservative system.2. Contamination of raw materials.3. Non-sterile manufacturing environment.1. Perform preservative efficacy testing (PET) with different preservative systems and concentrations.2. Test all raw materials for bioburden before use.3. Ensure adherence to GMP guidelines for manufacturing semi-solid dosage forms.[4]

Section 3: Experimental Protocols & Data

This section provides detailed methodologies for key experiments and illustrative data.

Protocol 1: In Vitro Cytokine Release Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of a this compound formulation to inhibit the release of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media until they reach 80% confluency.

  • Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 2 hours with various concentrations of the this compound formulation (and a vehicle control). Include a positive control group treated with Dexamethasone (1 µM).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated vehicle control.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This protocol evaluates the acute anti-inflammatory effect of a topical this compound formulation in a rodent model.[5]

Methodology:

  • Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6): Normal Control, Vehicle Control, Test Formulation (this compound), and Standard Control (e.g., topical Diclofenac gel).

  • Formulation Application: One hour before inducing inflammation, apply a fixed amount (e.g., 50 mg) of the assigned topical formulation to the plantar surface of the left hind paw of each rat.

  • Inflammation Induction: Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the same paw.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[5]

Illustrative Data Tables

Table 1: In Vitro Inhibition of TNF-α Release by this compound Formulations

FormulationThis compound Conc. (µM)TNF-α Release (pg/mL)% Inhibition
Vehicle Control (LPS)01520 ± 850%
This compound in Solution101050 ± 6230.9%
This compound in Solution50680 ± 4555.3%
Enhanced Formulation A (Nanoemulsion) 10 810 ± 51 46.7%
Enhanced Formulation A (Nanoemulsion) 50 430 ± 33 71.7%
Dexamethasone (1 µM)N/A250 ± 2183.6%

Table 2: Effect of Topical this compound Formulations on Carrageenan-Induced Paw Edema in Rats (at 3 hours)

GroupPaw Edema Volume (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.070%
Standard this compound Cream (2%)0.62 ± 0.0527.1%
Enhanced Formulation B (Penetration Enhancer) 0.45 ± 0.04 47.1%
Diclofenac Gel (1%)0.38 ± 0.0355.3%

Section 4: Visualizations (Diagrams & Workflows)

This section provides visual aids to understand key pathways and processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus H1R H1 Receptor PLC PLC H1R->PLC Activates IKK IKK PLC->IKK Activates NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB DNA Gene Transcription NFkB->DNA Translocates & Binds DNA Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6) DNA->Cytokines Upregulates Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks

This compound's Anti-inflammatory Signaling Pathway

G F1 Step 1: Formulation Design - Select Vehicle & Excipients - Choose Delivery System (e.g., Nanoemulsion) - Pre-formulation Studies F2 Step 2: Formulation Preparation - Control Critical Parameters (Temp, Mixing, pH) F1->F2 F3 Step 3: Physicochemical Characterization - Viscosity, pH, Particle Size - Drug Content, Homogeneity F2->F3 F4 Step 4: Stability Testing - Accelerated & Long-Term - Assess Physical & Chemical Stability F3->F4 T1 Step 5: In Vitro Release Testing (IVRT) - Using Franz Diffusion Cells F4->T1 If Stable T2 Step 6: In Vitro Efficacy Testing - Cytokine Release Assays - Enzyme Inhibition (COX/LOX) Assays T1->T2 T3 Step 7: Ex Vivo Permeation Testing - Using Human/Animal Skin Explants T2->T3 T4 Step 8: In Vivo Efficacy Testing - Animal Models (e.g., Paw Edema) - Assess Reduction in Inflammation T3->T4 T5 Step 9: Data Analysis & Optimization T4->T5 T5->F1 Iterate/Optimize

Workflow for Developing and Testing this compound Formulations

G Start Problem: Formulation Instability (e.g., Phase Separation) Check_Chem Chemical Degradation? Start->Check_Chem Check_Phys Physical Instability? Start->Check_Phys Cause_Hydrolysis Cause: Hydrolysis / Oxidation? Check_Chem->Cause_Hydrolysis Yes Cause_Excipient Cause: Excipient Incompatibility? Check_Chem->Cause_Excipient Yes Cause_Process Cause: Incorrect Process Parameters? Check_Phys->Cause_Process Yes Cause_Solubility Cause: API Crystallization? Check_Phys->Cause_Solubility Yes Sol_Antioxidant Solution: - Add Antioxidants - Adjust pH - Use Anhydrous Base Cause_Hydrolysis->Sol_Antioxidant Sol_Excipient Solution: - Perform Compatibility Studies - Replace Excipient Cause_Excipient->Sol_Excipient Sol_Process Solution: - Optimize Temp, Mixing Speed - Validate Process Cause_Process->Sol_Process Sol_Solubility Solution: - Add Co-solvents - Reduce API Concentration - Use Solubilizers Cause_Solubility->Sol_Solubility

Troubleshooting Logic for Formulation Instability

References

Addressing batch-to-batch variability of Bamipine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential issues related to the batch-to-batch variability of Bamipine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antihistamine that functions as a histamine (B1213489) H1 receptor antagonist.[][2] Its primary mechanism of action involves competitively blocking the binding of histamine to H1 receptors, thereby mitigating allergic responses such as itching and swelling.[][2] It also possesses some anticholinergic properties.[] this compound is primarily used in topical formulations as an antipruritic agent.[3]

Q2: We are observing inconsistent results in our assays between different batches of this compound. What could be the cause?

Batch-to-batch variability in pharmaceutical compounds can stem from several factors.[4][5] For a compound like this compound, potential causes include:

  • Variations in Purity and Impurity Profile: Differences in the manufacturing process can lead to varying levels and types of impurities.[6] For piperidine-containing compounds like this compound, specific synthesis-related impurities could be a concern.[7]

  • Physicochemical Differences: Polymorphism, where a compound exists in different crystalline forms, can affect solubility and bioavailability.[4] Variations in particle size can also impact the performance of the active pharmaceutical ingredient (API).[6]

  • Formulation inconsistencies (for topical products): For this compound ointments or creams, changes in the formulation's physical properties such as viscosity, pH, and globule size can alter drug release and absorption, leading to variable experimental outcomes.[8][9]

Q3: How can we assess the quality and consistency of a new batch of this compound?

It is crucial to perform quality control tests on each new batch. Recommended analyses include:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are highly effective for determining the purity of antihistamines and identifying any impurities.[2][10]

  • Identity Confirmation: Techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the this compound molecule.

  • Physicochemical Characterization: For solid this compound, Differential Scanning Calorimetry (DSC) can help identify the melting point and detect polymorphism. For topical formulations, it is important to measure properties like pH, viscosity, and particle size of the dispersed phase.[8][11]

Q4: Can the storage conditions of this compound contribute to variability?

Yes, improper storage can lead to degradation of the active compound, resulting in decreased potency and the formation of degradation products. It is essential to store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Stability-indicating analytical methods should be used to assess the impact of storage on the product's quality.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in In-Vitro Assays

You are observing variable efficacy of different this compound batches in your cell-based assays (e.g., histamine receptor binding assays, anti-inflammatory assays).

Potential Cause Troubleshooting Step Recommended Action
Variable Purity/Presence of Impurities The presence of unknown peaks in the chromatogram of a new batch.1. Perform Purity Analysis: Use a validated HPLC or UPLC method to quantify the purity of each batch.[2][10] 2. Identify Impurities: If significant impurities are detected, use LC-MS or GC-MS to identify their structures.[12] 3. Correlate with Activity: Compare the purity data with the observed biological activity to determine if there is a correlation.
Polymorphism Different batches of solid this compound exhibit different dissolution rates or solubility.1. Analyze Crystal Form: Use Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to assess the polymorphic form of the solid this compound.[4] 2. Solubility Testing: Determine the solubility of each batch in your experimental medium.
Degradation of this compound A decrease in the expected biological response over time with the same batch.1. Check Storage Conditions: Ensure the compound is stored as recommended by the supplier. 2. Re-analyze Purity: Use a stability-indicating HPLC method to check for degradation products.
Issue 2: Inconsistent Performance of Topical this compound Formulations

You are experiencing batch-to-batch differences in the in-vivo or ex-vivo performance of this compound cream or ointment (e.g., skin permeation studies, anti-inflammatory models).

Potential Cause Troubleshooting Step Recommended Action
Altered Rheological Properties The cream/ointment from different batches has a noticeably different consistency.1. Measure Viscosity: Use a viscometer to measure and compare the viscosity of each batch.[8] 2. Assess Spreadability: Perform a spreadability test to ensure consistent application properties.
Changes in pH The pH of the formulation varies between batches.1. Measure pH: Use a calibrated pH meter to check the pH of each batch. The pH can affect the ionization state and skin permeability of the drug.[8]
Different Particle/Globule Size Microscopic examination reveals differences in the dispersed phase between batches.1. Microscopic Evaluation: Use light microscopy to visually inspect the formulation for uniformity.[8] 2. Particle Size Analysis: If the API is suspended, use particle size analysis techniques to measure the particle size distribution.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling of this compound by HPLC

This protocol provides a general method for the purity analysis of this compound. Method parameters may need to be optimized for your specific instrument and column.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).[2] The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry based on the absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution. Prepare working standards and samples by diluting the stock solution.

  • Analysis: Inject the standards and samples. Determine the purity by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing the chromatogram to that of a reference standard.

Protocol 2: Characterization of Topical this compound Formulation

This protocol outlines key tests for the quality control of a semi-solid this compound formulation.

  • Visual Inspection: Visually examine the formulation for color, homogeneity, and phase separation.

  • pH Measurement: Disperse 1g of the formulation in 10mL of purified water and measure the pH using a calibrated pH meter.[8]

  • Viscosity Measurement: Use a rotational viscometer with an appropriate spindle to measure the viscosity of the formulation at a controlled temperature.[8]

  • Microscopic Examination: Place a small amount of the formulation on a microscope slide, cover with a coverslip, and examine under a microscope to assess the uniformity of the dispersed phase.[8]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., Itching, Swelling) Ca_PKC->Allergic_Response

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_0 Batch Receipt & Initial Assessment cluster_1 Quality Control Testing cluster_2 Decision & Use A Receive New Batch of this compound B Visual Inspection A->B C Review Certificate of Analysis A->C D Purity Analysis (HPLC/UPLC) B->D C->D E Identity Confirmation (MS/NMR) D->E F Physicochemical Characterization (DSC, pH, Viscosity) D->F G Compare with Reference Standard E->G F->G H Batch Accepted for Experiments G->H Meets Specifications I Batch Rejected - Contact Supplier G->I Does Not Meet Specifications

Caption: Quality Control Workflow for this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results Q1 Is the this compound in solid form or a topical formulation? Start->Q1 Solid Solid this compound Q1->Solid Solid Topical Topical Formulation Q1->Topical Topical Q2_Solid Check Purity & Polymorphism Solid->Q2_Solid Q2_Topical Check Formulation Properties Topical->Q2_Topical Action_Solid Perform HPLC, DSC, XRD. Compare with previous batches. Q2_Solid->Action_Solid Action_Topical Measure Viscosity, pH, Particle Size. Compare with previous batches. Q2_Topical->Action_Topical

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Analysis of Bamipine and Other First-Generation Antihistamines for Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bamipine, a first-generation piperidine (B6355638) H1-antihistamine, against other prominent first-generation antihistamines. The focus is on its efficacy and mechanism of action, particularly in topical formulations, given that this compound is primarily used as an antipruritic ointment with no known oral use.[1] This document is intended to support research and development by presenting available data, outlining experimental methodologies, and visualizing key pathways.

Efficacy and Clinical Use

This compound acts as an H1 antihistamine with anticholinergic properties.[1] It is utilized topically to alleviate itching (pruritus).[1] When applied to the skin, its maximum effect is typically observed between 20 to 60 minutes and can last for up to 48 hours.[1] A key advantage of topical application is that this compound is not absorbed through intact skin in significant amounts, which minimizes systemic side effects commonly associated with first-generation antihistamines.[1]

First-generation antihistamines, as a class, are known for their effectiveness in treating allergic reactions such as urticaria, allergic rhinitis, and conjunctivitis. However, their use is often limited by side effects like sedation, drowsiness, and impaired cognitive functions, which arise from their ability to cross the blood-brain barrier. For topical this compound, these central nervous system effects are rare.[1]

Comparative Data

Direct comparative clinical trial data for this compound against other first-generation antihistamines is limited in publicly available literature. The following tables summarize key characteristics and available data for a selection of first-generation antihistamines to provide a comparative context.

Table 1: General Properties and Use of Selected First-Generation Antihistamines

AntihistamineChemical ClassPrimary Route(s) of AdministrationPrimary Indications
This compound PiperidineTopicalPruritus[1]
Diphenhydramine EthanolamineOral, Topical, InjectableAllergic reactions, insomnia, motion sickness[2]
Chlorpheniramine AlkylamineOralAllergic rhinitis, urticaria
Promethazine PhenothiazineOral, Rectal, InjectableAllergic conditions, nausea/vomiting, motion sickness, sedation[3]

Table 2: H1 Receptor Binding Affinity (Ki in nM) of Selected First-Generation Antihistamines

AntihistamineH1 Receptor Ki (nM)
This compound Data not available
Mepyramine0.28
Diphenhydramine1.1
Clemastine1.3
Promethazine2.2
Triprolidine2.6
Chlorpheniramine3.2
Cyproheptadine3.8
Hydroxyzine21

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various scientific sources and is for comparative purposes. Experimental conditions can influence these values.

Mechanism of Action and Signaling Pathways

This compound, like other first-generation antihistamines, functions by acting as an inverse agonist at the histamine (B1213489) H1 receptor. This action interferes with the effects of histamine, a key mediator in allergic and inflammatory responses. By blocking the H1 receptor, these drugs prevent the downstream signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.

The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules. First-generation antihistamines, including this compound, inhibit this cascade.

H1 Receptor Signaling Pathway and its Inhibition by Antihistamines

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Antihistamine This compound & Other 1st Gen Antihistamines Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_Activation NF-κB Activation Ca_Release->NFkB_Activation Contributes to PKC->NFkB_Activation Leads to Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Promotes

Caption: H1 receptor signaling pathway and its inhibition by first-generation antihistamines.

Experimental Protocols

The efficacy of antihistamines is evaluated through various preclinical and clinical experimental models. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a drug to a specific receptor.

  • Objective: To quantify the affinity of an antihistamine for the H1 receptor, typically expressed as the inhibition constant (Ki).

  • Materials:

    • Cell membranes expressing the human H1 receptor.

    • A radiolabeled ligand that binds to the H1 receptor (e.g., [³H]mepyramine).

    • The test antihistamine compound.

    • A buffer solution.

    • A filtration apparatus and scintillation counter.

  • Method:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antihistamine.

    • The mixture is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Test

This in vivo method assesses the ability of an antihistamine to suppress the cutaneous reaction to histamine in human subjects.

  • Objective: To measure the in vivo efficacy of an antihistamine by quantifying the reduction in wheal (swelling) and flare (redness) size after histamine administration.

  • Materials:

    • Histamine solution (e.g., histamine phosphate).

    • Skin prick test lancets or intradermal injection equipment.

    • A transparent ruler or digital imaging system to measure the wheal and flare areas.

    • The test antihistamine (administered orally or topically) and a placebo.

  • Method:

    • Baseline histamine-induced wheal and flare responses are measured on the subject's forearm.

    • The subject is administered the test antihistamine or a placebo in a double-blind, randomized manner.

    • At specified time points after drug administration, the histamine challenge is repeated.

    • The areas of the resulting wheal and flare are measured.

    • The percentage of suppression of the wheal and flare areas by the antihistamine compared to placebo is calculated.

Workflow for a Histamine-Induced Wheal and Flare Suppression Study

Wheal_Flare_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Histamine_Test Baseline Histamine Test (Wheal & Flare Measurement) Informed_Consent->Baseline_Histamine_Test Randomization Randomization Baseline_Histamine_Test->Randomization Drug_Administration Drug Administration (Antihistamine or Placebo) Randomization->Drug_Administration Post_Dose_Histamine_Tests Post-Dose Histamine Tests (Multiple Time Points) Drug_Administration->Post_Dose_Histamine_Tests Measure_Wheal_Flare Measure Wheal & Flare Areas Post_Dose_Histamine_Tests->Measure_Wheal_Flare Calculate_Suppression Calculate % Suppression Measure_Wheal_Flare->Calculate_Suppression Statistical_Analysis Statistical Analysis Calculate_Suppression->Statistical_Analysis Report_Results Report Results Statistical_Analysis->Report_Results

Caption: A typical workflow for a clinical study evaluating wheal and flare suppression.

Conclusion

This compound is a first-generation H1-antihistamine primarily used in topical formulations for its antipruritic effects. Its efficacy is attributed to the local blockade of H1 receptors, with the significant advantage of minimal systemic absorption and, therefore, a lower incidence of the sedative side effects that characterize other first-generation antihistamines. While direct comparative efficacy data for this compound against other first-generation antihistamines are scarce, its established topical use suggests a favorable risk-benefit profile for localized allergic skin reactions. Further research, particularly head-to-head clinical trials evaluating the antipruritic efficacy of topical this compound against other topical and oral antihistamines, would be beneficial to more precisely position it within the therapeutic landscape.

References

A Comparative Analysis of Bamipine and Diphenhydramine in a Histamine-Induced Pruritus Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antihistaminic agents bamipine and diphenhydramine (B27), with a focus on their efficacy in a histamine-induced pruritus model. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of their mechanisms of action, supported by experimental data and detailed protocols.

Mechanism of Action

Both this compound and diphenhydramine are first-generation H1 antihistamines.[1] Their primary mechanism of action involves competitive antagonism of histamine (B1213489) H1 receptors.[2][3] Histamine, a key mediator in allergic reactions, is released from mast cells and basophils, leading to symptoms such as itching, swelling, and redness.[2] By blocking H1 receptors, these drugs prevent histamine from exerting its effects, thereby mitigating allergic symptoms.[2] Diphenhydramine is known to readily cross the blood-brain barrier, leading to sedative effects due to its action on H1 receptors in the central nervous system.[1] Both this compound and diphenhydramine also possess anticholinergic properties.[1][2]

Experimental Data

A study conducted by Milsmann et al. (1985) provides a direct comparison of the topical antipruritic effects of this compound and diphenhydramine in a histamine-induced pruritus model in human volunteers. The key findings are summarized in the table below.

TreatmentConcentrationTime PointItch Severity Reduction (vs. Placebo)Itch Duration ReductionPain Intensity Reduction
This compound Gel 20 mg/g30 minutesStatistically SignificantNot SignificantNot Significant
60 minutesNot SignificantNot SignificantNot Significant
Diphenhydramine Lotion Not Specified30 minutesStatistically SignificantStatistically SignificantNot Specified
60 minutesStatistically SignificantStatistically SignificantNot Specified

Data extracted from a summary of Milsmann E et al. Dermatologica 1985; 170: 230-234.[4]

The study indicates that while both drugs show efficacy in reducing histamine-induced itch, diphenhydramine lotion demonstrated a more sustained and comprehensive effect, reducing both the severity and duration of pruritus at both 30 and 60 minutes post-application.[4] this compound gel showed a significant reduction in itch severity only at the 30-minute time point.[4]

Experimental Protocols

Histamine-Induced Pruritus Model in Human Volunteers (based on Milsmann et al., 1985)

Objective: To assess the antipruritic efficacy of topically applied antihistamines against histamine-induced itch.

Subjects: 12 healthy volunteers.

Pruritus Induction: An intracutaneous injection of 2 µg of histamine was administered to induce pruritus.[4]

Treatment Application: The following preparations were applied to the skin of the volunteers:

  • This compound gel (20 mg/g)

  • Diphenhydramine lotion

  • Other antihistamine preparations (clemastine, dimetindene, etc.)

  • Placebo[4]

Efficacy Assessment: The severity and duration of itch, as well as pain intensity, were evaluated at 30 and 60 minutes following treatment application. Statistical analysis was performed to compare the effects of the active treatments against the placebo.[4]

Below is a generalized experimental workflow for a preclinical pruritus model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_acclimatization Animal Acclimatization shaving Shaving of Injection Site animal_acclimatization->shaving habituation Habituation to Observation Chambers shaving->habituation drug_admin Test Compound Administration (e.g., this compound or Diphenhydramine) habituation->drug_admin pruritus_induction Pruritus Induction (e.g., Intradermal Histamine or Compound 48/80) drug_admin->pruritus_induction behavioral_obs Behavioral Observation (Recording of Scratching Bouts) pruritus_induction->behavioral_obs data_analysis Data Analysis (Quantification of Scratching) behavioral_obs->data_analysis stat_analysis Statistical Analysis data_analysis->stat_analysis

Generalized Experimental Workflow for a Preclinical Pruritus Model.

Signaling Pathways in Pruritus

Pruritus is mediated through two primary pathways: histaminergic and non-histaminergic. As H1 receptor antagonists, this compound and diphenhydramine primarily target the histaminergic pathway.

Histaminergic Pruritus Signaling Pathway

G cluster_cell Mast Cell cluster_neuron Sensory Neuron allergen Allergen histamine_release Histamine Release allergen->histamine_release h1r H1 Receptor histamine_release->h1r Histamine gq11 Gq/11 h1r->gq11 plc PLC gq11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release trpv1 TRPV1 Activation ca_release->trpv1 action_potential Action Potential trpv1->action_potential itch_sensation Itch Sensation (Signal to CNS) action_potential->itch_sensation This compound This compound / Diphenhydramine This compound->h1r Antagonism

Simplified Histaminergic Pruritus Signaling Pathway.

In the histaminergic pathway, histamine released from mast cells binds to H1 receptors on sensory neurons.[5][6] This activates a Gq/11 protein, which in turn activates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, which leads to the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, generating an action potential that is transmitted to the central nervous system and perceived as itch.[5][6] this compound and diphenhydramine act by blocking the initial step of this cascade at the H1 receptor.

Non-Histaminergic Pruritus Signaling Pathway

It is important to note that many forms of chronic pruritus are non-histaminergic and therefore less responsive to antihistamines.[6] This pathway involves mediators like proteases that activate Protease-Activated Receptor 2 (PAR2) on sensory neurons.[7][8][9]

G cluster_source Pruritogen Source cluster_neuron Sensory Neuron protease Proteases (e.g., from Cowhage) par2 PAR2 protease->par2 Activation gq11 Gq/11 par2->gq11 plc PLC gq11->plc trpa1_v1 TRPA1/TRPV1 Activation plc->trpa1_v1 action_potential Action Potential trpa1_v1->action_potential itch_sensation Itch Sensation (Signal to CNS) action_potential->itch_sensation

Simplified Non-Histaminergic Pruritus Signaling Pathway via PAR2.

In this pathway, proteases cleave and activate PAR2, which also signals through Gq/11 and PLC to activate downstream ion channels like TRPA1 and TRPV1, leading to the sensation of itch.[5] Antihistamines like this compound and diphenhydramine are not effective in blocking this pathway.

References

Validating Bamipine's H1 Receptor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the histamine (B1213489) H1 receptor selectivity of Bamipine, a first-generation antihistamine. By objectively comparing its performance with other first and second-generation antihistamines, this document aims to provide researchers, scientists, and drug development professionals with a clear perspective on this compound's pharmacological profile. The information presented is supported by experimental data and detailed methodologies to facilitate further investigation.

Executive Summary

This compound is a first-generation piperidine (B6355638) H1-antihastamine used to treat allergic conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria. Like other first-generation antihistamines, it is known to possess anticholinergic properties.[1] While specific quantitative data on its binding affinity for the H1 receptor and various off-target receptors is limited in publicly available literature, its classification as a first-generation agent suggests a lower selectivity profile compared to second-generation antihistamines. First-generation antihistamines are known to interact with muscarinic, serotonergic, and alpha-adrenergic receptors, which can lead to side effects like sedation, dry mouth, and dizziness.[2][3] In contrast, second-generation antihistamines are designed to be more selective for the peripheral H1 receptor and have a reduced capacity to cross the blood-brain barrier, resulting in a more favorable side-effect profile.[2]

Comparative Analysis of Receptor Binding Affinities

To contextualize the selectivity of this compound, the following table summarizes the binding affinities (Ki values in nM) of several first and second-generation antihistamines for the histamine H1 receptor and key off-target receptors. A lower Ki value indicates a higher binding affinity.

DrugGenerationChemical ClassH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
This compound First Piperidine Data Not Available Data Not Available
DiphenhydramineFirstEthanolamine1.1130 (M1), 220 (M2), 190 (M3)
ChlorpheniramineFirstAlkylamine3.21,600
HydroxyzineFirstPiperazine211,000
ClemastineFirstEthanolamine1.3-
PromethazineFirstPhenothiazine2.2-
CyproheptadineFirstPiperidine3.8-
CetirizineSecondPiperazine2.5>10,000
LevocetirizineSecondPiperazine3>10,000
LoratadineSecondPiperidine27>10,000
DesloratadineSecondPiperidine0.4>10,000
FexofenadineSecondPiperidine10>10,000

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.[4]

Experimental Protocols

The determination of receptor binding affinity is crucial for validating the selectivity of a compound. The following are detailed methodologies for key experiments used to characterize H1 receptor antagonists.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Biological Material: Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[4]

  • Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine.[4]

  • Test Compound: The antihistamine of interest (e.g., this compound).[4]

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.[4]

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Culture cells expressing the H1 receptor and prepare cell membranes through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Histamine-Induced Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the intracellular calcium release triggered by histamine, a key event in the H1 receptor signaling pathway.

Objective: To determine the functional potency (IC50) of a test compound in blocking H1 receptor-mediated signaling.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-Sensitive Fluorescent Dye: (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine: As the agonist.

  • Test Compound: The antihistamine of interest.

  • Fluorescence Plate Reader: With an injection system.

Procedure:

  • Cell Culture: Plate the H1 receptor-expressing cells in a black, clear-bottom multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Incubation with Antagonist: Add varying concentrations of the test compound to the wells and incubate.

  • Agonist Stimulation: Inject a fixed concentration of histamine into the wells to stimulate the H1 receptors.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

Data Analysis:

  • Plot the fluorescence response against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the H1 receptor signaling pathway, the experimental workflow for determining H1 receptor selectivity, and the logical relationship of this compound's selectivity profile.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Allergic Reaction) DAG->Cellular_Response Ca_release->Cellular_Response

Histamine H1 Receptor Signaling Pathway

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 Functional Assay (Calcium Mobilization) Membrane_Prep Membrane Preparation (H1 Receptor Source) Incubation Incubation (Radioligand + Competitor) Membrane_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (Calculate Ki) Quantification->Data_Analysis Cell_Culture Cell Culture (H1 Receptor Expressing Cells) Dye_Loading Dye Loading (Calcium-sensitive dye) Cell_Culture->Dye_Loading Antagonist_Incubation Incubation with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Histamine Stimulation Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Fluorescence Measurement Agonist_Stimulation->Fluorescence_Measurement Functional_Analysis Data Analysis (Calculate IC50) Fluorescence_Measurement->Functional_Analysis

Experimental Workflow for H1 Selectivity

Selectivity_Profile cluster_targets Receptor Interactions This compound This compound (First-Generation Antihistamine) H1 H1 Receptor (Primary Target) This compound->H1 High Affinity (Antihistamine Effect) Muscarinic Muscarinic Receptors This compound->Muscarinic Moderate to High Affinity (Anticholinergic Side Effects) Serotonergic Serotonergic Receptors This compound->Serotonergic Potential Interaction (Contributes to Side Effects) Adrenergic Adrenergic Receptors This compound->Adrenergic Potential Interaction (Contributes to Side Effects)

This compound's Expected Selectivity Profile

Conclusion

Validating the H1 receptor selectivity of this compound requires direct experimental evidence of its binding affinities for the H1 receptor and a panel of off-target receptors. Based on its classification as a first-generation antihistamine, it is anticipated to exhibit lower selectivity compared to second-generation agents. The provided experimental protocols for radioligand binding and functional assays offer a robust framework for researchers to quantitatively determine this compound's selectivity profile and compare it to other antihistamines. This data is essential for a comprehensive understanding of its pharmacological effects and potential side effects, and for guiding future drug development efforts.

References

Comparative Analysis of Bamipine and Second-Generation Antihistamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the first-generation antihistamine Bamipine and several second-generation antihistamines. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor affinity, clinical efficacy, and side effect profiles. While quantitative data for this compound is limited due to the age of available literature, this guide leverages its classification as a first-generation agent to draw comparisons with the extensively studied second-generation compounds.

Mechanism of Action and Receptor Selectivity

Antihistamines exert their effects primarily by acting as inverse agonists at the histamine (B1213489) H1 receptor. Upon binding, they stabilize the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms. A key differentiator between generations of antihistamines is their selectivity for the H1 receptor and their ability to cross the blood-brain barrier.

This compound , as a first-generation antihistamine, is known to be non-selective, exhibiting affinity for not only histamine H1 receptors but also for other receptors, such as muscarinic acetylcholine (B1216132) receptors. This lack of selectivity is responsible for the anticholinergic side effects commonly associated with older antihistamines. Furthermore, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to central nervous system (CNS) effects like sedation.[1]

Second-generation antihistamines , in contrast, are designed to be more selective for peripheral H1 receptors and are less lipophilic.[1] Many are also substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively removes them from the CNS.[1] This results in a significantly lower incidence of sedative and anticholinergic side effects.[1]

Quantitative Comparison of Performance

The following tables summarize key quantitative data from various experimental and clinical studies, providing a basis for comparing the performance of this compound (as a representative first-generation antihistamine) and several second-generation antihistamines.

Table 1: Receptor Binding Affinity

Lower Ki values indicate higher binding affinity.

DrugGenerationH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM) / pA2
This compound FirstData not availableData not available
Diphenhydramine (B27) First16[1]130 (M1), 220 (M2), 190 (M3)[1] / pA2 = 6.2[2][3]
Cetirizine (B192768) Second6[4][5]>10,000[1] / No effect[2][3][6]
Levocetirizine (B1674955) Second3[4][5]>10,000[1]
Loratadine (B1675096) Second27[1]>10,000[1] / No effect[2][3]
Desloratadine (B1670295) Second0.4[1]>10,000[1] / pA2 = 6.4[2][3]
Fexofenadine (B15129) Second10[1]>10,000[1] / No effect[2][3][6]
Bilastine (B1667067) SecondData not availableData not available

Table 2: Clinical Efficacy in Chronic Spontaneous Urticaria (CSU)

DrugGenerationMean Reduction in Urticaria Activity Score (UAS7)
This compound FirstData from modern clinical trials not available
Bilastine Second86%[7]
Fexofenadine Second77%[7]
Levocetirizine Second68%[7]
Cetirizine SecondUp-dosing effective in 53.8% of non-responsive patients[8]
Olopatadine (B1677272) SecondRanked first for all efficacy outcomes in a network meta-analysis[9]

Table 3: Central Nervous System (CNS) Effects

DrugGenerationBrain H1 Receptor Occupancy (%)Sedation Potential
This compound FirstHigh (expected)Sedative
Ketotifen (First-gen) First~50%Sedative
Cetirizine Second12.6% (10 mg), 25.2% (20 mg)[4]Less-sedating
Loratadine Second13.8%[10]Non-sedating
Desloratadine Second6.47%[10]Non-sedating
Fexofenadine Second<20% (expected)Non-sedating
Olopatadine Second~20-30%Less-sedating

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of antihistamines for histamine H1 and muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human H1 receptors expressed in HEK293 cells or muscarinic receptors from bovine cerebral cortex) are prepared through homogenization and centrifugation.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1 receptors or [³H]-quinuclidinyl benzilate for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test antihistamine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Functional Assay for Anticholinergic Activity (pA2 Determination)

Objective: To assess the functional antagonist potency of antihistamines at muscarinic receptors.

Methodology:

  • Tissue Preparation: An isolated tissue preparation containing smooth muscle that contracts in response to muscarinic agonists, such as guinea pig trachealis muscle, is mounted in an organ bath containing a physiological salt solution at 37°C.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed, and a known concentration of the antihistamine is added to the organ bath and allowed to equilibrate with the tissue.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the muscarinic agonist is generated in the presence of the antihistamine.

  • Data Analysis (Schild Plot): The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the resulting regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[2][3][11]

Histamine-Induced Wheal and Flare Inhibition Assay

Objective: To evaluate the in vivo efficacy and duration of action of antihistamines.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.

  • Baseline Measurement: A baseline skin reaction is induced by a skin prick test with a standard concentration of histamine (e.g., 100 mg/mL) on the forearm. The resulting wheal and flare areas are measured after a set time (e.g., 15 minutes).

  • Drug Administration: Subjects are administered a single oral dose of the antihistamine or placebo in a double-blind, crossover design.

  • Post-Dose Measurements: Histamine skin prick tests are repeated at various time points after drug administration (e.g., 1.5, 4, 8, 12, and 24 hours).[12]

  • Data Analysis: The areas of the wheal and flare at each time point are measured and compared to the baseline and placebo responses. The percentage inhibition of the wheal and flare is calculated. The onset of action is determined as the first time point with significant inhibition compared to placebo, and the duration of action is assessed by the inhibition at 24 hours.[12][13]

Signaling Pathways and Experimental Workflows

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Activates Antihistamine Antihistamine (Inverse Agonist) H1R_inactive H1 Receptor (Inactive) Antihistamine->H1R_inactive Stabilizes Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) Ca_release->Allergic_Symptoms Leads to PKC->Allergic_Symptoms Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates Anticholinergic Anticholinergic Drug (e.g., First-Gen Antihistamine) Anticholinergic->M3R Blocks Smooth_Muscle_Contraction Smooth Muscle Contraction, Glandular Secretion Anticholinergic->Smooth_Muscle_Contraction Inhibits Gq_M Gq Protein M3R->Gq_M Activates PLC_M Phospholipase C Gq_M->PLC_M Activates PIP2_M PIP2 PLC_M->PIP2_M Cleaves IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_release_M Ca²⁺ Release IP3_M->Ca_release_M Ca_release_M->Smooth_Muscle_Contraction Leads to Blocked_Response Blocked Response (Dry mouth, etc.)

Caption: Anticholinergic Action at the M3 Muscarinic Receptor.

Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and varying concentrations of Test Antihistamine prep->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter quantify Quantify Radioactivity on Filters filter->quantify analyze Data Analysis: Determine IC50 and Calculate Ki quantify->analyze end End analyze->end

Caption: Experimental Workflow for a Receptor Binding Assay.

Discussion and Conclusion

The comparative analysis reveals a clear distinction between this compound, as a first-generation antihistamine, and the second-generation agents. While both classes of drugs target the H1 receptor, the superior selectivity and reduced CNS penetration of second-generation antihistamines result in a more favorable safety profile, with a significantly lower incidence of sedation and anticholinergic side effects.

Quantitative data on receptor binding affinities highlight this difference. For instance, second-generation antihistamines like cetirizine and fexofenadine show high affinity for the H1 receptor (Ki values of 6 nM and 10 nM, respectively) but negligible affinity for muscarinic receptors (Ki > 10,000 nM).[1][4][5] In contrast, first-generation antihistamines like diphenhydramine have a much higher affinity for muscarinic receptors (Ki in the range of 130-220 nM), explaining their anticholinergic effects.[1] While specific data for this compound is lacking, its classification as a first-generation agent suggests a similar lack of selectivity.

Clinical efficacy data in chronic spontaneous urticaria further supports the use of second-generation antihistamines. Studies have demonstrated significant reductions in urticaria activity scores with agents like bilastine, fexofenadine, and levocetirizine.[7] Network meta-analyses have also been conducted to compare the efficacy of various second-generation antihistamines, with olopatadine showing favorable outcomes.[9]

References

In Vitro Showdown: Bamipine and Hydrocortisone Face Off in Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the anti-inflammatory profiles of active pharmaceutical ingredients is critical. This guide provides an objective in vitro comparison of Bamipine, a first-generation H1 antihistamine, and Hydrocortisone (B1673445), a corticosteroid, detailing their mechanisms of action and effects on key inflammatory mediators. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous first-generation antihistamines to provide a representative comparison against the well-documented effects of hydrocortisone.

Executive Summary

Hydrocortisone exhibits a broad and potent anti-inflammatory effect by directly targeting the transcription of numerous pro-inflammatory genes. Its mechanism involves the glucocorticoid receptor, leading to widespread suppression of cytokine production and inhibition of key inflammatory pathways such as NF-κB. First-generation antihistamines, including this compound, primarily exert their anti-inflammatory effects through the antagonism of the histamine (B1213489) H1 receptor, which can secondarily modulate inflammatory responses. Some evidence also points to H1-receptor-independent mechanisms, such as the inhibition of NF-κB activation, although these effects often require higher concentrations than those needed for histamine blockade.

Comparative Data on In Vitro Anti-Inflammatory Effects

The following tables summarize the in vitro effects of hydrocortisone and first-generation antihistamines on the production of key pro-inflammatory cytokines, TNF-α and IL-6, and the activity of the NF-κB signaling pathway.

AgentTargetCell TypeConcentration% InhibitionReference
Hydrocortisone TNF-α ProductionHuman Mononuclear Cells10⁻⁶ MSignificant Suppression[1]
IL-6 ProductionHuman Mononuclear Cells10⁻⁶ MSignificant Suppression[1]
NF-κB ActivityHuman Mononuclear Cells10⁻⁶ MSuppression[2]
First-Generation Antihistamines (Representative)
ChlorpheniramineNF-κB ActivationHuman Nasal Epithelial Cells10⁻⁵ M - 10⁻⁴ MSignificant Reversal of Histamine-Induced Activation[3]
Diphenhydramine (B27)TNF-α LevelsRat (in vivo)N/ASignificant Reduction[4]
AzelastineTNF-α ReleaseHuman Leukemic Mast Cells (HMC-1)10⁻¹² MDose-dependent inhibition[5]
LoratadineTNF-α, IL-6 ProductionRAW264.7 MacrophagesNot specifiedReduction[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory mechanisms of hydrocortisone and first-generation antihistamines are distinct, targeting different points in the inflammatory cascade.

Hydrocortisone Signaling Pathway

Hydrocortisone, a glucocorticoid, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can act in two primary ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, promoting the transcription of anti-inflammatory genes.

  • Transrepression: The GR complex can directly interact with and inhibit pro-inflammatory transcription factors, most notably NF-κB and AP-1, thereby preventing the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]

Hydrocortisone_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone GR Glucocorticoid Receptor (GR) HC->GR Binds HC_GR HC-GR Complex GR->HC_GR HC_GR_n HC-GR Complex HC_GR->HC_GR_n Translocation NFkB_complex NF-κB/IκB NFkB Active NF-κB NFkB_complex->NFkB Activation IkB IκB NFkB_complex->IkB NFkB_n Active NF-κB NFkB->NFkB_n Translocation GRE Glucocorticoid Response Element (GRE) HC_GR_n->GRE Binds to HC_GR_n->NFkB_n Inhibits Antiinflammatory_Genes Anti-inflammatory Gene Transcription GRE->Antiinflammatory_Genes Promotes Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes Promotes

Caption: Hydrocortisone's anti-inflammatory signaling pathway.
This compound (as a First-Generation H1 Antihistamine) Signaling Pathway

This compound's primary mechanism is the competitive antagonism of the histamine H1 receptor. By blocking histamine's effects, it prevents the downstream signaling that leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This cascade is linked to the activation of the pro-inflammatory transcription factor NF-κB. Some first-generation antihistamines have also been shown to inhibit NF-κB activation through H1-receptor-independent mechanisms, although the precise details of these pathways are less well-defined.[3]

Bamipine_Pathway cluster_cell Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

In Vitro Cytokine Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

  • Cell Culture: Culture a relevant immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs), RAW264.7 murine macrophages, or HMC-1 human mast cells) in appropriate media and conditions until they reach a suitable confluency.

  • Cell Stimulation: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds (this compound or Hydrocortisone) for a specified period (e.g., 1-2 hours).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to induce cytokine production. Include positive (stimulated cells without test compound) and negative (unstimulated cells) controls.

  • Incubation: Incubate the plates for a period sufficient for cytokine accumulation in the supernatant (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the positive control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

NF-κB Activity Assay (Reporter Gene Assay)

This protocol describes a common method to measure the effect of a compound on NF-κB transcriptional activity.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.

  • Treatment: Seed the transfected cells in 96-well plates. Pre-treat the cells with different concentrations of this compound or Hydrocortisone for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Incubation: Incubate the cells for a period that allows for reporter gene expression (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, Macrophages) Pre_treatment 2. Pre-treatment with This compound or Hydrocortisone Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS, TNF-α) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Cytokine_Assay 5a. Cytokine Measurement (ELISA) Incubation->Cytokine_Assay NFkB_Assay 5b. NF-κB Activity Assay (Reporter Assay) Incubation->NFkB_Assay Data_Analysis 6. Data Analysis (% Inhibition, IC50) Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

In vitro evidence clearly demonstrates that hydrocortisone is a potent and broad-acting anti-inflammatory agent, directly intervening in the nuclear signaling of inflammatory gene expression. This compound, as a representative first-generation H1 antihistamine, exerts its anti-inflammatory effects primarily by blocking the action of histamine, with potential for additional, less characterized, H1-receptor-independent effects on inflammatory signaling pathways like NF-κB. While hydrocortisone offers a more direct and powerful suppression of a wide array of inflammatory mediators, the anti-inflammatory properties of this compound may contribute to its therapeutic efficacy in allergic and inflammatory conditions. Further quantitative in vitro studies are warranted to fully elucidate the direct comparative potency and spectrum of anti-inflammatory activity of this compound.

References

A Comparative Guide to Bamipine Quantification: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bamipine, a histamine (B1213489) H1 receptor antagonist, is crucial for pharmacokinetic studies, formulation development, and quality control. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific research needs.

Performance Comparison at a Glance

Both HPLC and LC-MS/MS are powerful analytical tools, each with distinct advantages. HPLC is a robust and cost-effective technique suitable for routine analysis and quantification of higher concentration samples. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and the detection of trace levels of the analyte, especially in complex biological matrices.

The choice between these methods depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and budgetary considerations.

Data Presentation: Method Validation Parameters

The following table summarizes the key performance parameters for both a published HPLC method and a representative LC-MS/MS method for the quantification of this compound.

ParameterHPLC MethodRepresentative LC-MS/MS Method
Linearity Range Wide range suitable for pharmaceutical formulationsWide dynamic range, excellent for low concentrations in biological fluids
Limit of Detection (LOD) Typically in the µg/mL rangeSub-ng/mL to pg/mL range
Limit of Quantification (LOQ) Typically in the µg/mL rangeng/mL to pg/mL range
Accuracy (% Recovery) High (typically 98-102%)High (typically 85-115% in biological matrix)
Precision (%RSD) Excellent (<2%)Excellent (<15%)
Selectivity Good, but susceptible to interference from co-eluting compoundsExcellent, based on specific mass-to-charge ratio transitions
Run Time ~12 minutes[1]Typically shorter (2-6 minutes)[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the HPLC method and a typical LC-MS/MS method.

This compound HPLC Method Protocol

This protocol is based on a published method for the determination of this compound in pharmaceutical formulations.[1][4]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Spectrophotometric Detector

  • C-2, 5 µm, 250 x 4.6 mm ID (Lichrosorb RP-2) column[1][4]

Chromatographic Conditions:

Sample Preparation:

  • For pharmaceutical preparations, a portion of the ground tablets or liquid formulation is dissolved in 95% ethanol.[4]

  • The solution is sonicated and shaken to ensure complete dissolution of the active ingredient.[4]

  • Appropriate dilutions are made with acetonitrile to bring the concentration within the calibration range.[4]

  • The final solution is filtered through a 0.5 µm filter before injection.[4]

Representative this compound LC-MS/MS Method Protocol

This protocol outlines a typical LC-MS/MS method for the quantification of a small molecule like this compound in a biological matrix (e.g., plasma), based on common practices in the field.[2][3][5]

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase column with smaller particle sizes (e.g., 2.5-5 µm).[2]

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Total Run Time: 2 - 6 minutes.[2][3]

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined and optimized.

Sample Preparation (Plasma):

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE with a suitable organic solvent or SPE using an appropriate cartridge is performed.[2]

  • The extracted sample is evaporated to dryness and reconstituted in the mobile phase before injection.

Mandatory Visualizations

To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Pharmaceutical Formulation dissolve Dissolve in Ethanol start->dissolve sonicate Sonicate & Shake dissolve->sonicate dilute Dilute with Acetonitrile sonicate->dilute filter Filter (0.5 µm) dilute->filter hplc HPLC System filter->hplc detector UV Detector (251 nm) hplc->detector data Data Acquisition & Analysis detector->data caption Figure 1. Experimental workflow for this compound analysis using HPLC.

Caption: Figure 1. Experimental workflow for this compound analysis using HPLC.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Plasma Sample extract Protein Precipitation / LLE / SPE start->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC System reconstitute->lc ms Tandem Mass Spectrometer (MRM) lc->ms data Data Acquisition & Analysis ms->data caption Figure 2. Typical experimental workflow for this compound analysis using LC-MS/MS.

Caption: Figure 2. Typical experimental workflow for this compound analysis using LC-MS/MS.

References

Reproducibility of Bamipine's Sedative Effects in Different Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative effects of Bamipine, a first-generation antihistamine, and its reproducibility across different animal strains. Due to a notable lack of publicly available quantitative data on the sedative effects of this compound in animal models, this guide will leverage data from other first-generation antihistamines and alternative sedative agents to provide a framework for understanding the potential variability in its effects. This guide also presents detailed experimental protocols and signaling pathways to aid in the design and interpretation of preclinical sedative studies.

Understanding the Sedative Action of this compound

This compound, as a first-generation antihistamine, exerts its sedative effects primarily through its ability to cross the blood-brain barrier and act as an antagonist at histamine (B1213489) H1 receptors in the central nervous system (CNS).[1] Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness. By blocking H1 receptors, this compound inhibits the wakefulness-promoting signals of histamine, leading to sedation.[1]

Comparative Analysis of Sedative Effects

While specific quantitative data for this compound's sedative effects in different animal strains is not available in the public domain, studies on other sedative drugs demonstrate significant variability in response across different strains of the same species. This highlights the critical importance of strain selection in preclinical sedative effect assessments.

Strain-Dependent Sedative Effects of Alternative Drugs

To illustrate the potential for strain-dependent variability in the sedative effects of centrally-acting drugs, the following tables summarize data from studies comparing other sedative agents in different mouse strains.

Table 1: Comparison of Ketamine/Xylazine Anesthetic Effects in Different Mouse Strains

ParameterAnimal StrainKetamine (100 mg/kg) + Xylazine (10 mg/kg)Etomidate (20 mg/kg) + Xylazine (10 mg/kg)
Surgical Anesthesia Achievement (%) Crl:CD1(ICR)4%44%
C57BL/6NCrl18%94%
BALB/cJ4%44%
NU/J4%44%
Hyperexcitement Response (%) Crl:CD1(ICR)15%9%
C57BL/6NCrl0%29%
BALB/cJ33%79%
NU/J0%87%

Data sourced from a study comparing ketamine-xylazine and etomidate-xylazine anesthesia in four mouse strains.[2]

Table 2: Comparison of Diazepam's Sedative Effects in Different Mouse Strains

ParameterAnimal StrainDiazepam (1 mg/kg)Diazepam (3 mg/kg)
Locomotor Activity (Effect) C57BL/6NStrong sedative effectStrong sedative effect
Locomotor Activity (Effect) BALB/cActivating and anxiolyticSlight sedative, anxiolytic

Data sourced from a study on the differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice.[3]

These data clearly demonstrate that the sedative and other behavioral effects of drugs can vary significantly depending on the genetic background of the animal strain. For instance, C57BL/6NCrl mice were more susceptible to the anesthetic effects of both ketamine/xylazine and etomidate/xylazine compared to other strains.[2] Similarly, the response to diazepam differed markedly between C57BL/6N and BALB/c mice, with the former showing sedation and the latter showing activation at a lower dose.[3]

Experimental Protocols for Assessing Sedation

Accurate and reproducible assessment of sedation in animal models is crucial. The Open Field Test is a widely used method to evaluate locomotor activity and anxiety-like behaviors, which can be indicative of sedation.

Open Field Test Protocol

Objective: To assess spontaneous locomotor activity and exploratory behavior as an indirect measure of sedation. A reduction in movement and exploration is generally correlated with a sedative effect.

Apparatus:

  • A square or circular arena with walls to prevent escape. A common size for mice is 40x40x30 cm.

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software (e.g., EthoVision, ANY-maze) for data analysis.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Habituation (Optional): Some protocols include a habituation session in the open field arena on a day prior to testing to reduce novelty-induced anxiety.

  • Drug Administration: Administer this compound or the comparator drug at the desired dose and route. The timing between administration and testing should be consistent and based on the drug's pharmacokinetic profile.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a predetermined period, typically 5 to 30 minutes.

  • Data Analysis: The tracking software can analyze various parameters, including:

    • Total distance traveled: A primary indicator of locomotor activity.

    • Time spent in the center vs. periphery: Can indicate anxiety levels, but significant reductions in overall movement suggest sedation.

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

    • Velocity: The speed of movement.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Signaling Pathways and Visualizations

This compound's Mechanism of Action: H1 Receptor Antagonism

The sedative effect of this compound is a direct consequence of its antagonism of the histamine H1 receptor in the central nervous system. The signaling pathway is initiated when histamine, released from histaminergic neurons, binds to H1 receptors on post-synaptic neurons. This binding activates a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation and wakefulness. This compound, by blocking the H1 receptor, prevents this signaling cascade, thus promoting sedation.

Bamipine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates Wakefulness Neuronal Excitation (Wakefulness) Ca2->Wakefulness Leads to PKC->Wakefulness Leads to This compound This compound This compound->H1R Blocks

This compound's antagonistic action on the H1 receptor signaling pathway.
Experimental Workflow for Assessing Sedative Effects

The following diagram illustrates a typical workflow for a preclinical study investigating the sedative effects of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Animal Strain Selection (e.g., C57BL/6, BALB/c) Acclimation Acclimation to Housing (min. 1 week) Animal_Selection->Acclimation Habituation Habituation to Test Room (min. 30 mins) Acclimation->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Open_Field Open Field Test Drug_Admin->Open_Field Data_Collection Video Recording & Automated Tracking Open_Field->Data_Collection Data_Extraction Extraction of Parameters (Distance, Rearing, etc.) Data_Collection->Data_Extraction Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Extraction->Stats Interpretation Interpretation of Results Stats->Interpretation

A standard workflow for evaluating sedative drug effects in rodents.

Conclusion

While direct comparative data on the sedative effects of this compound across different animal strains are currently unavailable, the existing literature on other centrally-acting drugs strongly suggests that such effects are likely to be strain-dependent. Researchers investigating the sedative properties of this compound or other first-generation antihistamines should carefully consider the choice of animal strain, as it can significantly influence the outcome and reproducibility of their findings. The use of standardized and well-defined experimental protocols, such as the open field test, is essential for generating reliable and comparable data. Future studies are warranted to quantitatively assess the sedative profile of this compound in various animal models and to elucidate the genetic factors contributing to inter-strain variability in response to sedative medications.

References

Unveiling the Efficacy of Bamipine: A Comparative Guide to a Hypothetical Double-Blind, Placebo-Controlled Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical double-blind, placebo-controlled research study designed to evaluate the efficacy and safety of bamipine, a first-generation H1-antihistamine. Due to the limited availability of publicly accessible, direct comparative data from such a trial, this document outlines a standardized experimental protocol and presents illustrative data to serve as a framework for future research and drug development in this area.

Mechanism of Action: H1 Receptor Antagonism and Beyond

This compound functions as a competitive antagonist of the histamine (B1213489) H1 receptor.[1] In allergic reactions, histamine is released from mast cells and basophils, binding to H1 receptors on various cells, which leads to the characteristic symptoms of allergies such as itching, swelling, and redness.[1] By blocking these receptors, this compound prevents histamine from exerting its effects, thereby mitigating allergic symptoms.[1]

Beyond simple receptor blockade, the signaling cascade initiated by H1-receptor activation is also inhibited. This includes the interference with the phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathways.[2] Consequently, the activity of the NF-κB immune response transcription factor is reduced, leading to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[2] Furthermore, the inhibition of this pathway can lead to a reduction in intracellular calcium ion concentration, which helps to stabilize mast cells and reduce further histamine release.[2]

Signaling Pathway of this compound's H1-Antihistamine Action

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca2->NFkB PKC->NFkB ProInflammatory Pro-inflammatory Cytokines & Mediators NFkB->ProInflammatory Promotes Expression of Allergic_Symptoms Allergic Symptoms ProInflammatory->Allergic_Symptoms Leads to

This compound's Mechanism of Action

Experimental Protocols

A rigorous double-blind, placebo-controlled study is the gold standard for evaluating the efficacy and safety of a pharmaceutical agent. Below is a detailed methodology for a hypothetical clinical trial of this compound for the treatment of chronic idiopathic urticaria (CIU).

Study Design: A 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants:

  • Inclusion Criteria:

    • Male or female patients aged 18-65 years.

    • Diagnosed with chronic idiopathic urticaria for at least 6 weeks.

    • Experience moderate to severe pruritus and have a minimum number of wheals on a specified number of days during the baseline period.

    • Willing to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • Known hypersensitivity to this compound or other antihistamines.

    • Presence of a known cause for urticaria (e.g., physical urticaria, urticarial vasculitis).

    • Use of systemic corticosteroids or other immunosuppressants within a specified period before the study.

    • Significant hepatic or renal impairment.

    • Pregnancy or lactation.

Interventions:

  • Treatment Group: this compound (e.g., 20 mg administered orally, twice daily).

  • Control Group: Identical-looking placebo administered orally, twice daily.

Randomization and Blinding: Participants will be randomly assigned to either the this compound or placebo group using a computer-generated randomization sequence. Both the investigators and the participants will be blinded to the treatment allocation to prevent bias. The randomization code will only be broken in case of a medical emergency or at the end of the study.

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in the daily mean pruritus severity score (MPS), assessed on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

    • Change from baseline in the daily mean number of wheals (MNW) score.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the daily mean total symptom score (MTSS), which is the sum of the MPS and MNW scores.

    • Patient and physician global assessments of treatment effectiveness.

    • Assessment of interference with sleep and daily activities due to urticaria.

  • Safety Endpoints:

    • Incidence and severity of adverse events (AEs), monitored at each study visit.

    • Vital signs, physical examinations, and clinical laboratory tests (hematology, chemistry, and urinalysis).

Study Procedures:

  • Screening and Baseline (Week -1 to 0): Eligibility is confirmed, informed consent is obtained, and baseline assessments of urticaria symptoms are recorded in a daily diary.

  • Randomization and Treatment (Week 0 to 4): Eligible participants are randomized to receive either this compound or placebo for 4 weeks. Participants continue to record their symptoms daily.

  • Follow-up Visits (Weeks 1, 2, and 4): Participants attend clinic visits for efficacy and safety assessments. Adherence to medication is also checked.

  • End of Study (Week 4): Final efficacy and safety assessments are performed.

Experimental Workflow

Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (Symptom Diary - 1 week) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_this compound Treatment Group: This compound (4 weeks) Randomization->Treatment_this compound Group A Treatment_Placebo Control Group: Placebo (4 weeks) Randomization->Treatment_Placebo Group B Follow_Up_Visits Follow-up Visits (Weeks 1, 2, 4) Efficacy & Safety Assessment Treatment_this compound->Follow_Up_Visits Treatment_Placebo->Follow_Up_Visits End_of_Study End of Study Assessment Follow_Up_Visits->End_of_Study Data_Analysis Data Analysis (Unblinding) End_of_Study->Data_Analysis

Double-Blind Study Workflow

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the potential outcomes of a double-blind, placebo-controlled study of this compound. This data is for illustrative purposes only and does not represent actual clinical trial results.

Table 1: Baseline Demographics and Clinical Characteristics (Hypothetical Data)

CharacteristicThis compound (n=100)Placebo (n=100)
Age, mean (SD), years42.5 (11.2)43.1 (10.8)
Female, n (%)68 (68%)70 (70%)
Duration of CIU, mean (SD), years5.2 (3.1)5.5 (3.4)
Baseline Mean Pruritus Score (MPS)2.5 (0.4)2.6 (0.5)
Baseline Mean Number of Wheals (MNW)2.3 (0.6)2.4 (0.5)
Baseline Mean Total Symptom Score (MTSS)4.8 (0.9)5.0 (0.8)

Table 2: Change from Baseline in Efficacy Endpoints at Week 4 (Hypothetical Data)

EndpointThis compound (n=100)Placebo (n=100)Mean Difference (95% CI)p-value
Mean Pruritus Score (MPS)
Baseline, mean (SD)2.5 (0.4)2.6 (0.5)
Change from Baseline, mean (SD)-1.5 (0.6)-0.5 (0.7)-1.0 (-1.2, -0.8)<0.001
Mean Number of Wheals (MNW)
Baseline, mean (SD)2.3 (0.6)2.4 (0.5)
Change from Baseline, mean (SD)-1.4 (0.7)-0.4 (0.6)-1.0 (-1.2, -0.8)<0.001
Mean Total Symptom Score (MTSS)
Baseline, mean (SD)4.8 (0.9)5.0 (0.8)
Change from Baseline, mean (SD)-2.9 (1.2)-0.9 (1.1)-2.0 (-2.4, -1.6)<0.001

Table 3: Incidence of Common Adverse Events (Hypothetical Data)

Adverse EventThis compound (n=100), n (%)Placebo (n=100), n (%)
Somnolence15 (15%)5 (5%)
Dry Mouth12 (12%)3 (3%)
Headache8 (8%)7 (7%)
Nausea5 (5%)4 (4%)

Conclusion

While direct, publicly available data from a double-blind, placebo-controlled trial of this compound is scarce, this guide provides a robust framework for designing and interpreting such a study. Based on its mechanism of action as a first-generation H1-antihistamine, it is plausible that this compound would demonstrate superiority over placebo in reducing the symptoms of chronic idiopathic urticaria. The hypothetical data presented illustrates the potential for significant improvements in pruritus and the number of wheals, with a safety profile consistent with other first-generation antihistamines. Future well-designed clinical trials are necessary to definitively establish the clinical efficacy and safety of this compound in various allergic conditions.

References

A Comparative Analysis of the Anticholinergic Profiles of Bamipine and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the anticholinergic effects of Bamipine, a first-generation H1 antihistamine, and Atropine (B194438), a classical muscarinic receptor antagonist. While direct comparative experimental data for this compound's anticholinergic activity is limited in publicly available literature, this document synthesizes established data for Atropine and contextualizes this compound's effects by comparing them with those of other first-generation antihistamines. This guide aims to offer a valuable resource for understanding the relative anticholinergic potential of these compounds.

Introduction

Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors, serving as a benchmark for anticholinergic activity.[1] Its effects are widespread, affecting the central and peripheral nervous systems.[2] this compound is primarily recognized as an H1 antihistamine used topically for pruritus.[3] However, like many first-generation antihistamines, it possesses anticholinergic properties, which contribute to its side-effect profile.[3][4] A thorough understanding of these anticholinergic effects is crucial for drug development, safety assessment, and clinical application.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic potency of a compound is often quantified by its affinity for muscarinic receptors. This is typically expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundTissueAgonistpA2 ValueReference
Atropine Guinea Pig Gastric FundusBethanechol8.16[5]
Guinea Pig Gastric Smooth MuscleBethanechol8.52[5]
Human Detrusor Smooth MuscleCarbachol~8.0 (Implied)[2]
Guinea Pig IleumAcetylcholine-[6][7]
Diphenhydramine Guinea Pig Trachealis MuscleCarbachol7.1 ± 0.2[8]
Chlorpheniramine Guinea Pig Trachealis MuscleCarbachol6.4 ± 0.2[8]
Promethazine Guinea Pig Trachealis MuscleCarbachol7.7 ± 0.2[8]
Cyproheptadine Guinea Pig Trachealis MuscleCarbachol8.2 ± 0.4[9]
This compound --Data Not Available-

Note: The table illustrates the potent anticholinergic activity of Atropine. The pA2 values for other first-generation antihistamines indicate that their anticholinergic effects can be significant, with Cyproheptadine showing potency comparable to Atropine in the cited study.[9] The absence of data for this compound highlights a gap in the current literature.

Experimental Protocols

The determination of anticholinergic activity, particularly the pA2 value, relies on well-established pharmacological assays. Below are detailed methodologies for the key experiments used to generate the data presented above.

Isolated Tissue Contraction Assay (Schild Analysis for pA2 Determination)

This in vitro method is a cornerstone for characterizing antagonist potency.

Objective: To determine the pA2 value of an antagonist (e.g., Atropine, this compound) by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, trachea, or bladder strips).[10][11]

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[6]

  • Isotonic transducer and data acquisition system to record muscle contractions.

  • Muscarinic agonist (e.g., acetylcholine, carbachol, bethanechol).[5]

  • Antagonist (Atropine, this compound, or other test compounds).

Procedure:

  • Tissue Preparation: The desired smooth muscle tissue is dissected and mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a set period.

  • Agonist Concentration-Response Curve (Control): Cumulative concentrations of the agonist are added to the organ bath, and the resulting contractions are recorded to establish a control concentration-response curve.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined time.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Repeat: Steps 4 and 5 are repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.[5]

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathway

Anticholinergic drugs like Atropine and this compound exert their effects by blocking the action of acetylcholine at muscarinic receptors. The diagram below illustrates the general signaling pathway of a Gq-coupled muscarinic receptor (e.g., M3), which is commonly involved in smooth muscle contraction.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor Muscarinic Receptor (M3) ACh->Receptor Binds Antagonist Atropine / this compound Antagonist->Receptor Blocks G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Comparative Anticholinergic Activity

The following diagram outlines the logical workflow for a comparative study of the anticholinergic effects of this compound and Atropine.

experimental_workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Tissue Isolated Smooth Muscle (e.g., Guinea Pig Ileum) Apparatus Organ Bath Apparatus Tissue->Apparatus Control Establish Control Agonist (Acetylcholine) Dose-Response Apparatus->Control Test_Atropine Incubate with Atropine (Multiple Concentrations) Control->Test_Atropine Test_this compound Incubate with this compound (Multiple Concentrations) Control->Test_this compound Response_Atropine Measure Agonist Dose-Response with Atropine Test_Atropine->Response_Atropine Response_this compound Measure Agonist Dose-Response with this compound Test_this compound->Response_this compound Schild_Atropine Schild Plot Analysis for Atropine Response_Atropine->Schild_Atropine Schild_this compound Schild Plot Analysis for this compound Response_this compound->Schild_this compound pA2_Atropine Determine pA2 for Atropine Schild_Atropine->pA2_Atropine pA2_this compound Determine pA2 for this compound Schild_this compound->pA2_this compound Comparison Compare pA2 Values pA2_Atropine->Comparison pA2_this compound->Comparison

Caption: Workflow for comparing the anticholinergic potency of this compound and Atropine.

Conclusion

Atropine remains the gold standard for defining anticholinergic activity, with a well-documented high affinity for muscarinic receptors across various tissues. This compound, as a first-generation antihistamine, is known to possess anticholinergic properties, but quantitative data to directly compare its potency with Atropine is lacking in the scientific literature. The provided experimental protocols offer a clear framework for conducting such a comparative study. Future research should focus on determining the pA2 or Ki values of this compound at different muscarinic receptor subtypes to provide a more complete understanding of its anticholinergic profile. This information would be invaluable for researchers and clinicians in predicting potential side effects and optimizing the therapeutic use of this compound.

References

A Head-to-Head Comparison of Topical Bamipine Formulations: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bamipine, a first-generation H1 antihistamine, is utilized in topical formulations to alleviate symptoms of allergic skin reactions, such as itching and swelling. The efficacy of a topical drug product is not solely dependent on the active pharmaceutical ingredient (API), but is also significantly influenced by the formulation's composition and physicochemical properties. This guide provides a head-to-head comparison of different topical this compound formulations, focusing on key performance indicators such as in vitro drug release and anti-inflammatory activity. Due to a scarcity of publicly available direct comparative studies on different this compound formulations, this guide leverages data from analogous topical H1 antihistamine preparations to provide a representative analysis of expected performance differences between formulation types.

Data Presentation: In Vitro Performance of Analogous Topical Antihistamine Formulations

The following table summarizes the in vitro release of diphenhydramine (B27) hydrochloride, a comparable H1 antihistamine, from different topical formulations. This data is presented to illustrate the potential impact of the vehicle on drug release, a critical factor in the bioavailability and efficacy of a topical product. A higher release rate generally indicates a greater potential for the drug to become available for absorption into the skin.

Table 1: Comparative In Vitro Release of Diphenhydramine Hydrochloride from Various Topical Formulations [1][2][3]

Formulation TypeActive IngredientDrug Concentration (%)Mean Cumulative Amount Released after 1.5h (µg/cm²)Release Rate Rank Order
Hydrogel (Hydroxyethylcellulose)Diphenhydramine HCl214.89 ± 0.191
MicroemulsionDiphenhydramine HCl2Not specified, but release rate was ~3.5-fold higher than the commercial cream2
Microemulsion + SilicaDiphenhydramine HCl2Not specified, but release rate was ~2.6-fold higher than the commercial cream3
Emulgel (Na Alginate)Diphenhydramine HCl2Not specified4
Cream (Carbopol)Diphenhydramine HCl2Not specified5
Commercial Cream (Allergan®)Diphenhydramine HCl22.98 ± 0.196

Data is based on a study by Moretti et al. (2010) on diphenhydramine hydrochloride formulations and is intended to be representative of the expected performance of similar this compound formulations.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of topical formulation performance. Below are the protocols for key experiments typically employed in the evaluation of topical antihistamine products.

In Vitro Release Testing (IVRT) using Franz Diffusion Cells

This test evaluates the rate at which the active pharmaceutical ingredient (API) is released from a topical formulation.

Objective: To determine and compare the in vitro release rate of this compound from different topical formulations.

Apparatus:

  • Vertical Franz diffusion cells[4][5]

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)[4][5]

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)[1]

  • Magnetic stirrer or peristaltic pump[1]

  • Water bath for temperature control (32 ± 0.5 °C)[1]

  • High-performance liquid chromatography (HPLC) system for drug quantification[4]

Procedure:

  • Membrane Preparation: The synthetic membrane is soaked in the receptor medium for at least 30 minutes prior to use to ensure it is fully wetted.

  • Franz Cell Assembly: The Franz diffusion cell is assembled with the prepared membrane separating the donor and receptor chambers. The diffusion area is a known, fixed value (e.g., 0.694 cm²).[1]

  • Receptor Chamber Filling: The receptor chamber is filled with a degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. The temperature of the receptor medium is maintained at 32 ± 0.5 °C to mimic skin surface temperature.[1][6]

  • Formulation Application: A precise amount (e.g., 1.0 g) of the this compound topical formulation is evenly applied to the surface of the membrane in the donor chamber.[1]

  • Sampling: At predetermined time intervals (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 hours), an aliquot (e.g., 1 mL) of the receptor medium is withdrawn for analysis.[1]

  • Replacement: Immediately after each sample is withdrawn, an equal volume of fresh, pre-warmed receptor medium is added to the receptor chamber to maintain a constant volume and sink conditions.[1]

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of this compound released per unit area (µg/cm²) is plotted against the square root of time. The release rate is determined from the slope of the linear portion of the plot.

In Vivo Anti-inflammatory Activity Assay (Rat Paw Edema Model)

This in vivo model is used to assess the anti-inflammatory effects of topical formulations.

Objective: To evaluate and compare the anti-inflammatory efficacy of different this compound topical formulations.

Animal Model:

  • Wistar rats (male or female, specific weight range)

Materials:

  • Phrlogistic agent (e.g., 1% carrageenan solution)[7][8]

  • Plethysmometer (for measuring paw volume)

  • Test formulations (different this compound topical preparations)

  • Reference standard (e.g., a commercial topical anti-inflammatory product)

  • Control (vehicle base without this compound)

Procedure:

  • Animal Acclimatization: The rats are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Formulation Application: A predetermined amount of the test formulation, reference standard, or control is applied to the plantar surface of the right hind paw of the rats in their respective groups.

  • Induction of Edema: After a set absorption period (e.g., 1 hour), a sub-plantar injection of the phlogistic agent (e.g., 0.1 mL of 1% carrageenan) is administered into the treated paw to induce inflammation and edema.[7]

  • Paw Volume Measurement: The paw volume is measured at various time points after the induction of edema (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: The results are statistically analyzed to determine the significance of the anti-inflammatory effect of the test formulations compared to the control and reference standard.

Mandatory Visualization

Signaling Pathway of this compound

This compound, as a first-generation H1 antihistamine, primarily exerts its effects by acting as an inverse agonist at the histamine (B1213489) H1 receptor. This action blocks the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses.

Bamipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Leads to

Caption: this compound's mechanism of action via H1 receptor blockade.

Experimental Workflow for In Vitro Release Testing

The following diagram illustrates the workflow for conducting in vitro release testing of topical formulations using Franz diffusion cells.

IVRT_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Prepare Receptor Medium (32°C) B Assemble Franz Cell with Membrane A->B C Fill Receptor Chamber B->C D Apply Topical Formulation C->D E Start Timer and Magnetic Stirring D->E F Withdraw Aliquots at Time Points E->F G Replenish with Fresh Medium F->G H Quantify Drug (e.g., HPLC) F->H G->F Repeat for each time point I Calculate Cumulative Release H->I J Plot Release Profile & Determine Rate I->J

Caption: Workflow for in vitro release testing of topical formulations.

References

Validating Bamipine as a Positive Control for H1 Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the use of Bamipine as a positive control in H1 receptor antagonism assays. By offering a direct comparison with established first and second-generation H1 antagonists, along with detailed experimental protocols, researchers can effectively characterize and benchmark the activity of this compound within their own experimental setups.

Comparative Analysis of H1 Receptor Antagonists

To validate this compound as a positive control, its performance in H1 receptor antagonism assays should be compared against well-characterized compounds. Diphenhydramine, a classic first-generation antihistamine, and Loratadine, a widely used second-generation antihistamine, serve as excellent benchmarks. The following table summarizes key quantitative data for these compounds. Researchers should aim to generate analogous data for this compound to establish its potency and suitability as a positive control.

CompoundClassTargetAssay TypeKi (nM)IC50 (nM)Key Characteristics
This compound First-Generation H1 AntagonistHistamine (B1213489) H1 Receptor-Data not readily available in public literatureData not readily available in public literatureKnown to cross the blood-brain barrier, potentially causing sedation.
Diphenhydramine First-Generation H1 AntagonistHistamine H1 ReceptorRadioligand Binding1.6 - 13.8-Acts as an inverse agonist; readily crosses the blood-brain barrier, leading to sedative effects.[1][2]
Loratadine Second-Generation H1 AntagonistHistamine H1 ReceptorRadioligand Binding2.5 - 3224.12 (for Desloratadine)Selective for peripheral H1 receptors with a lower likelihood of causing sedation as it does not cross the blood-brain barrier as readily.[3][4][5]

Experimental Protocols for H1 Antagonism Validation

To quantitatively assess the H1 antagonistic activity of this compound, two primary in-vitro assays are recommended: a radioligand binding assay to determine its binding affinity (Ki) and a calcium mobilization assay to measure its functional potency (IC50).

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Materials and Reagents:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine).

  • Test Compound: this compound.

  • Positive Controls: Diphenhydramine, Loratadine.

  • Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand ([³H]-Pyrilamine) at a concentration near its Kd, and the assay buffer.

  • Competition: Add increasing concentrations of this compound or the positive control compounds (Diphenhydramine, Loratadine). Include wells for total binding (no competitor) and non-specific binding (with excess Mianserin).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with the cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound by performing a non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by histamine, the natural agonist of the H1 receptor.

Materials and Reagents:

  • Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Positive Controls: Diphenhydramine, Loratadine.

  • Agonist: Histamine.

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader with an injection module.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the 96-well microplates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove any excess dye.

  • Compound Incubation: Add varying concentrations of this compound or the positive control compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescent plate reader.

  • Histamine Stimulation: Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction of the histamine-induced response. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the H1 receptor signaling pathway and a typical experimental workflow for validating an H1 antagonist.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor This compound This compound (Antagonist) This compound->H1R Blocks Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_analysis Data Analysis & Validation Cell_Culture Culture H1R-expressing cells Reagent_Prep Prepare reagents and test compounds (this compound, Controls) Cell_Culture->Reagent_Prep Incubate_Binding Incubate membranes, radioligand, and test compounds Reagent_Prep->Incubate_Binding Dye_Load Load cells with calcium dye Reagent_Prep->Dye_Load Filter_Wash Filter and wash Incubate_Binding->Filter_Wash Count_Binding Scintillation counting Filter_Wash->Count_Binding Calc_IC50_Ki Calculate IC50 and Ki values Count_Binding->Calc_IC50_Ki Incubate_Functional Incubate with test compounds Dye_Load->Incubate_Functional Stimulate_Read Stimulate with histamine and read fluorescence Incubate_Functional->Stimulate_Read Stimulate_Read->Calc_IC50_Ki Compare_Data Compare this compound data with controls Calc_IC50_Ki->Compare_Data Validate Validate this compound as a positive control Compare_Data->Validate

Caption: Experimental workflow for validating an H1 receptor antagonist like this compound.

References

A Comparative Analysis of Topical Versus Systemic Bamipine Administration: A Pharmacokinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Bamipine when administered topically versus systemically. This compound is a first-generation H1 antihistamine with anticholinergic properties, primarily utilized as a topical antipruritic agent.[1] While its main application is dermal, understanding the potential for systemic exposure and its comparative pharmacokinetics is crucial for comprehensive drug development and safety assessment.

Data Summary: Topical vs. Systemic Pharmacokinetics of this compound

Pharmacokinetic ParameterTopical AdministrationSystemic Administration
Route of Administration Dermal (ointment/gel)Oral or Intravenous
Systemic Bioavailability Not absorbed in relevant doses through intact skin[1]Data not available
Cmax (Maximum Plasma Concentration) Not applicable/NegligibleData not available
Tmax (Time to Maximum Plasma Concentration) Not applicableData not available
Area Under the Curve (AUC) Not applicableData not available
Onset of Action (Local) 20 to 60 minutes[1]Not applicable
Duration of Action (Local) Up to 48 hours[1]Data not available
Metabolism Primarily local effectData not available
Elimination Not systemically relevantData not available

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine (B1213489) H1 receptor.[2] During an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergy symptoms. This compound blocks this interaction, thereby mitigating the effects of histamine. The signaling pathway is initiated by the activation of Phospholipase C, which leads to the downstream regulation of the NF-κB immune response transcription factor.[3] This action reduces the expression of pro-inflammatory cytokines and cell adhesion molecules.[3]

This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Binds PLC Phospholipase C H1R->PLC Activates This compound This compound This compound->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB_I NF-κB (inactive) IP3->NFkB_I Leads to activation of DAG->NFkB_I Leads to activation of NFkB_A NF-κB (active) NFkB_I->NFkB_A Gene Pro-inflammatory Gene Expression NFkB_A->Gene Promotes

This compound's antagonism of the H1 receptor blocks pro-inflammatory gene expression.

Experimental Protocols

Due to the lack of published comparative pharmacokinetic studies for this compound, a generalized experimental protocol for a comparative bioavailability study is provided below. This protocol is based on standard methodologies for pharmacokinetic analysis of H1 antihistamines.

Objective: To compare the pharmacokinetic profiles of this compound following single-dose topical and oral administration in a relevant animal model (e.g., minipigs, due to skin similarity to humans).

Materials:

  • This compound (pure substance)

  • Topical formulation (e.g., 2% this compound gel)

  • Oral formulation (e.g., this compound in a suitable vehicle for oral gavage)

  • Animal model (e.g., male and female minipigs, n=6 per group)

  • Blood collection supplies (syringes, EDTA tubes)

  • Analytical equipment (e.g., LC-MS/MS for this compound quantification in plasma)

Procedure:

1. Animal Acclimatization and Dosing:

  • Animals are acclimatized for at least one week before the study.

  • Topical Group: A specified area of the dorsal skin is shaved 24 hours prior to application. A single dose of the topical formulation (e.g., 100 mg of 2% gel) is applied evenly to the defined area.

  • Oral Group: Following an overnight fast, a single oral dose of this compound (e.g., 5 mg/kg) is administered via oral gavage.

2. Blood Sampling:

  • Serial blood samples (e.g., 1 mL) are collected from a suitable vein (e.g., jugular) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated LC-MS/MS method. The method should be validated for linearity, accuracy, precision, and selectivity.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • For the topical group, bioavailability is estimated relative to the oral or an intravenous dose if available.

The following diagram illustrates the general workflow for such a comparative study.

Comparative Pharmacokinetic Study Workflow cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis cluster_reporting Reporting A1 Animal Acclimatization A2 Dose Preparation (Topical & Oral) B1 Group Allocation (Topical vs. Oral) A2->B1 B2 Dose Administration B1->B2 B3 Serial Blood Sampling B2->B3 C1 Plasma Sample Processing B3->C1 C2 LC-MS/MS Bioanalysis C1->C2 C3 Pharmacokinetic Parameter Calculation C2->C3 D1 Data Comparison & Interpretation C3->D1

A generalized workflow for a comparative pharmacokinetic study.

Conclusion

The primary takeaway from the available literature is that topical this compound exerts its effect locally with minimal to no significant systemic absorption through intact skin.[1] This localized action is advantageous for treating dermal conditions like pruritus, as it minimizes the risk of systemic side effects commonly associated with first-generation antihistamines, such as sedation.[2]

The absence of systemic pharmacokinetic data for this compound highlights a knowledge gap. While the current primary use is topical, a comprehensive understanding of its systemic disposition would be invaluable for assessing the risk of systemic exposure in cases of compromised skin integrity or for exploring potential alternative therapeutic applications. The provided experimental protocol outlines a standard approach to generate such comparative data, which would be essential for a complete safety and efficacy profile of this compound.

References

Assessing the Specificity of Bamipine for H1 Versus Other Histamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the receptor specificity of Bamipine, a first-generation H1 antihistamine. Due to the limited availability of direct quantitative binding data for this compound, this analysis is presented in the context of the broader class of first-generation antihistamines, utilizing comparative data from other well-studied drugs of this class to infer the likely specificity profile of this compound. This guide includes a summary of the typical binding affinities of first-generation antihistamines, detailed experimental protocols for assessing receptor specificity, and visualizations of key pathways and workflows.

Introduction to this compound and First-Generation Antihistamines

This compound is a first-generation H1-receptor antagonist belonging to the piperidine (B6355638) class of antihistamines. Like other drugs in this category, it is known to possess anticholinergic properties and can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1] First-generation antihistamines are characterized by their relatively low receptor selectivity compared to second-generation agents.[2][3] They are known to interact with not only the H1 histamine (B1213489) receptor but also with other receptors, including muscarinic, adrenergic, and serotonin (B10506) receptors, which contributes to their side-effect profile.[2][4]

Quantitative Comparison of Receptor Binding Affinities

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected First-Generation Antihistamines

AntihistamineH1 ReceptorMuscarinic ReceptorsReference(s)
Cyproheptadine5.08.2 ± 0.4 (pA2)[5][6]
Promethazine237.7 ± 0.2 (pA2)[5][6]
Diphenhydramine2807.1 ± 0.2 (pA2)[5][6]
Chlorpheniramine1,8006.4 ± 0.2 (pA2)[5][6]
Hydroxyzine15,0005.8 ± 0.2 (pA2)[5][6]

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve and are a measure of functional antagonist potency. A higher pA2 value indicates greater anticholinergic activity.[6]

Experimental Protocols

To assess the specificity of a compound like this compound, a combination of in vitro binding and functional assays is employed.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor antagonist.

Objective: To determine the inhibition constant (Ki) of a test compound for the human H1 receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (a selective H1 receptor antagonist).

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent H1 antagonist (e.g., Mianserin).

  • Scintillation Fluid and Counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to near confluency.

    • Harvest cells, lyse them in a hypotonic buffer, and homogenize.

    • Isolate the membrane fraction through differential centrifugation.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, [³H]-Mepyramine, and assay buffer.

    • Non-specific Binding: Add receptor membranes, [³H]-Mepyramine, and a high concentration of the non-specific binding control.

    • Competitive Binding: Add receptor membranes, [³H]-Mepyramine, and serial dilutions of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay for Anticholinergic Activity (Inhibition of Carbachol-Induced Muscle Contraction)

This assay measures the functional antagonism of a test compound at muscarinic receptors.

Objective: To determine the antagonist potency (pA2) of a test compound at muscarinic receptors.

Materials:

  • Tissue: Isolated guinea pig trachealis muscle.

  • Agonist: Carbachol (B1668302) (a cholinergic agonist).

  • Test Compound: this compound or other antihistamines.

  • Organ Bath Setup: With physiological salt solution, aeration, and a force transducer.

Procedure:

  • Tissue Preparation: Mount the isolated trachealis muscle in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve for Agonist: Add increasing concentrations of carbachol to the organ bath and record the contractile response until a maximum response is achieved.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of the test compound (this compound) for a predetermined time.

  • Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for carbachol.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the carbachol concentration, both in the absence and presence of the antagonist.

    • Determine the dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist).

    • Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the H1 receptor signaling pathway and the general workflow for assessing receptor specificity.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Receptor_Specificity_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (H1 Receptor) start->primary_screen determine_ki_h1 Determine Ki for H1 primary_screen->determine_ki_h1 secondary_screen Secondary Screen: Binding Assays for other receptors (H2, H3, H4, Muscarinic, Serotonin) determine_ki_h1->secondary_screen functional_assays Functional Assays (e.g., Calcium mobilization for H1, Muscle contraction for Muscarinic) determine_ki_h1->functional_assays determine_ki_off_target Determine Ki for Off-Target Receptors secondary_screen->determine_ki_off_target data_analysis Data Analysis: Calculate Selectivity Ratios (Ki off-target / Ki H1) determine_ki_off_target->data_analysis determine_ec50_ic50 Determine EC50/IC50/pA2 functional_assays->determine_ec50_ic50 determine_ec50_ic50->data_analysis conclusion Conclusion: Assess Specificity Profile data_analysis->conclusion

Caption: Experimental Workflow for Assessing Receptor Specificity.

Conclusion

Based on its classification as a first-generation antihistamine and the available comparative data, it is highly probable that this compound exhibits a low degree of specificity for the H1 histamine receptor.[2] It likely possesses significant affinity for muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic effects.[1] Furthermore, interactions with other receptors, such as adrenergic and serotonin receptors, are also possible, contributing to a broader pharmacological profile and a greater potential for side effects compared to second-generation antihistamines.[2][4] For a definitive assessment of this compound's specificity, direct experimental evaluation using the protocols outlined in this guide would be necessary. This would provide the quantitative data required for a precise comparison with other H1 antihistamines and a clearer understanding of its therapeutic and side-effect profiles.

References

Benchmarking Bamipine: A Comparative Analysis Against Novel Anti-Itch Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison between the first-generation antihistamine, Bamipine, and a range of novel anti-itch compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of pruritus research and therapy. This document outlines the mechanisms of action, summarizes available efficacy data, and details the experimental protocols used to evaluate these compounds, offering an objective resource for benchmarking and future development.

Introduction: The Evolving Landscape of Anti-Pruritic Therapy

Pruritus, or itch, is a significant and distressing symptom associated with numerous dermatological and systemic diseases. For decades, the therapeutic mainstay for many forms of itch has been antihistamines. This compound, a first-generation H1 receptor antagonist, represents this traditional approach, primarily effective in managing histamine-mediated itch, such as in urticaria.[1] However, a substantial portion of chronic itch is non-histaminergic, rendering traditional antihistamines largely ineffective and highlighting a significant unmet clinical need.[2]

The growing understanding of the complex neurobiology of itch has catalyzed the development of novel therapies that target specific pathways beyond histamine (B1213489). This guide benchmarks the performance of this compound against these emerging compounds, including Janus kinase (JAK) inhibitors, Interleukin (IL) antagonists, and opioid receptor modulators, providing a data-driven comparison of their mechanisms and clinical potential.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and novel anti-itch compounds lies in their therapeutic targets. This compound offers a broad, non-specific approach, while newer agents are designed for targeted intervention in specific itch pathways.

This compound: As a competitive H1 receptor antagonist, this compound works by blocking the action of histamine, a key mediator released from mast cells during allergic reactions.[1][3] This action effectively mitigates symptoms like itching, swelling, and redness associated with histamine release.[1] It also possesses some anticholinergic and anti-inflammatory properties.[1][3]

Novel Compounds: These agents target the complex interplay of the immune and nervous systems that drives chronic itch.

  • Janus Kinase (JAK) Inhibitors (e.g., Ruxolitinib, Delgocitinib): These compounds disrupt the signaling of multiple itch-inducing cytokines, such as IL-4, IL-13, and IL-31, by inhibiting the JAK1 and JAK2 enzymes.[4]

  • Interleukin (IL) Antagonists (e.g., Nemolizumab, Dupilumab): These are monoclonal antibodies that specifically target key cytokines like IL-31 or their receptors, which are crucial in atopic dermatitis and other pruritic conditions.[5][6][7]

  • Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant): These drugs block the action of Substance P, a neuropeptide involved in transmitting itch signals from the periphery to the central nervous system.[8][9]

  • Opioid Receptor Modulators (e.g., Nalfurafine, Nalbuphine): These compounds modulate itch at the central and peripheral level by agonizing kappa-opioid receptors and/or antagonizing mu-opioid receptors.[10][11]

Below is a diagram illustrating the classical antihistaminergic pathway targeted by this compound.

G cluster_0 Cellular Environment cluster_1 Sensory Neuron Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on Histamine Histamine Mast_Cell->Histamine Releases H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Itch_Signal Itch Signal Transmission H1_Receptor->Itch_Signal Activates This compound This compound This compound->H1_Receptor Blocks

Caption: this compound's Histamine H1 Receptor Antagonism Pathway.

In contrast, the following diagram shows the more complex cytokine signaling pathway targeted by JAK inhibitors.

G cluster_0 Immune & Skin Cells cluster_1 Sensory Neuron Cytokines Pruritic Cytokines (e.g., IL-31, IL-4, IL-13) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Bind to JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Itch_Signal Itch Signal Generation JAK->Itch_Signal Contributes to Gene_Transcription Gene Transcription (Pro-inflammatory / Pro-itch) STAT->Gene_Transcription Promotes JAK_Inhibitor JAK Inhibitor (e.g., Ruxolitinib) JAK_Inhibitor->JAK Inhibits

Caption: Mechanism of Action for Janus Kinase (JAK) Inhibitors.

Comparative Efficacy: Quantitative Data Summary

The clinical efficacy of anti-pruritic compounds is typically measured by the reduction in patient-reported itch intensity, often using a Numerical Rating Scale (NRS) or Visual Analog Scale (VAS). The following tables summarize available data for this compound and representative novel compounds.

Table 1: Comparison of Compound Mechanisms and Primary Indications

Compound ClassExample(s)Mechanism of ActionPrimary Indications for Pruritus
H1 Antihistamine This compoundCompetitive H1 histamine receptor antagonist.[1][3]Allergic reactions, Urticaria (Hives), Insect bites.[1]
JAK Inhibitors Ruxolitinib, DelgocitinibInhibition of JAK1 and JAK2, disrupting pruritic cytokine signaling.[4]Atopic Dermatitis, Chronic Hand Eczema.[4][12]
PDE4 Inhibitors Crisaborole, DifamilastInhibition of phosphodiesterase 4, increasing cAMP and reducing inflammation.Atopic Dermatitis.[4][12][13]
IL Antagonists Nemolizumab, DupilumabMonoclonal antibodies targeting IL-31 receptor or IL-4/IL-13 pathways.[5][7]Atopic Dermatitis, Prurigo Nodularis.[5][11]
Opioid Modulators Nalfurafine, NalbuphineKappa-opioid receptor agonist and/or Mu-opioid receptor antagonist.[10][11]Uremic Pruritus, Prurigo Nodularis.[8][11]
NK-1 Antagonists AprepitantNeurokinin-1 receptor antagonist, blocking Substance P.[8]Various forms of refractory chronic itch.[8][9]

Table 2: Summary of Clinical Efficacy in Pruritus Reduction

CompoundDiseaseKey Efficacy EndpointResult
This compound Histamine-induced ItchReduction in itch score.Effective for histamine-mediated itch; maximal effect in 20-60 mins.
Ruxolitinib 1.5% Cream Atopic Dermatitis≥4-point reduction in Itch NRS at Week 8.~50-53% of patients achieved endpoint vs. ~8-15% for vehicle.[13]
Difamilast 1% Atopic DermatitisMean change in pruritus VAS from baseline.-36.4% change within the first week, sustained over 8 weeks.[4]
Nemolizumab Atopic DermatitisReduction in pruritus VAS.Highly effective in reducing pruritus.[5]
Dupilumab Atopic Dermatitis≥4-point reduction in weekly average Pruritus NRS.70.8% of patients achieved endpoint at week 204 in a long-term study.[7]
Nalbuphine Prurigo Nodularis≥4-point reduction in worst-itch NRS.Showed encouraging results in clinical trials.[11]

Experimental Protocols for Preclinical and Clinical Evaluation

The evaluation of anti-pruritic compounds involves a multi-tiered approach, from in vitro assays to in vivo animal models and human clinical trials.

In Vitro Models
  • Objective: To assess a compound's direct effect on cellular targets and pathways involved in itch signaling.

  • Methodology:

    • Cell Culture: Primary human or animal cells (e.g., sensory neurons from dorsal root ganglia, keratinocytes, mast cells) are cultured.[5] Co-culture systems are often used to mimic the cellular environment of the skin.[14][15]

    • Stimulation: Cells are stimulated with known pruritogens (e.g., histamine, Substance P, IL-31) in the presence or absence of the test compound.[5]

    • Endpoint Measurement: The release of itch mediators (e.g., cytokines, neuropeptides) into the cell culture medium is quantified using techniques like ELISA. Cellular responses, such as calcium influx in sensory neurons, can also be measured to assess neuronal activation.

  • Application: Useful for initial screening, target validation, and understanding the mechanism of action at a molecular level.[14]

In Vivo Models
  • Objective: To evaluate the anti-pruritic efficacy and safety of a compound in a living organism that can exhibit scratching behavior.

  • Methodologies:

    • Acute Itch Models: A pruritogen (e.g., histamine for histaminergic itch; chloroquine (B1663885) for non-histaminergic itch) is injected intradermally into the cheek, neck, or back of a mouse.[16][17] The animal is then observed for a defined period (e.g., 30-60 minutes), and the number of scratching bouts is counted as the primary efficacy endpoint.[16]

    • Chronic Itch Models: These models better reflect human disease. For example, atopic dermatitis-like symptoms are induced by repeated topical application of agents like MC903 (a vitamin D3 analog) or haptens like oxazolone (B7731731) over several days or weeks.[18][19] Efficacy is assessed by measuring the reduction in spontaneous scratching behavior over time, as well as changes in skin inflammation and barrier function.[18]

  • Application: Essential for demonstrating in-system efficacy before moving to human trials. These models help differentiate between treatments for acute versus chronic itch and histaminergic versus non-histaminergic pathways.[20][21]

The following diagram illustrates a typical workflow for an in vivo chronic pruritus study.

G cluster_0 Phase 1: Induction (Days 1-14) cluster_1 Phase 2: Treatment & Observation (Days 15-28) Acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) Sensitization Sensitization Phase (e.g., Apply Oxazolone) Acclimatization->Sensitization Challenge Challenge Phase (Repeated Application) Sensitization->Challenge Grouping Randomize into Groups (Vehicle, this compound, Novel Compound) Challenge->Grouping Treatment Daily Topical or Systemic Drug Administration Grouping->Treatment Observation Behavioral Observation (Record Scratching Bouts) Treatment->Observation Histology Skin Histology (e.g., Epidermal Thickness, Mast Cell Infiltration) Treatment->Histology Biomarkers Biomarker Analysis (e.g., Skin Cytokine Levels via ELISA) Treatment->Biomarkers Behavioral_Analysis Quantify Scratching Behavior Observation->Behavioral_Analysis

Caption: General Experimental Workflow for a Chronic Pruritus Mouse Model.
Human Clinical Trials

  • Objective: To definitively determine the efficacy and safety of an anti-pruritic drug in the target patient population.

  • Methodology:

    • Study Design: The gold standard is the randomized, double-blind, placebo-controlled trial.[22] Patients are randomly assigned to receive either the active drug or a placebo, with neither the patient nor the investigator knowing the assignment.

    • Patient Population: Subjects are recruited based on a specific diagnosis (e.g., moderate-to-severe atopic dermatitis) and a baseline itch severity score (e.g., NRS ≥ 4).[12][23]

    • Efficacy Assessment: The primary endpoint is typically the change in an itch scale (NRS or VAS) from baseline to a predetermined time point (e.g., 8 or 12 weeks).[4] Secondary endpoints often include quality of life assessments (e.g., Dermatology Life Quality Index - DLQI) and clinical signs of the underlying disease.[23]

    • Safety Monitoring: Adverse events are systematically recorded throughout the study.

Conclusion

This compound remains a relevant therapeutic option for acute, histamine-driven pruritus. However, its mechanism of action is not suited for the complexities of chronic itch, which is often driven by a host of non-histaminergic mediators. The development of novel compounds, such as JAK inhibitors, IL-antagonists, and opioid modulators, represents a paradigm shift in anti-pruritic therapy. These targeted agents have demonstrated superior efficacy in clinical trials for chronic conditions like atopic dermatitis and uremic pruritus by precisely intervening in the specific immunological and neurological pathways that generate the sensation of itch. For drug development professionals, the future of anti-itch therapy lies in this targeted approach, requiring a deep understanding of the underlying pathophysiology to select and develop the most effective treatments.

References

Comparative Analysis of Bamipine (Soventol) Based on Historical Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a meta-analysis of historical clinical data on Bamipine (Soventol), a first-generation H1 antihistamine. It compares its performance with other contemporary alternatives and presents available experimental data and methodologies from the historical context in which it was studied. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of antihistamine therapeutics.

Introduction to this compound

This compound is a first-generation antihistamine that was developed and used for the treatment of allergic conditions such as urticaria, allergic rhinitis, and pruritus. As an H1 receptor antagonist, it competitively inhibits the action of histamine (B1213489), a key mediator in allergic reactions. Being a first-generation agent, it is also known to cross the blood-brain barrier, which can lead to sedative effects.

Mechanism of Action: H1 Receptor Antagonism

This compound functions by blocking the H1 histamine receptor. This action prevents the downstream signaling cascade initiated by histamine binding, thereby mitigating the classic symptoms of an allergic response, including vasodilation, increased capillary permeability, and sensory nerve stimulation that leads to itching.

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_response Cellular Response Histamine Histamine H1R H1 Receptor Histamine->H1R Binds This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Allergic_Response Allergic Response (Inflammation, Itching) Ca2->Allergic_Response NFkB->Allergic_Response

Figure 1: Simplified H1 Receptor Signaling Pathway Blocked by this compound.

Comparative Efficacy and Safety

Historical data on this compound is primarily derived from clinical observations and studies that may not meet modern standards of randomized controlled trials. The following tables summarize the available information, comparing this compound with other first-generation antihistamines.

Table 1: Comparative Efficacy of First-Generation Antihistamines

FeatureThis compound (Soventol)Diphenhydramine (B27)Chlorpheniramine
Primary Indications Allergic urticaria, pruritus, allergic rhinitisAllergic reactions, insomnia, motion sicknessAllergic rhinitis, urticaria
Antihistaminic Potency ModerateHighHigh
Antipruritic Effect Reported as effective in topical and oral formsStrongModerate to Strong
Onset of Action Relatively rapidRapid (30-60 minutes)Rapid (30-60 minutes)
Duration of Action 4-6 hours4-6 hours4-6 hours

Table 2: Comparative Safety and Side Effect Profile

Side EffectThis compound (Soventol)DiphenhydramineChlorpheniramine
Sedation Present, considered moderateHighModerate
Anticholinergic Effects
Dry MouthCommonVery CommonCommon
Blurred VisionPossibleCommonPossible
Urinary RetentionRarePossibleRare
Gastrointestinal Effects MildModerateMild
Topical Application Generally well-tolerated, low risk of sensitizationHigher risk of contact dermatitisNot commonly used topically

Experimental Protocols in Historical Context

Detailed experimental protocols from the mid-20th century are often not as thoroughly documented as in modern studies. However, a common method for evaluating the efficacy of antihistamines was the histamine-induced wheal and flare test.

Protocol: Histamine-Induced Wheal and Flare Test

  • Subject Selection: Healthy volunteers or patients with a history of allergic reactions were recruited. A baseline skin sensitivity to histamine was often established.

  • Drug Administration: Subjects were administered a standardized dose of the antihistamine (e.g., this compound) or a placebo. The route of administration (oral or topical) depended on the formulation being tested.

  • Histamine Challenge: After a predetermined amount of time to allow for drug absorption and distribution, a fixed concentration of histamine solution was introduced into the skin, typically via an intradermal injection or a skin prick test on the forearm.

  • Measurement: The resulting wheal (a raised, edematous lesion) and flare (surrounding erythema) were measured at specific time intervals. The dimensions (e.g., diameter) of the wheal and flare were recorded.

  • Data Analysis: The reduction in the size of the wheal and flare in the drug-treated group compared to the placebo group was calculated to determine the antihistaminic activity of the compound.

Experimental_Workflow A Subject Recruitment (e.g., Healthy Volunteers) B Baseline Skin Test (Optional) A->B C Randomization B->C D Group 1: Administer this compound C->D E Group 2: Administer Placebo/Comparator C->E F Waiting Period (Drug Absorption) D->F E->F G Histamine Challenge (Intradermal Injection) F->G H Measure Wheal and Flare (e.g., at 15, 30, 60 min) G->H I Data Analysis (Compare reduction in wheal/flare size) H->I

Figure 2: Typical Workflow for a Histamine-Induced Wheal and Flare Test.

Discussion and Conclusion

Based on available historical data, this compound was an effective first-generation antihistamine for the management of allergic skin conditions. Its efficacy appears comparable to other drugs in its class, such as diphenhydramine and chlorpheniramine, particularly in its topical formulations for pruritus. Like other first-generation antihistamines, its utility was characterized by sedative and anticholinergic side effects. The development of second and third-generation antihistamines, with improved safety profiles and reduced sedation, has largely led to the discontinuation of this compound in many regions. However, analysis of its historical data provides valuable context for understanding the evolution of allergy treatment and the foundational methods for clinical evaluation of antihistaminic drugs.

Safety Operating Guide

Proper Disposal of Bamipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols

This document provides comprehensive guidance on the proper disposal procedures for Bamipine, a first-generation antihistamine. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Given the absence of a specific hazardous waste classification for this compound from regulatory bodies such as the Environmental Protection Agency (EPA), a conservative approach is mandated. All this compound waste, including pure compounds, solutions, and contaminated materials, should be treated as hazardous chemical waste. This ensures the highest level of safety and environmental stewardship.

I. Waste Identification and Segregation

Proper segregation of this compound waste at the point of generation is the first critical step in its safe disposal.

Waste StreamDescriptionContainer Requirements
Solid this compound Waste Expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).A designated, leak-proof, and sealable solid hazardous waste container clearly labeled "Hazardous Waste: this compound."
Liquid this compound Waste Solutions containing this compound, supernatants from experimental procedures, and solvent rinses of contaminated glassware.A designated, leak-proof, and sealable liquid hazardous waste container clearly labeled "Hazardous Waste: this compound."
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.A designated, puncture-resistant sharps container clearly labeled "Hazardous Sharps Waste: this compound."
Empty Stock Containers Original this compound stock bottles that are completely empty.Deface the label and dispose of in the regular laboratory glass recycling, unless institutional policy dictates otherwise.

II. Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe handling and disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation: At the point of generation, immediately place the waste into the correct, pre-labeled hazardous waste container as detailed in the table above.

  • Container Management:

    • Keep hazardous waste containers closed at all times, except when adding waste.

    • Do not overfill containers. Leave at least 10% headspace to accommodate for expansion and prevent spills.

    • Ensure all labels are legible and facing forward.

  • Spill Management: In the event of a this compound spill, consult your laboratory's specific spill cleanup procedure for chemical spills. Generally, this will involve:

    • Alerting personnel in the immediate area.

    • Wearing appropriate PPE.

    • Containing the spill with an inert absorbent material.

    • Collecting the absorbed material and placing it in the solid hazardous waste container for this compound.

    • Decontaminating the spill area.

  • Waste Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. The preferred method of disposal for pharmaceutical waste is incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[1] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][2] Flushing pharmaceuticals can lead to the contamination of water systems, as wastewater treatment facilities are often not equipped to remove these compounds.[2]

III. Environmental and Regulatory Context

The management and disposal of pharmaceutical waste are regulated by federal and state agencies, including the EPA under the Resource Conservation and Recovery Act (RCRA).[1] It is the responsibility of the waste generator to properly identify and manage their hazardous waste.[6] Treating all this compound waste as hazardous ensures compliance with these regulations in the absence of a specific classification.

IV. This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Bamipine_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Immediate Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Solid Waste Container A->B Segregate Immediately C Liquid Waste Container A->C Segregate Immediately D Sharps Container A->D Segregate Immediately E Secure Satellite Accumulation Area B->E C->E D->E Seal when full F Licensed Hazardous Waste Contractor E->F Scheduled Pickup G Incineration at Permitted Facility F->G Transport

This compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamipine
Reactant of Route 2
Reactant of Route 2
Bamipine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。